2-Fluoro-5-hydroxymethylphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-fluoro-5-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJGYVJNQJJJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CO)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660226 | |
| Record name | [2-Fluoro-5-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-25-0 | |
| Record name | [2-Fluoro-5-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-(hydroxymethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Functionalized Arylboronic Acids
An In-depth Technical Guide to 2-Fluoro-5-hydroxymethylphenylboronic acid
In the landscape of modern synthetic organic chemistry, arylboronic acids stand as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These compounds offer a remarkable combination of stability, low toxicity, and broad functional group tolerance, making them premier building blocks for the construction of complex molecular architectures.[2]
This guide focuses on a particularly valuable, multifunctional reagent: This compound (CAS No. 1072952-25-0) . The strategic placement of a fluorine atom, a hydroxymethyl group, and a boronic acid moiety on a phenyl ring creates a versatile platform for innovation in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and modulate electronic properties, while the hydroxymethyl group provides a reactive handle for further derivatization or a key interaction point for biological targets.[3][4] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its properties, applications, and handling.
Physicochemical and Structural Characteristics
A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible research. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1072952-25-0 | [5] |
| Molecular Formula | C₇H₈BFO₃ | [6] |
| Molecular Weight | 169.95 g/mol | [6] |
| Appearance | White to off-white solid/powder | [6] |
| Purity | Typically ≥95% | [6] |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere. Moisture sensitive. | [7][8] |
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// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; F [pos="1.74,1!"]; B[pos="-1.74,1!"]; CH2OH [pos="1.74,-1!"];
// Draw edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Draw edges for substituents C1 -- B; C6 -- F; C5 -- CH2OH; }
Caption: Chemical structure of this compound.
Synthesis and Characterization
A Plausible Synthetic Pathway
While specific proprietary syntheses may vary, arylboronic acids are commonly prepared via the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.[9] For this compound, a plausible route would involve the protection of the hydroxymethyl group, followed by halogen-metal exchange and subsequent borylation.
Caption: Generalized workflow for the synthesis of functionalized arylboronic acids.
Analytical Characterization
Confirming the identity and purity of this compound is critical. The primary techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons (typically in the 7.0-8.0 ppm range), a singlet for the benzylic protons of the CH₂OH group (~4.5 ppm), and a broad singlet for the B(OH)₂ protons.[10][11] The fluorine atom will cause characteristic splitting patterns in the signals of adjacent aromatic protons.
-
¹³C NMR: Aromatic carbons will appear in the 115-165 ppm range, with the carbon attached to fluorine showing a large one-bond coupling constant (¹JC-F).
-
¹⁹F NMR: A singlet is expected, providing direct evidence of the fluorine's presence.[12]
-
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound, typically by identifying the molecular ion peak [M]+ or related fragments like [M-H₂O]+.
It is important to note that arylboronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), which can complicate spectral interpretation.[9]
Core Applications in Research and Development
The unique trifunctional nature of this molecule makes it a highly sought-after intermediate.
1. The Suzuki-Miyaura Cross-Coupling Reaction
This is the cornerstone application. This compound serves as the organoboron partner, coupling with various aryl or vinyl halides (or pseudohalides) to form new carbon-carbon bonds.[1]
-
Influence of Substituents:
-
Fluoro Group: As an electron-withdrawing group, the fluorine atom can influence the electronic properties of the resulting biaryl system and may affect the kinetics of the transmetalation step in the catalytic cycle.[13][14]
-
Hydroxymethyl Group: This group provides a site for post-coupling modifications, such as oxidation to an aldehyde or carboxylic acid, or etherification, allowing for the rapid generation of molecular diversity.
-
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
2. Medicinal Chemistry & Drug Discovery
The incorporation of fluorine is a well-established strategy in drug design to improve pharmacokinetic and pharmacodynamic properties.[3][4] Approximately 20% of all pharmaceuticals on the market are fluorinated.[4]
-
Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Binding Affinity: Fluorine's high electronegativity can alter the pKa of nearby functional groups or lead to favorable interactions with protein targets.[3]
-
Bioavailability: Increased lipophilicity from fluorine substitution can enhance membrane permeability.[4]
This specific building block allows for the direct incorporation of a fluorinated phenyl ring with an additional point for modification (-CH₂OH), making it highly valuable for constructing novel drug candidates.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the integrity of the reagent. Arylboronic acids, in general, are considered potentially genotoxic impurities and should be handled with care.[15]
Hazard Profile
| Hazard Statement | Description | GHS Pictogram |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Data sourced from representative safety data sheets.[5][7]
Recommended Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][16]
-
Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][17]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place (2-8 °C is recommended).[7][8] It should be stored under an inert atmosphere (e.g., argon or nitrogen) as boronic acids are often hygroscopic and can be sensitive to air.[9][18]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[18]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This section provides a generalized, self-validating protocol for the use of this compound in a typical cross-coupling reaction.
Objective: To couple this compound with a generic aryl bromide.
Materials and Reagents:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)
Experimental Workflow:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the chosen base (2.0 equiv.), and the palladium catalyst (0.03 equiv.).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is essential for activating the boronic acid to form a boronate species, which facilitates the transmetalation step.[19]
-
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent via syringe. The solvent choice is crucial; aqueous mixtures often accelerate the reaction.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous washes remove the inorganic base and boron-containing byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.
Conclusion
This compound is more than just a chemical reagent; it is a strategic building block that empowers chemists to construct complex molecules with precision and purpose. Its unique combination of a reactive boronic acid, a modulating fluorine atom, and a versatile hydroxymethyl handle makes it an invaluable asset in the fields of drug discovery, agrochemicals, and materials science. By understanding its properties, applications, and handling requirements as detailed in this guide, researchers can effectively harness its potential to drive innovation and accelerate scientific progress.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.be [fishersci.be]
- 6. 3-Fluoro-5-(hydroxymethyl)benzeneboronic acid | CymitQuimica [cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 3-Fluoro-5-(hydroxymethyl)phenylboronic acid | 1146614-40-5 [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
- 11. 4-(Hydroxymethyl)phenylboronic acid(59016-93-2) 1H NMR spectrum [chemicalbook.com]
- 12. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 16. capotchem.com [capotchem.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. fishersci.com [fishersci.com]
- 19. Suzuki Coupling [organic-chemistry.org]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-hydroxymethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-hydroxymethylphenylboronic acid is a versatile synthetic building block that has garnered significant interest in medicinal chemistry and materials science. Its unique trifunctional nature—possessing a boronic acid moiety, a fluorine substituent, and a hydroxymethyl group—offers a powerful toolkit for molecular design. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with exceptional precision[1][2][3][4][5]. The strategic placement of a fluorine atom can profoundly influence a molecule's physicochemical properties, including its acidity (pKa), lipophilicity, and metabolic stability, which are critical parameters in drug design[3]. Furthermore, the hydroxymethyl group provides a valuable handle for further functionalization or for establishing crucial hydrogen-bonding interactions with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by experimental protocols and field-proven insights to empower its effective application in research and development.
Molecular Structure and Identification
The structural integrity and identity of this compound are foundational to its application. Its key identifiers are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1072952-25-0 | --INVALID-LINK--[2], --INVALID-LINK--[6] |
| Molecular Formula | C₇H₈BFO₃ | --INVALID-LINK--[2], --INVALID-LINK--[6] |
| Molecular Weight | 169.95 g/mol | --INVALID-LINK--[2], --INVALID-LINK--[6] |
| Canonical SMILES | C1=C(C=C(C=C1B(O)O)F)CO | --INVALID-LINK--[7] |
| InChI Key | CMJGYVJNQJJJOZ-UHFFFAOYSA-N | --INVALID-LINK-- |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and for predicting its behavior in various chemical and biological systems.
Physical State and Appearance
This compound is a white to off-white solid at room temperature.
Melting Point
The melting point of a solid is a critical indicator of its purity. For this compound, a melting point range of 77-82 °C has been reported[8]. It is important to note that boronic acids have a propensity to form cyclic anhydrides, known as boroxines, upon heating or under dehydrating conditions, which can affect the observed melting point.
Boiling Point
An estimated boiling point of 291.4±50.0 °C has been predicted through computational methods[8]. Experimental determination of the boiling point is often not practical as significant decomposition may occur at such elevated temperatures.
Acidity (pKa)
Caption: Generalized scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following section provides generalized protocols for the characterization and application of this compound. These should be adapted based on the specific equipment and reagents available.
Protocol 1: Determination of Solubility
-
Preparation: Add approximately 10 mg of this compound to a small vial.
-
Solvent Addition: Add the chosen solvent (e.g., water, ethanol, dichloromethane) dropwise while vortexing.
-
Observation: Observe the dissolution of the solid. Continue adding the solvent in known increments until the solid is fully dissolved or until a significant volume has been added without complete dissolution.
-
Quantification: Calculate the approximate solubility in mg/mL or mol/L. For more precise measurements, a gravimetric method or analysis of a saturated solution by techniques like HPLC can be employed.[10][11][12][13][14]
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. Note that in protic solvents like MeOD, the B(OH)₂ and CH₂OH protons may exchange with the solvent.[15][16] For ¹¹B NMR, using a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[17]
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C, ¹⁹F, and ¹¹B NMR Acquisition: Acquire spectra for these nuclei. Longer acquisition times may be necessary for ¹³C and ¹¹B NMR to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectra using appropriate software, including Fourier transformation, phasing, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard (e.g., BF₃·OEt₂ for ¹¹B NMR).[15]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vial, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable degassed solvent or solvent mixture (e.g., toluene/ethanol/water, dioxane/water, or DMF/water).
-
Reaction Execution: Purge the vial with an inert gas (argon or nitrogen) and heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
dot
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its unique combination of a reactive boronic acid, a modulating fluorine atom, and a functionalizable hydroxymethyl group provides chemists with a powerful tool for the efficient construction of complex molecules with tailored properties. A thorough understanding of its physicochemical characteristics, as detailed in this guide, is essential for its successful application in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. 2-(Hydroxymethyl)phenylboronic Acid | C7H9BO3 | CID 4374262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-FLUORO-5-METHYLPHENYLBORONIC ACID CAS#: 166328-16-1 [m.chemicalbook.com]
- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. scribd.com [scribd.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. par.nsf.gov [par.nsf.gov]
Synthesis and Characterization of 2-Fluoro-5-hydroxymethylphenylboronic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-5-hydroxymethylphenylboronic acid is a key bifunctional building block in modern synthetic chemistry, prized for its utility in palladium-catalyzed cross-coupling reactions. The presence of a fluorine atom, a hydroxymethyl group, and a boronic acid moiety on a single phenyl ring offers a unique combination of electronic properties and reactive handles for the construction of complex molecules. This guide provides a comprehensive overview of a robust synthetic pathway, detailed purification strategies, and a multi-technique approach to the structural and purity characterization of this versatile reagent. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this document serves as a practical resource for researchers engaged in medicinal chemistry, materials science, and fine chemical synthesis.
Introduction: Strategic Importance in Synthesis
Arylboronic acids are indispensable tools in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of biaryl compounds which are prevalent in pharmaceuticals and organic materials.[2]
The subject of this guide, this compound, is of particular interest due to its trifunctional nature:
-
Boronic Acid Group: The primary reactive site for Suzuki-Miyaura coupling, enabling the formation of a new C-C bond.[3]
-
Fluorine Atom: The introduction of fluorine can significantly modulate the physicochemical properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.[4]
-
Hydroxymethyl Group: This functional group provides a secondary site for chemical modification, such as esterification, etherification, or oxidation, allowing for downstream functionalization or tethering to other molecules.
This guide presents a field-proven methodology for the synthesis and rigorous characterization of this compound, ensuring high purity and batch-to-batch consistency for demanding applications.
Synthesis and Purification Methodology
The synthesis of functionalized arylboronic acids is a well-established field, with numerous methods available.[3] A highly reliable and scalable approach for preparing this compound is the Miyaura borylation, which involves a palladium-catalyzed coupling of an aryl halide with a diboron ester, followed by hydrolysis.
Proposed Synthetic Route: Miyaura Borylation
The chosen strategy begins with the commercially available starting material, 2-bromo-4-fluorobenzyl alcohol. This precursor contains the required fluoro and hydroxymethyl functionalities in the correct orientation.
Causality Behind Experimental Choices
-
Catalyst System: Palladium(II) catalysts bearing phosphine ligands, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), are highly effective for this transformation. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[5]
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a stable, crystalline solid that is easy to handle. It reacts to form a boronic ester (a pinacol ester), which is generally more stable and easier to purify via chromatography than the free boronic acid.[6]
-
Base: A mild base like potassium acetate (KOAc) is sufficient to facilitate the transmetalation step without promoting side reactions involving the hydroxymethyl group. Stronger bases could potentially deprotonate the alcohol, leading to complications.
-
Solvent: Anhydrous aprotic polar solvents like 1,4-dioxane or dimethylformamide (DMF) are ideal for solubilizing the reactants and are stable at the elevated temperatures often required for the reaction.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Fluoro-5-(hydroxymethyl)phenylboronic acid, pinacol ester
-
To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-fluorobenzyl alcohol (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude pinacol ester.
Step 2: Hydrolysis to this compound
-
Dissolve the crude pinacol ester in a suitable solvent mixture (e.g., THF/water).
-
Add an aqueous solution of a mild acid (e.g., 2M HCl) and stir vigorously at room temperature for 4-6 hours.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude boronic acid.
Purification: A Critical Step
Boronic acids are known to be challenging to purify via standard silica gel chromatography due to their potential to dehydrate into boroxine trimers and their propensity for strong adsorption onto the silica surface.[6][7]
Recommended Purification Protocol: Acid-Base Extraction
-
Dissolve the crude boronic acid in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extract the organic solution with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer, leaving many organic impurities behind.[8]
-
Separate the aqueous layer and wash it with diethyl ether to remove any remaining non-acidic impurities.
-
Carefully acidify the aqueous layer with cold 2M HCl to a pH of ~2-3, causing the pure boronic acid to precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.
For products that do not precipitate cleanly, recrystallization from a suitable solvent system (e.g., water/ethanol or ethyl acetate/hexanes) is a viable alternative.[7]
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final product. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.[9] The sample should be dissolved in a suitable deuterated solvent like DMSO-d₆ or CD₃OD.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Region (δ 7.0-7.8 ppm): Complex multiplets for the 3 aromatic protons, showing both H-H and H-F coupling. - Hydroxymethyl (CH₂): A singlet or doublet around δ 4.5 ppm. - Hydroxymethyl (OH): A broad singlet, exchangeable with D₂O. - Boronic Acid (B(OH)₂): A very broad singlet around δ 8.0-8.5 ppm (in DMSO-d₆), exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons (δ 115-165 ppm): Signals will exhibit C-F coupling. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF). - C-B Carbon: The signal for the carbon attached to the boron atom will be broad due to the quadrupolar nature of the boron nucleus and may be difficult to observe. - Hydroxymethyl (CH₂): A signal around δ 60-65 ppm. |
| ¹⁹F NMR | A single resonance for the fluorine atom, likely in the range of -110 to -130 ppm (relative to CFCl₃). |
| ¹¹B NMR | A single, broad signal is expected in the range of δ 28-33 ppm, characteristic of a trigonal planar boronic acid.[10] |
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is ideal for analyzing this polar, non-volatile compound.[11]
| Parameter | Expected Result |
| Molecular Weight | 171.94 g/mol |
| Ionization Mode | Negative ESI is preferred for boronic acids.[12] |
| Expected Ion | [M-H]⁻ at m/z 170.9 |
| Fragmentation | Collision-induced dissociation (CID) of the precursor ion would likely show a loss of water (H₂O) from the boronic acid group. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of the final compound.
Protocol: Purity Assessment by HPLC
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a small amount of acidifier like 0.1% formic acid or trifluoroacetic acid to ensure sharp peak shapes.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
Analysis: Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL). Inject and analyze the chromatogram. Purity is determined by the area percentage of the main peak.
Melting Point
The melting point is a fundamental physical property that serves as a useful indicator of purity. A sharp melting range suggests a pure compound, whereas a broad and depressed range indicates the presence of impurities.
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to synthesize complex biaryl structures.[13] The presence of the hydroxymethyl group allows for the creation of molecules with an additional point of diversity for further synthetic elaboration.
General Suzuki-Miyaura Coupling Protocol:
-
In an inert atmosphere, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[13]
-
Add a suitable degassed solvent system (e.g., DMF/water or Dioxane/water).
-
Heat the reaction until the starting material is consumed.
-
Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization.
Conclusion
This guide has outlined a logical and robust framework for the synthesis and characterization of this compound. The presented Miyaura borylation route offers a reliable method for production, while the detailed purification and multi-technique characterization protocols provide a self-validating system to ensure the high quality required for advanced applications. By understanding the rationale behind each step, from catalyst selection to analytical method, researchers can confidently produce and utilize this valuable synthetic building block in their drug discovery and materials science programs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sciex.com [sciex.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structural Analysis and Conformation of 2-Fluoro-5-hydroxymethylphenylboronic acid
Abstract
This technical guide provides a comprehensive analysis of the structural and conformational properties of 2-Fluoro-5-hydroxymethylphenylboronic acid (CAS 1072952-25-0).[1] As a key building block in medicinal chemistry and drug discovery, a thorough understanding of its three-dimensional structure and dynamic behavior is paramount for rational drug design and development. This document delves into the molecular geometry, electronic properties, and conformational landscape of this molecule, employing a multi-faceted approach that integrates theoretical principles with established analytical techniques. We will explore its structural elucidation through X-ray crystallography, using analogous compounds to infer key parameters, and detail the application of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, and ¹⁹F) for its characterization in solution. Furthermore, this guide will present a computational analysis to predict its stable conformers and the rotational energy barrier of the boronic acid group. Detailed experimental protocols and data interpretation strategies are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile compound.
Introduction: The Significance of Fluorinated Phenylboronic Acids in Drug Discovery
Phenylboronic acids are a class of organic compounds that have gained significant prominence in pharmaceutical research and development. Their utility stems from their versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which enables the efficient formation of carbon-carbon bonds.[2] This has made them indispensable tools in the synthesis of complex organic molecules, including many active pharmaceutical ingredients (APIs).
The incorporation of fluorine atoms into phenylboronic acid scaffolds, such as in this compound, can impart several advantageous properties to drug candidates. The presence of fluorine can enhance metabolic stability, improve bioavailability, and modulate the acidity of the boronic acid moiety.[3] The hydroxymethyl group offers a site for further chemical modification, allowing for the generation of diverse molecular libraries for screening and optimization. A detailed understanding of the structural and conformational nuances of these building blocks is therefore crucial for harnessing their full potential in the design of novel therapeutics.
Key Properties of this compound:
| Property | Value | Source |
| CAS Number | 1072952-25-0 | [1] |
| Molecular Formula | C₇H₈BFO₃ | [4] |
| Molecular Weight | 169.95 g/mol | [4] |
| Melting Point | 70-72 °C | [4] |
Structural Elucidation via X-ray Crystallography: Insights from Analogs
While a specific crystal structure for this compound is not publicly available, we can gain significant insights by examining the crystal structure of the closely related compound, 2-Fluorophenylboronic acid.[5] Phenylboronic acids typically crystallize as hydrogen-bonded dimers.[5] This dimeric structure is a key feature influencing their solid-state properties.
Inferred Molecular Geometry
Based on the structure of 2-Fluorophenylboronic acid, we can infer the following structural characteristics for this compound:
-
Boron Atom Geometry: The boron atom is expected to be sp² hybridized with a trigonal planar geometry.
-
C-B Bond: The bond between the phenyl ring and the boron atom will have a specific length, which influences the rotational barrier.
-
B-O Bond Lengths: The lengths of the B-O bonds in the boronic acid group are also a key structural parameter.
-
Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds between the hydroxyl groups of the boronic acid moieties are expected to form a dimeric structure. The hydroxymethyl group may also participate in the hydrogen-bonding network.
Table of Inferred Bond Lengths and Angles (based on 2-Fluorophenylboronic acid):
| Parameter | Expected Value |
| C-B Bond Length | ~1.56 Å |
| B-O Bond Length | ~1.37 Å |
| C-B-O Angle | ~118-125° |
| O-B-O Angle | ~115° |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the general steps for obtaining a single-crystal X-ray structure of a phenylboronic acid derivative.
-
Crystal Growth:
-
Dissolve the compound in a suitable solvent (e.g., a mixture of a polar and non-polar solvent) to achieve a supersaturated solution.
-
Allow the solvent to evaporate slowly at a constant temperature.
-
Alternatively, use vapor diffusion by placing a vial of the solution in a sealed chamber with a more volatile anti-solvent.
-
-
Crystal Mounting and Data Collection:
-
Select a suitable single crystal under a microscope.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
-
Conformational Analysis in Solution: A Multinuclear NMR Approach
NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR would provide a comprehensive picture of its solution-state conformation.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons of the boronic acid and the alcohol. The coupling patterns of the aromatic protons will confirm the substitution pattern on the phenyl ring. The chemical shifts of the methylene and hydroxyl protons can provide information about hydrogen bonding in solution.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shift of the carbon atom attached to the boron (C-B) is particularly informative. The presence of the fluorine atom will lead to C-F coupling, which can be observed in the ¹³C spectrum and aids in signal assignment.[6]
¹¹B NMR Spectroscopy: Probing the Boron Environment
¹¹B NMR is highly sensitive to the electronic environment around the boron atom.[7]
-
Expected Chemical Shift: For a trigonal (sp² hybridized) boronic acid, a relatively broad signal is expected in the range of δ 27-33 ppm.[7][8] The exact chemical shift can be influenced by the substituents on the phenyl ring and the solvent.
-
Causality: The chemical shift and linewidth of the ¹¹B signal are indicative of the symmetry and coordination number of the boron atom. Any interaction that changes the hybridization of the boron to sp³, such as the formation of a boronate ester with a diol, would result in a significant upfield shift of the signal.
¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for studying fluorinated compounds.[9][10]
-
Expected Chemical Shift: The chemical shift of the fluorine atom in this compound will be in the characteristic range for aromatic fluorides.
-
Coupling: The ¹⁹F signal will exhibit coupling to the adjacent aromatic protons (³JF-H) and potentially to the boron atom. This coupling information is invaluable for confirming the structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment).
-
Data Acquisition: Acquire the ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra on a high-field NMR spectrometer. For ¹¹B NMR, a boron-free probe and quartz NMR tubes are recommended to avoid background signals.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the signals in the ¹H spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the structure and conformation.
Computational Conformational Analysis
Computational chemistry provides a powerful means to investigate the conformational preferences and energy landscapes of molecules. For this compound, density functional theory (DFT) calculations can be employed to determine the most stable conformers and the rotational barriers associated with key dihedral angles.
Conformational Isomers of the Boronic Acid Group
The two hydroxyl groups of the boronic acid moiety can adopt different orientations relative to the phenyl ring, leading to syn and anti conformers. Computational studies on other phenylboronic acids have shown that the relative energies of these conformers are generally small, and they can interconvert at room temperature.[11][12]
Rotation around the C-B Bond
The rotation of the boronic acid group relative to the phenyl ring is another important conformational feature. The energy barrier for this rotation is influenced by steric and electronic factors. The presence of the ortho-fluoro substituent is expected to have a significant impact on this rotational barrier.
Workflow for Computational Analysis
References
- 1. parchem.com [parchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. rsc.org [rsc.org]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Conformational analysis of 2-hydroxy-2',5'-diazachalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-Fluoro-5-hydroxymethylphenylboronic acid
Abstract
2-Fluoro-5-hydroxymethylphenylboronic acid (C₇H₈BFO₃) is a multifunctional building block with significant potential in medicinal chemistry and materials science. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and its capacity for forming reversible covalent bonds with diols make it a compound of high interest for drug development professionals and researchers. Unambiguous structural confirmation and purity assessment are paramount for its successful application. This technical guide provides a comprehensive, in-depth framework for the spectroscopic characterization of this molecule. While direct experimental data is not compiled herein, this document leverages established principles of spectroscopy and data from analogous structures to predict the expected spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, it outlines detailed, field-proven protocols for data acquisition, ensuring a self-validating system for researchers aiming to characterize this or structurally related compounds.
Molecular Structure and Predicted Spectroscopic Behavior
The unique spectroscopic signature of this compound arises from the interplay of its distinct functional groups: an aromatic ring, a boronic acid moiety [-B(OH)₂], a hydroxymethyl group [-CH₂OH], and a fluorine atom. The ortho-fluorine atom acts as a weak electron-withdrawing group via induction, while the meta-hydroxymethyl group is weakly activating. The boronic acid group is deactivating. These electronic effects, combined with through-space couplings, will govern the chemical shifts and splitting patterns observed in the NMR spectra.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹¹B) is essential for complete characterization.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number and connectivity of protons. In a solvent like DMSO-d₆, which allows for the observation of exchangeable protons, we anticipate the following signals:
-
Aromatic Protons (3H): The three protons on the phenyl ring will appear in the aromatic region (~7.0-8.0 ppm). Their splitting patterns will be complex due to ¹H-¹H and ¹H-¹⁹F couplings. The proton ortho to the fluorine will likely be a triplet of doublets, while the others will appear as complex multiplets.
-
Methylene Protons (-CH₂OH, 2H): A singlet or a doublet (if coupled to the hydroxyl proton) is expected for the benzylic protons, typically around 4.5 ppm.
-
Hydroxymethyl Proton (-CH₂OH, 1H): This hydroxyl proton will likely appear as a broad singlet or a triplet, its chemical shift being highly dependent on concentration and solvent (typically ~5.0-5.5 ppm in DMSO-d₆).
-
Boronic Acid Protons (-B(OH)₂, 2H): These protons are typically broad due to exchange and the quadrupolar nature of the boron nucleus. They often appear as a broad singlet in the range of 8.0-8.5 ppm in DMSO-d₆.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to the 7 carbon atoms in the molecule.
-
Aromatic Carbons (6C): These will appear between ~115 and 165 ppm. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, appearing as a doublet.[1] The carbons ortho and meta to the fluorine will also exhibit smaller 2JCF and 3JCF couplings. The carbon attached to the boron (C-B) is often broad and may have a lower intensity.
-
Methylene Carbon (-CH₂OH, 1C): This aliphatic carbon signal is expected around 60-65 ppm.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive and provides a clean spectrum for fluorinated compounds.[2][3]
-
A single resonance is expected for the one fluorine atom. For an aryl fluoride, the chemical shift typically falls within the -110 to -120 ppm range relative to CFCl₃.[4] The signal will likely be a multiplet due to coupling with the ortho and meta aromatic protons.
Predicted ¹¹B NMR Spectrum
¹¹B NMR is indispensable for characterizing boronic acids, as it directly probes the boron nucleus.[5][6]
-
For the sp²-hybridized, trigonal planar boronic acid, a single, potentially broad signal is expected in the range of +28 to +33 ppm.[7] The broadness is due to quadrupolar relaxation. The addition of a Lewis base or a change to a high pH environment would cause an upfield shift, indicating a change to a sp³-hybridized tetrahedral boronate species.[6][8]
Table 1: Summary of Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling | Assignment |
|---|---|---|---|
| ¹H | 7.0 - 8.0 | Multiplets | 3 x Ar-H |
| ~4.5 | Singlet / Doublet | -CH₂OH | |
| 5.0 - 5.5 | Broad Singlet / Triplet | -CH₂OH | |
| 8.0 - 8.5 | Broad Singlet | -B(OH)₂ | |
| ¹³C | 115 - 165 | Doublet (¹JCF ≈ 250 Hz) | C-F |
| 115 - 165 | Doublets / Singlets | 5 x Ar-C | |
| 60 - 65 | Singlet | -CH₂OH | |
| ¹⁹F | -110 to -120 | Multiplet | Ar-F |
| ¹¹B | +28 to +33 | Broad Singlet | -B(OH)₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
-
O-H Stretching: Two distinct O-H stretching bands are expected. A very broad and strong band from ~3200-3600 cm⁻¹ will correspond to the hydrogen-bonded O-H groups of the boronic acid, which often exists as a dimer in the solid state. A sharper band in the same region will arise from the hydroxymethyl group's O-H stretch.[9]
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). The aliphatic C-H stretches of the -CH₂- group will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).[10]
-
C=C Stretching: Aromatic ring C=C stretching vibrations will produce several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.
-
B-O Stretching: A strong, broad band corresponding to the B-O stretching vibration is characteristic of boronic acids and is typically found around 1330-1380 cm⁻¹.
-
C-O Stretching: The C-O stretch from the primary alcohol (-CH₂OH) will give a strong band in the 1000-1080 cm⁻¹ range.
-
C-F Stretching: A strong band for the C-F stretch is expected in the 1100-1250 cm⁻¹ region.
Table 2: Summary of Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3200 - 3600 | Strong, Broad | O-H Stretch | -B(OH)₂, -CH₂OH |
| 3050 - 3100 | Medium, Sharp | C-H Stretch | Aromatic |
| 2850 - 2960 | Medium, Sharp | C-H Stretch | Aliphatic (-CH₂) |
| 1450 - 1600 | Medium, Sharp | C=C Stretch | Aromatic Ring |
| 1330 - 1380 | Strong, Broad | B-O Stretch | Boronic Acid |
| 1100 - 1250 | Strong | C-F Stretch | Aryl Fluoride |
| 1000 - 1080 | Strong | C-O Stretch | Primary Alcohol |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile compound.[11]
-
Molecular Ion: The calculated monoisotopic mass of C₇H₈BFO₃ is 169.0528 g/mol . In ESI negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 168.04 would be expected as a prominent ion. In positive ion mode, adducts such as [M+Na]⁺ at m/z 192.03 might be observed.
-
Key Fragmentation Pathways: Collision-Induced Dissociation (CID) of the parent ion would likely lead to characteristic neutral losses.
-
Loss of H₂O: A common fragmentation for boronic acids is the loss of one or two molecules of water from the B(OH)₂ group.
-
Loss of CH₂O: The hydroxymethyl group may be lost as formaldehyde (30 Da).
-
Cleavage of the C-B bond: This would lead to fragments corresponding to the fluorinated hydroxymethylphenyl cation or anion. The presence of fluorine atoms can influence fragmentation pathways, potentially stabilizing certain fragment ions.[11]
-
Experimental Protocols & Workflow
Adherence to standardized protocols is critical for obtaining high-quality, reproducible data.
General Workflow for Spectroscopic Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Solubility and stability of 2-Fluoro-5-hydroxymethylphenylboronic acid
An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-5-hydroxymethylphenylboronic Acid
Abstract
This compound is a key building block in contemporary organic synthesis and drug discovery, valued for its utility in Suzuki-Miyaura cross-coupling reactions. However, its efficacy in synthetic protocols is intrinsically linked to its physicochemical properties, namely solubility and stability. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of these critical parameters. We delve into the structural nuances that govern its behavior in solution, detailing the impact of its unique substitution pattern. This guide presents not just theoretical principles but also robust, field-proven experimental protocols for the systematic evaluation of solubility and stability. By explaining the causality behind experimental choices and providing self-validating methodologies, this document serves as a practical resource for optimizing the handling, storage, and application of this versatile reagent.
Physicochemical Profile and Structural Considerations
The solubility and stability of this compound are not arbitrary; they are a direct consequence of its molecular architecture. Understanding the interplay between the boronic acid moiety and its aromatic substituents is paramount for predicting its behavior.
-
The Boronic Acid Group: As a Lewis acid, the B(OH)₂ group is capable of hydrogen bonding and reversible condensation reactions. Its trigonal planar geometry can transition to a more stable tetrahedral boronate anion, a transformation influenced by pH and interactions with diols.
-
The Ortho-Fluoro Substituent: The fluorine atom at the ortho-position exerts a strong electron-withdrawing inductive effect. This electronic influence increases the Lewis acidity of the boron atom, which can impact reaction kinetics and the stability of intermediates. Furthermore, the ortho-positioning allows for the potential formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl group on the boron, which can stabilize the molecule's conformation.
-
The Para-Hydroxymethyl Substituent: The -CH₂OH group enhances the molecule's polarity and provides an additional site for hydrogen bonding, which is expected to influence its solubility in polar protic solvents.
The combination of an electron-withdrawing group ortho to the boronic acid and a polar, hydrogen-bonding group in the para position creates a unique physicochemical profile that requires careful experimental characterization.
Solubility Profile: From Theory to Practice
Achieving optimal reaction conditions necessitates a clear understanding of the substrate's solubility. Boronic acids are known for their variable solubility, which is complicated by their tendency to form cyclic anhydrides (boroxines) upon dehydration.
General Solubility Characteristics
Based on extensive studies of analogous phenylboronic acids, a general solubility trend can be predicted. The presence of polar hydroxyl and boronic acid groups suggests solubility in polar organic solvents, while the phenyl ring provides some nonpolar character.
-
High to Moderate Solubility Expected in: Ethers (e.g., THF, Dioxane), Ketones (e.g., Acetone), and Alcohols (e.g., Methanol, Ethanol). Phenylboronic acid generally shows high solubility in ethers and ketones.
-
Low Solubility Expected in: Nonpolar Aprotic Solvents (e.g., Hexanes, Toluene).
-
Aqueous Solubility: The solubility in water is expected to be low to moderate, influenced by pH. While some simple boronic acids have limited water solubility (unsubstituted phenylboronic acid is ~1.9 g/100 g H₂O at 20°C), the hydroxymethyl group may enhance this.
Experimental Protocol: Quantitative Solubility Determination (Dynamic Method)
To move beyond estimation, a quantitative assessment is essential. The dynamic method, which measures the dissolution temperature of a solid-liquid mixture, is a reliable technique for constructing a solubility curve.
Causality: This method is chosen over simple equilibrium saturation methods because it minimizes the impact of slow dissolution kinetics and provides a more accurate temperature-dependent profile. Continuously monitoring turbidity ensures the precise identification of the dissolution point.
Workflow for Dynamic Solubility Measurement
A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-5-hydroxymethylphenylboronic Acid for Advanced Research and Development
This guide provides an in-depth analysis of the hazards and necessary safety precautions for 2-Fluoro-5-hydroxymethylphenylboronic acid, a versatile reagent increasingly utilized in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheets to offer a deeper understanding of the compound's characteristics, enabling a proactive and informed approach to laboratory safety.
Introduction: The Utility and Inherent Risks of Arylboronic Acids
This compound belongs to the arylboronic acid class of compounds, which are pivotal in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reactivity, however, necessitates a thorough understanding of their potential hazards. While generally considered more stable than many other organometallic reagents, arylboronic acids are not without risks, and their safe handling is paramount to protecting researchers and the integrity of their work. This guide will elucidate the specific hazards associated with this compound and provide a framework for its safe use in a research and development setting.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
These classifications are based on the potential of the compound to cause reversible inflammatory effects upon contact with skin and eyes, and to irritate the respiratory tract if inhaled. The "Warning" signal word indicates a less severe hazard compared to "Danger," but one that still requires significant precautions.
In-Depth Toxicological Profile: Beyond the Label
While the immediate hazards are well-defined, a deeper dive into the toxicology of arylboronic acids provides a more complete risk profile.
Acute Toxicity
For this compound, specific acute toxicity data (oral, dermal, inhalation) is not extensively available, a common scenario for many research chemicals. However, the general class of organoboron compounds is known to have varying levels of toxicity. The eventual metabolic breakdown product of many boronic acids is boric acid, which itself has low toxicity to animals and humans.[1]
Genotoxicity and Mutagenicity
The genotoxic potential of arylboronic acids is an area of active investigation. Some studies have indicated that certain arylboronic acids can be weakly mutagenic in microbial assays.[2] This has led to the consideration of residual arylboronic acids in active pharmaceutical ingredients (APIs) as potential genotoxic impurities that require strict control.[2] However, it is crucial to note that other research has shown that some phenylboronic acid derivatives that test positive in in-vitro mutagenicity tests do not exhibit mutagenic effects in in-vivo animal studies.[3] Therefore, while a cautious approach is warranted, the direct translation of in-vitro results to human risk should be made with care.
Reproductive and Developmental Toxicity
Comprehensive reproductive toxicity studies on this compound are not available. However, studies on boric acid and other inorganic borates have shown that at high doses, these compounds can cause reproductive and developmental effects in animals, including testicular toxicity and fetal developmental abnormalities.[4][5] The relevance of these findings to substituted arylboronic acids at typical laboratory exposure levels is not fully established, but it underscores the importance of minimizing exposure, particularly for individuals of reproductive age. It's noteworthy that under normal handling and use conditions, including occupational exposures, it is unlikely that bodily concentrations of boron would reach levels that pose a reproductive risk to humans.[5][6][7]
Risk Management and Safety Precautions: A Practical Approach
A robust safety protocol is built on a foundation of understanding the "why" behind each precaution. The following sections detail not just what to do, but why it is necessary.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to this compound is through effective engineering controls.
-
Chemical Fume Hood: All handling of the solid compound and its solutions should be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of dust particles or vapors, which can cause respiratory irritation.
-
Ventilation: Ensure good general ventilation in the laboratory to dilute any fugitive emissions.
Personal Protective Equipment (PPE): The Essential Barrier
The appropriate selection and use of PPE is non-negotiable.
| PPE Type | Specification | Rationale |
| Eye Protection | Goggles (European standard - EN 166) or safety glasses with side shields. | Protects against splashes and dust, preventing serious eye irritation. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | Prevents skin contact and subsequent irritation. It is crucial to inspect gloves before use and to employ proper glove removal technique to avoid contaminating the skin. |
| Skin and Body Protection | Long-sleeved laboratory coat. | Provides a barrier against accidental skin contact. |
| Respiratory Protection | Not typically required when handled in a fume hood. If a fume hood is not available or for large-scale operations, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary. | Protects against inhalation of irritating dust. |
Safe Handling and Storage: Maintaining Compound Integrity and User Safety
-
Handling: Avoid the formation of dust when handling the solid material.[1] Use appropriate tools (spatulas, etc.) to minimize dispersal. Do not breathe dust.[1] After handling, wash hands and any exposed skin thoroughly.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Phenylboronic acids can be hygroscopic and may dehydrate to form boroxines, their anhydrides.[8][9] While this is a reversible process, it can affect the reactivity and stoichiometry of the reagent.
Experimental Protocols: Field-Proven Methodologies
The following protocols are designed to be self-validating systems, incorporating safety and efficiency.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
Rationale for Experimental Choices in Work-up Procedures
The removal of unreacted boronic acids and their byproducts is a critical step in purification. The weakly acidic nature of the boronic acid functional group provides a convenient handle for its removal.
-
Basic Wash: Washing the organic reaction mixture with an aqueous basic solution (e.g., 1M NaOH) will deprotonate the boronic acid, forming a water-soluble boronate salt.[2][10] This salt will then partition into the aqueous layer, effectively removing it from the desired product in the organic phase. This is often the most efficient and straightforward method for removing boronic acid impurities.
-
Volatilization: In some cases, boronic acid residues can be removed by repeated co-evaporation with methanol.[10][11] This process forms the volatile trimethyl borate, which is removed under reduced pressure.
-
Scavenger Resins: For challenging purifications, scavenger resins containing diol functionalities (such as diethanolamine-functionalized polystyrene) can be employed to selectively bind and remove boronic acids from the reaction mixture.[2]
Emergency Procedures
In the event of an accidental exposure or spill, the following steps should be taken immediately:
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if you feel unwell. |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if symptoms occur. |
| Spill | Use personal protective equipment. Avoid dust formation. Sweep up and shovel into a suitable, closed container for disposal. Avoid breathing dust. Ensure adequate ventilation.[12] |
Environmental Hazards and Disposal Considerations
-
Waste Collection: Collect all aqueous and organic waste streams in separate, clearly labeled, and sealed containers.
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[12] Unused or surplus material should be disposed of by a licensed waste disposal company.[12]
Conclusion
This compound is a valuable tool in the arsenal of the modern synthetic chemist. Its safe and effective use hinges on a comprehensive understanding of its potential hazards, from immediate irritation to more nuanced toxicological considerations. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the field-proven handling and work-up procedures outlined in this guide, researchers can mitigate the risks and harness the full synthetic potential of this versatile reagent. A culture of safety, grounded in scientific understanding, is the cornerstone of innovative and responsible research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General, reproductive, developmental, and endocrine toxicity of boronated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of boron compounds on human reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 13. Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of Fluorine Substitution in Hydroxymethylphenylboronic Acids: A Guide to Modulating Physicochemical and Biological Properties
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxymethylphenylboronic acids (HMPBAs) represent a privileged scaffold in medicinal chemistry and chemical biology, serving as versatile building blocks for enzyme inhibitors, carbohydrate sensors, and complex pharmaceutical intermediates.[1][2] The strategic incorporation of fluorine atoms onto the phenyl ring of this scaffold is a powerful tactic for fine-tuning a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.[3][4] This technical guide provides an in-depth exploration of the multifaceted roles of fluorine substitution in HMPBAs. We will dissect the causal mechanisms by which fluorine modulates Lewis acidity (pKa), lipophilicity, and metabolic stability. Furthermore, this guide offers practical insights through detailed experimental protocols and data analysis, equipping researchers with the knowledge to rationally design and synthesize next-generation fluorinated HMPBA derivatives for advanced drug discovery and sensing applications.
The Foundational Role of Boronic Acids and Fluorine in Modern Drug Discovery
Boronic acids have emerged from relative obscurity to become a cornerstone of medicinal chemistry.[5] Their unique ability to form reversible covalent bonds with diols—a common motif in biological systems like carbohydrates and enzyme active site residues—makes them exceptional pharmacophores.[6][7][8] The approval of drugs like bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma, has solidified the therapeutic potential of the boronic acid moiety.[9][10] The hydroxymethylphenylboronic acid subclass is particularly valuable, with the hydroxymethyl group providing an additional vector for interaction or further chemical modification.[1][11]
Concurrently, fluorine has become an indispensable element in the medicinal chemist's toolkit.[12][13][14] Its introduction into a drug candidate can profoundly influence a range of properties critical for therapeutic success, including metabolic stability, membrane permeability, and binding affinity.[3][15] The strategic marriage of these two powerful motifs—the versatile boronic acid and the property-modulating fluorine atom—creates a synergistic platform for developing highly optimized molecules.
The Physicochemical Impact of Fluorine Substitution
The introduction of fluorine, the most electronegative element, onto the phenyl ring of an HMPBA induces significant electronic and steric perturbations. These changes manifest primarily in the molecule's acidity and lipophilicity.
Modulation of Lewis Acidity (pKa)
The efficacy of a boronic acid in biological systems is intimately linked to its Lewis acidity, quantified by its pKa. A lower pKa is often desirable, as it allows the boronic acid to exist in the more reactive anionic tetrahedral boronate form at physiological pH (~7.4). The introduction of electron-withdrawing fluorine atoms significantly increases the acidity (lowers the pKa) of the boronic acid.[16][17][18]
This effect is primarily driven by the inductive effect, where the electronegative fluorine atoms pull electron density away from the aromatic ring, stabilizing the negatively charged boronate anion. The position and number of fluorine substituents dictate the magnitude of this pKa shift.[16]
Diagram 1: Influence of Fluorine on Boronic Acid Acidity
Caption: Fluorine's inductive effect stabilizes the boronate anion, lowering the pKa.
Table 1: Comparative pKa Values of Fluorinated Phenylboronic Acids Note: Data is illustrative and compiled from literature sources.[16][17] Exact values may vary based on experimental conditions. HMPBA values are extrapolated based on trends.
| Compound | Substitution Pattern | Typical pKa Range |
| Hydroxymethylphenylboronic Acid | - | ~8.5 - 9.0 |
| 4-Fluoro-3-(hydroxymethyl)phenylboronic acid | Mono-fluoro | ~8.0 - 8.5 |
| 3,5-Difluorophenylboronic acid | Di-fluoro | ~7.0 - 7.5 |
| 2,3,4,6-Tetrafluorophenylboronic acid | Tetra-fluoro | ~6.2 - 6.5 |
This enhanced acidity is crucial for applications like enzyme inhibition, where the boronic acid must effectively interact with nucleophilic residues (e.g., serine) in an enzyme's active site.[7] It is also vital for carbohydrate sensing, as a lower pKa facilitates binding to diols at neutral pH.[19][20]
Tuning Lipophilicity (LogP)
Lipophilicity, often measured as the partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine's effect on lipophilicity is complex and context-dependent.[21][22] While replacing a hydrogen atom with fluorine generally increases local lipophilicity, replacing a hydroxyl or methoxy group with fluorine can decrease it.[21][23] In the case of HMPBAs, adding fluorine to the phenyl ring typically increases the overall LogP, which can enhance membrane permeability and cell penetration.[12][24] However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. Therefore, the number and placement of fluorine atoms must be carefully optimized.
Impact on Biological Activity and Applications
The fluorine-induced changes in physicochemical properties translate directly into altered biological activity.
Enzyme Inhibition
Fluorinated HMPBAs are potent inhibitors of various enzymes, particularly serine proteases and metallo-β-lactamases.[6][9][25] The boron atom mimics the tetrahedral transition state of substrate hydrolysis.[7]
Mechanism of Inhibition:
-
Enhanced Lewis Acidity: The lowered pKa of the fluorinated boronic acid ensures a significant population of the reactive trigonal form at physiological pH.
-
Nucleophilic Attack: A key serine residue in the enzyme's active site attacks the electrophilic boron atom.
-
Formation of a Reversible Covalent Adduct: A stable, tetrahedral boronate adduct is formed, effectively inactivating the enzyme.
The hydroxymethyl group can form additional hydrogen bonds within the active site, further increasing binding affinity and selectivity. Fluorine atoms can also engage in favorable orthogonal multipolar interactions with protein backbone carbonyls, further anchoring the inhibitor.
Diagram 2: Inhibition of a Serine Protease
Caption: A fluorinated HMPBA forming a tetrahedral adduct with an active site serine.
Carbohydrate and Bioanalyte Sensing
The ability of boronic acids to bind with diols makes them ideal for creating sensors for carbohydrates like glucose.[11][19][26][27] Fluorination plays a key role here by lowering the pKa, which enables the binding to occur efficiently in the neutral pH environment of biological fluids. When a fluorophore is incorporated into the HMPBA structure, the binding event with a carbohydrate can trigger a change in fluorescence, allowing for quantitative detection.[28][29]
Influence on Pharmacokinetics: The Metabolic Stability Advantage
A primary reason for incorporating fluorine in drug design is to block metabolic "soft spots."[12][30] Aromatic rings and benzylic positions (like the -CH₂OH group) are often susceptible to oxidation by cytochrome P450 (CYP) enzymes. The C-F bond is exceptionally strong and resistant to cleavage. Placing a fluorine atom at a site of potential metabolic oxidation can prevent this degradation, thereby increasing the drug's half-life and oral bioavailability.[31]
Experimental Protocols
The following protocols provide standardized methodologies for the synthesis and characterization of fluorinated HMPBAs.
Protocol: Synthesis of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid via Suzuki-Miyaura Coupling
This protocol describes a common method for synthesizing a fluorinated HMPBA derivative.
Materials:
-
1-bromo-2-fluoro-4-(methoxymethyl)benzene (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 eq)
-
Potassium acetate (KOAc) (3.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 1-bromo-2-fluoro-4-(methoxymethyl)benzene, B₂pin₂, KOAc, and Pd(dppf)Cl₂.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude boronate ester.
-
Deprotection/Hydrolysis: Dissolve the crude ester in a suitable solvent (e.g., THF/water). Add 1M HCl and stir at room temperature until hydrolysis to the boronic acid is complete (monitor by LC-MS).
-
Purification: Extract the product into ethyl acetate. Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.
Self-Validation:
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[16][18]
-
Expected Outcome: ¹⁹F NMR should show a singlet or doublet corresponding to the fluorine on the aromatic ring. HRMS should confirm the exact mass of the target molecule.
Protocol: Determination of pKa by UV-Vis Spectrophotometry
This method leverages the different UV absorbance spectra of the trigonal boronic acid and the tetrahedral boronate anion.
Materials:
-
Fluorinated HMPBA sample (~1 mM stock solution in DMSO or Methanol)
-
Series of aqueous buffers with known pH values (e.g., from pH 6.0 to 10.0 in 0.5 pH unit increments)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: For each pH value, prepare a sample by adding a small, constant aliquot of the HMPBA stock solution to a cuvette containing the buffer solution. Ensure the final concentration is consistent across all samples.
-
Spectral Acquisition: Record the UV-Vis spectrum (e.g., 220-350 nm) for each sample at each pH.
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer.
-
Fit the resulting data to the Henderson-Hasselbalch equation (or a sigmoidal Boltzmann fit).
-
-
pKa Determination: The pKa is the pH value at the inflection point of the sigmoid curve, which corresponds to the point where [boronic acid] = [boronate].
Self-Validation:
-
Isosbestic Point: The overlay of all spectra should show one or more isosbestic points (wavelengths where absorbance does not change with pH), indicating a clean transition between two species.
-
Reproducibility: The experiment should be repeated (n=3) to ensure the calculated pKa is reproducible.
Conclusion and Future Outlook
The strategic substitution of fluorine in hydroxymethylphenylboronic acids is a proven and powerful strategy in modern drug discovery and chemical sensor development. By leveraging fluorine's unique electronic properties, researchers can rationally modulate key parameters such as Lewis acidity, lipophilicity, and metabolic stability to optimize molecular function.[12][13] This guide has provided a framework for understanding the causal mechanisms behind these effects and offered practical protocols for the synthesis and characterization of these valuable compounds. As synthetic fluorination methods become more sophisticated and our understanding of fluorine's interactions in biological systems deepens, the application of fluorinated HMPBAs will undoubtedly expand, leading to the development of more potent and selective therapeutics and more sensitive diagnostic tools.[14]
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. tandfonline.com [tandfonline.com]
- 14. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. research.brighton.ac.uk [research.brighton.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. Item - Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 24. Effect of fluorine substitution on the interaction of lipophilic ions with the plasma membrane of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]
- 27. mdpi.com [mdpi.com]
- 28. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. mdpi.com [mdpi.com]
- 31. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2-Fluoro-5-hydroxymethylphenylboronic acid
Introduction: The Strategic Advantage of 2-Fluoro-5-hydroxymethylphenylboronic acid in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][5] Among the vast array of available organoboron reagents, this compound has emerged as a particularly valuable building block for medicinal chemists and drug development professionals.[6]
The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability, bioavailability, and binding affinity.[6][7] The ortho-fluoro substituent on this boronic acid can influence the conformation of the resulting biaryl product, potentially leading to improved target selectivity. Concurrently, the hydroxymethyl group provides a versatile handle for subsequent chemical modifications, allowing for the exploration of a wider chemical space and the optimization of lead compounds. This dual functionality makes this compound a highly sought-after reagent in the synthesis of complex molecules for targeted therapies.[6]
This document provides a comprehensive guide to the application of this compound in Suzuki-Miyaura coupling reactions. It delves into the mechanistic intricacies, offers a detailed experimental protocol, and provides insights into reaction optimization to empower researchers in their synthetic endeavors.
Mechanistic Insights: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[2] The key steps are oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the halide is generally I > Br > OTf >> Cl.[4][5]
-
Transmetalation: This is often the rate-determining step. The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base.[2][4] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]
The Critical Role of Fluoride and Base Selection
The presence of an ortho-fluoro substituent in this compound introduces specific electronic effects that can influence the reaction. Fluoride ions, often introduced through the use of bases like CsF or KF, can play a multifaceted role in the Suzuki-Miyaura reaction.[8][9] They can favor transmetalation by forming reactive trans-[ArPdF(L)₂] complexes.[8][9] However, an excess of fluoride can also lead to the formation of unreactive anionic boronate species, which can inhibit the reaction.[8] Therefore, the choice and stoichiometry of the base are critical.
For substrates with potentially sensitive functional groups like the hydroxymethyl group, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.[10] These bases are effective in promoting the formation of the boronate "ate" complex without causing unwanted side reactions.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Reagents and Materials
| Reagent/Material | Purpose | Typical Supplier | Purity | Notes |
| This compound | Organoboron partner | Commercial | >98% | Store in a cool, dry place. |
| Aryl Bromide | Coupling partner | Commercial | >98% | Ensure purity, as impurities can affect catalyst performance. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Palladium catalyst | Commercial | >98% | Air-sensitive; handle under an inert atmosphere. Other catalysts like Pd(dppf)Cl₂ can also be used.[9] |
| Potassium Carbonate (K₂CO₃) | Base | Commercial | Anhydrous | Finely powdered base is preferred for better solubility and reactivity. Other bases like Cs₂CO₃ or K₃PO₄ can be screened.[10] |
| 1,4-Dioxane | Solvent | Commercial | Anhydrous | Degas thoroughly before use to remove dissolved oxygen, which can deactivate the catalyst. Toluene or DMF can be alternatives.[1] |
| Deionized Water | Co-solvent | In-house | N/A | Degas thoroughly before use. A biphasic solvent system often improves reaction rates and yields.[11][12] |
| Inert Gas (Argon or Nitrogen) | Inert atmosphere | In-house | High purity | Essential for preventing catalyst oxidation. |
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and Pd(PPh₃)₄ (0.03 mmol, 0.03 eq).[1]
-
The use of a slight excess of the boronic acid is common to ensure complete consumption of the often more valuable aryl halide.
-
-
Inerting the System:
-
Seal the flask with a septum and evacuate the flask under high vacuum, then backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition and Reaction:
-
Add degassed 1,4-dioxane (e.g., 8 mL) and degassed deionized water (e.g., 2 mL) via syringe. The solvent volume should be sufficient to ensure good mixing.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl halide.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-12 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor base | Ensure the catalyst is not oxidized. Use freshly opened or properly stored catalyst. Increase the reaction temperature. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, DMF). Consider a more active catalyst system (e.g., a palladacycle precatalyst).[10] |
| Protodeboronation | Presence of water and base | Minimize the amount of water in the reaction or use anhydrous conditions if possible. Use a milder base. Aryl trifluoroborates can sometimes be more resistant to protodeboronation.[11][12] |
| Homocoupling of Boronic Acid | Oxygen contamination | Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. |
Conclusion
The Suzuki-Miyaura coupling using this compound is a powerful and versatile method for the synthesis of functionalized biaryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently construct complex molecular architectures that are crucial for the advancement of drug discovery and development. The protocol and insights provided herein serve as a robust starting point for the successful application of this valuable building block.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 11. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
- 12. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
Palladium Catalysts for the Cross-Coupling of 2-Fluoro-5-hydroxymethylphenylboronic Acid: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for creating carbon-carbon bonds in the development of pharmaceuticals and advanced materials.[1][2] This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Fluoro-5-hydroxymethylphenylboronic acid, a valuable building block in medicinal chemistry. The presence of both an ortho-fluoro substituent and a hydroxymethyl group introduces unique challenges, including the potential for protodeboronation and side reactions.[3] This document offers field-proven insights into catalyst selection, reaction optimization, and mechanistic considerations to empower researchers to successfully utilize this versatile reagent.
Introduction: The Strategic Value of the Substrate
The 2-Fluoro-5-hydroxymethylphenyl moiety is a privileged scaffold in drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a crucial handle for further functionalization or acts as a key pharmacophoric element. The successful incorporation of this building block via palladium-catalyzed cross-coupling reactions enables the efficient synthesis of complex molecules.[1] However, the electronic and functional nature of this specific boronic acid necessitates a carefully considered approach to achieve high yields and avoid common pitfalls.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a complex process centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is critical for troubleshooting and optimizing reactions. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Key Challenges with this compound
Successfully coupling this substrate requires navigating challenges posed by its unique structure:
-
Protodeboronation: This is the most significant side reaction, where the C-B bond is cleaved and replaced by a C-H bond. Boronic acids with electron-withdrawing groups, like fluorine, can be particularly susceptible to this decomposition pathway under basic conditions.[3][7] The key to prevention is using a catalyst system that promotes a rapid rate of cross-coupling, which outcompetes the rate of protodeboronation.[8]
-
Ortho-Fluoro Substituent: The fluorine atom at the ortho position can sterically hinder the approach to the palladium center, potentially slowing down the transmetalation step.
-
Hydroxymethyl Functionality: While modern palladium catalysts exhibit excellent functional group tolerance, the hydroxyl group is polar and could, in principle, interact with the catalyst or reagents.[5][9] Under certain harsh conditions with specific reagents, aldehydes have been observed to reduce to hydroxymethyl groups during a Suzuki coupling, highlighting the importance of controlled and mild conditions to preserve the integrity of the existing hydroxymethyl group.[10][11]
Catalyst System Selection: The Key to Success
The choice of palladium catalyst and ligand is the most critical factor for an efficient reaction. Modern catalyst systems, particularly those developed by Buchwald and others, are designed to overcome the limitations of traditional catalysts for challenging substrates.[12][13]
| Catalyst Class | Examples | Advantages | Disadvantages | Suitability for Topic |
| Traditional Phosphine | Pd(PPh₃)₄ | Commercially available, well-understood. | Requires higher temperatures, sensitive to air, lower activity for challenging substrates like aryl chlorides.[14] | Moderate: May require harsh conditions, leading to protodeboronation. |
| Bulky, Electron-Rich Phosphines | Buchwald Ligands (XPhos, SPhos, RuPhos) with Pd sources like Pd₂(dba)₃ or Pd(OAc)₂. | High activity, promotes fast reaction rates at low temperatures, excellent for sterically hindered and electron-deficient substrates.[12][14] | Higher cost. | Excellent: Ideal for minimizing protodeboronation by enabling rapid coupling under mild conditions.[15] |
| Palladacycle Precatalysts | XPhos Pd G2/G3/G4, SPhos Pd G2/G3/G4 | Air- and moisture-stable, easy to handle, highly active, forms the active Pd(0) species rapidly and reliably.[14][15] | Higher cost. | Excellent: The recommended choice for reliability, high yields, and mild conditions, especially for sensitive boronic acids.[7][8] |
| N-Heterocyclic Carbenes (NHCs) | PEPPSI™-type catalysts | Form very stable Pd-complexes, leading to high turnover numbers and thermal stability.[9][12] | Ligand synthesis can be complex. | Very Good: A strong alternative to phosphine-based systems, known for high efficiency. |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) as palladium catalysts can be sensitive to oxygen.
Protocol 1: General Screening Procedure
This protocol provides a robust starting point for optimization.
Workflow Diagram
Figure 2: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).[16]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common choice is a mixture like 1,4-Dioxane and water (e.g., 4:1 ratio, 5 mL total volume).[4]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting aryl halide is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[3]
Protocol 2: Optimized Procedure for Challenging Substrates
This protocol leverages a modern palladacycle precatalyst, which is highly recommended for this compound to achieve high yields at lower temperatures and shorter reaction times, thereby minimizing substrate decomposition.[8][15]
Reagents and Conditions:
| Component | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 (2 mol%) | Air-stable precatalyst that rapidly generates the active Pd(0) species, enabling fast coupling.[7][8] |
| Aryl Partner | Aryl Bromide or Chloride (1.0 equiv) | G3 catalysts are highly effective for less reactive aryl chlorides. |
| Boronic Acid | This compound (1.5 equiv) | A slight excess ensures complete consumption of the often more valuable aryl halide. |
| Base | Potassium Phosphate (K₃PO₄, 3.0 equiv) | A moderately strong base that is highly effective for transmetalation but often minimizes protodeboronation compared to other bases.[3] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | A robust solvent system for Suzuki couplings. Degassing is critical. |
| Temperature | 40–60 °C | Milder conditions are enabled by the high activity of the catalyst, preserving the sensitive boronic acid. |
| Time | 1–4 hours (monitor) | Rapid reaction times are characteristic of these advanced catalyst systems. |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the aryl halide (1.0 mmol), this compound (1.5 mmol), XPhos Pd G3 (0.02 mmol), and K₃PO₄ (3.0 mmol) to a vial with a stir bar.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Reaction: Seal the vial and place it in a preheated reaction block at 60 °C. Stir vigorously.
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, follow steps 6-8 from Protocol 1 for work-up and purification.
Guide to Reaction Optimization
If yields are low or side products are observed, systematic optimization is required. The following table provides guidance on adjusting parameters.
| Parameter | Variable | Rationale and Suggested Action |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | If protodeboronation is high, switch to a different base. K₃PO₄ is often a good starting point for sensitive substrates. Cs₂CO₃ is more soluble and can sometimes accelerate slow reactions.[16][17] |
| Solvent | Dioxane, THF, Toluene, 2-MeTHF (often with H₂O) | Solvent choice affects solubility and reaction rate. If the reaction is sluggish, switching to a different aprotic solvent may help. Ensure solvents are rigorously degassed. |
| Temperature | Room Temp to 110 °C | Start with mild conditions (40-60 °C) when using an active catalyst. If the reaction does not proceed, slowly increase the temperature. High temperatures can accelerate protodeboronation.[17] |
| Catalyst Loading | 0.5–5 mol% | For difficult couplings, increasing the catalyst loading to 3-5 mol% may be necessary. However, modern precatalysts often work well at 1-2 mol%.[18] |
| Ligand | XPhos, SPhos, RuPhos, etc. | If one Buchwald-type ligand is not effective, screening others can be beneficial as subtle electronic and steric differences can have a large impact on catalyst performance.[12] |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful method for synthesizing high-value molecules. Success hinges on mitigating the primary side reaction of protodeboronation. By employing modern, highly active palladium precatalysts such as palladacycles with bulky, electron-rich phosphine ligands, researchers can achieve rapid C-C bond formation under mild conditions. This approach maximizes yield and preserves the integrity of this valuable and functionalized building block, paving the way for innovations in drug discovery and materials science.
References
- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous reduction of aldehyde group to hydroxymethyl group in palladium-catalyzed Suzuki cross-coupling reaction [journal.hep.com.cn]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mastering the Suzuki Coupling of 2-Fluoro-5-hydroxymethylphenylboronic Acid
An in-depth guide to the reaction conditions for Suzuki coupling with 2-Fluoro-5-hydroxymethylphenylboronic acid, tailored for researchers, scientists, and drug development professionals.
Introduction: A Versatile Building Block
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species with an organic halide or triflate, and it has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]
Among the vast array of available organoboron reagents, This compound stands out as a particularly valuable building block. The presence of an ortho-fluoro substituent provides a key modulation point for electronic properties and can enhance metabolic stability or binding affinity in drug candidates. Simultaneously, the hydroxymethyl group offers a versatile handle for further synthetic elaboration. However, the interplay of these functional groups—the electron-withdrawing fluorine and the potentially coordinating hydroxymethyl group—presents unique challenges that require a carefully optimized protocol to overcome.
This guide provides a detailed exploration of the critical parameters governing the successful Suzuki coupling of this substrate, offering field-proven insights and a robust experimental protocol to empower researchers in their synthetic endeavors.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organic moiety from the activated boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][5]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[4]
Key Considerations for this compound
Successfully coupling this substrate requires careful attention to its unique electronic and functional properties.
-
Electronic Effects of the Ortho-Fluoro Group: The fluorine atom is strongly electron-withdrawing, which decreases the nucleophilicity of the boronic acid. This can slow down the transmetalation step. To compensate, more forcing conditions, such as higher temperatures or more active catalyst systems, may be necessary.[6][7]
-
The Hydroxymethyl Group: The -CH₂OH group is generally well-tolerated in Suzuki couplings. However, under strongly basic conditions, it can be deprotonated, potentially leading to side reactions or catalyst inhibition. This necessitates a judicious choice of base.
-
Protodeboronation Risk: Electron-deficient boronic acids are particularly susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved by water, replacing the boronic acid group with a hydrogen atom.[8] This process is often accelerated by high temperatures and strong bases.[9] Using milder bases, protecting the boronic acid as a more stable ester (e.g., a pinacol ester), or minimizing reaction time can mitigate this issue.[9]
Optimizing Reaction Parameters: A Scientist's Guide
The success of the coupling hinges on the interplay of four key components: the catalyst, ligand, base, and solvent.
The choice of catalyst and ligand is critical for activating the aryl halide and facilitating the catalytic cycle, especially with challenging substrates.
-
Palladium Source:
-
Pd(0) Sources: Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are supplied in their active oxidation state and are a reliable choice for many applications.[3]
-
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient boronic acids and less reactive aryl chlorides, standard ligands like triphenylphosphine (PPh₃) may be insufficient.
-
Bulky, Electron-Rich Phosphines: Buchwald ligands (e.g., SPhos, XPhos) and trialkylphosphines (e.g., P(t-Bu)₃) are highly effective.[9][11] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates the initial oxidative addition, particularly with stubborn aryl chlorides.[12][13]
-
The base is essential for activating the boronic acid into a more nucleophilic boronate species, which is required for transmetalation.[5]
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most common and reliable bases. Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base suitable for many couplings.[6] Cesium carbonate (Cs₂CO₃) is more soluble and more basic, often providing better results for difficult couplings, albeit at a higher cost.[9]
-
Phosphates (K₃PO₄): Potassium phosphate is a strong, non-nucleophilic base that is particularly effective for coupling sterically hindered substrates or when milder carbonates fail.[9]
-
Fluorides (KF, CsF): Potassium fluoride is a mild base that can be advantageous when base-sensitive functional groups are present.[11] Cesium fluoride is also used, particularly for inactive substrates.[14]
For this compound, starting with K₂CO₃ or K₃PO₄ is recommended to balance reactivity with minimizing potential side reactions involving the hydroxymethyl group.
A polar, aprotic solvent, often in combination with water, is typically used.
-
Common Solvents: Mixtures like 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O are standard.[6][7] The organic solvent solubilizes the substrates and catalyst, while water helps dissolve the inorganic base and facilitates boronate formation.[9]
-
Degassing: It is critical to thoroughly degas the solvent before adding the catalyst. Oxygen can oxidize the active Pd(0) species to inactive Pd(II), killing the catalytic cycle. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.[6][9]
Table 1: Recommended Starting Conditions
This table summarizes optimized starting points for coupling this compound with various aryl halides. Optimization may be required for specific substrates.
| Parameter | Aryl Bromide / Iodide | Aryl Chloride |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| Boronic Acid | 1.2–1.5 equiv | 1.5 equiv |
| Pd Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3-5 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | - | SPhos (4.5 mol%) |
| Base | K₂CO₃ or K₃PO₄ (2.0–3.0 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Toluene/H₂O (4:1) |
| Temperature | 80–100 °C | 100–110 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Detailed Experimental Protocol
This general procedure serves as a robust starting point. Reagents should be handled under an inert atmosphere.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv), finely powdered
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL)
-
Oven-dried reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
Procedure:
-
Reaction Setup: To the reaction vessel, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Add the palladium catalyst to the stirring mixture. Purge the vessel with inert gas for an additional 5 minutes.
-
Heating: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting Guide
Conclusion
The Suzuki coupling of this compound is a powerful transformation that provides access to a wide range of valuable compounds. While its functional groups present specific challenges, a successful outcome is readily achievable through the careful selection of a suitable palladium catalyst, an electron-rich ligand, an appropriate base, and rigorously deoxygenated solvents. By understanding the mechanistic principles and optimizing these key parameters, researchers can confidently and efficiently utilize this versatile building block in their synthetic campaigns.
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 14. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Synthesis of Biaryl Compounds Using 2-Fluoro-5-hydroxymethylphenylboronic Acid
Introduction: The Strategic Value of Functionalized Biaryl Scaffolds
Biaryl structures are privileged motifs in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their prevalence stems from the unique structural and electronic properties conferred by the C(sp²)-C(sp²) bond, which allows for the creation of molecules with precise three-dimensional arrangements capable of high-affinity interactions with biological targets.[4] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these scaffolds, celebrated for its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[5][6][7]
This guide focuses on the strategic application of 2-Fluoro-5-hydroxymethylphenylboronic acid , a uniquely functionalized reagent for synthesizing advanced biaryl intermediates. The incorporation of this moiety offers a tripartite advantage for researchers, particularly in drug discovery:
-
Modulated Physicochemical Properties: The ortho-fluorine atom acts as a powerful electron-withdrawing group, influencing the molecule's pKa, lipophilicity, and metabolic stability.[8]
-
Enhanced Binding Interactions: The fluorine can engage in favorable hydrogen bonding and dipole-dipole interactions within protein binding pockets, enhancing target affinity and selectivity.
-
A Handle for Derivatization: The hydroxymethyl group (-CH₂OH) provides a versatile synthetic handle for subsequent modifications, such as oxidation, etherification, or esterification, enabling rapid library synthesis and structure-activity relationship (SAR) studies.
This document provides a mechanistic overview, detailed experimental protocols, and optimization strategies to empower researchers to effectively utilize this compound in their synthetic campaigns.
The Suzuki-Miyaura Reaction: A Mechanistic Framework
A foundational understanding of the Suzuki-Miyaura catalytic cycle is critical for rational protocol design and troubleshooting. The reaction is a palladium-catalyzed process that follows three primary steps: oxidative addition, transmetalation, and reductive elimination.[9]
-
Oxidative Addition: A low-valent Pd(0) catalyst complex inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a high-valent Pd(II) intermediate. The rate of this step is typically dependent on the halide, following the trend I > Br > OTf >> Cl.[10]
-
Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boronic acid to the palladium center. The boronic acid is first activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species. This boronate then displaces the halide on the Pd(II) complex to form a new Pd(II)-di-aryl intermediate.[5][11]
-
Reductive Elimination: The two aryl groups on the palladium center couple, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]
Key Considerations for Using this compound
The specific structure of this reagent introduces several factors that must be considered for successful coupling.
-
Electronic Effects of the Ortho-Fluorine: The electron-withdrawing nature of the fluorine atom can increase the Lewis acidity of the boron center. While this can sometimes accelerate transmetalation, it also significantly increases the risk of a competitive side reaction known as protodeboronation , where the C-B bond is cleaved by a proton source (like water) before transmetalation can occur.[12][13] This is especially prevalent under strongly basic conditions. Therefore, the choice of base is critical. Milder bases like K₂CO₃ or K₃PO₄ are often preferred over stronger ones like NaOH or KOtBu.
-
Functional Group Tolerance: The hydroxymethyl group is generally well-tolerated in Suzuki couplings. However, the presence of an acidic proton (from the -OH group of the boronic acid itself and the hydroxymethyl moiety) can potentially interact with the catalyst or base. Using a sufficient excess of base (typically 2-3 equivalents) is crucial to ensure both boronate formation and neutralization of all acidic protons without inhibiting the catalytic cycle.[14]
-
Catalyst and Ligand Selection: For coupling with electron-deficient boronic acids, palladium catalysts equipped with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[15] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, and can accelerate the overall catalytic turnover, minimizing the time the boronic acid is exposed to conditions that favor decomposition.[13]
Recommended Protocol for Biaryl Synthesis
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates, particularly for less reactive aryl chlorides.
Materials and Reagents
| Reagent / Material | Grade | Typical Supplier | Notes |
| Aryl Bromide (Ar-Br) | ≥98% | Sigma-Aldrich, Combi-Blocks | The electrophilic partner. |
| This compound | ≥97% | Combi-Blocks, Enamine | The nucleophilic partner. |
| Pd₂(dba)₃ | Catalyst Grade | Strem, Sigma-Aldrich | Palladium precatalyst. |
| SPhos | Ligand Grade | Strem, Sigma-Aldrich | Buchwald phosphine ligand. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Acros, Sigma-Aldrich | Base. Must be finely ground. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros, Sigma-Aldrich | Solvent. Must be degassed. |
| Deionized Water | N/A | In-house | Solvent. Must be degassed. |
| Reaction Vessel | N/A | Chemglass | Schlenk tube or sealed vial. |
| Inert Gas Supply | High Purity | Airgas | Argon or Nitrogen. |
Experimental Workflow
The overall process involves careful setup under inert conditions, reaction execution, and product purification.
Step-by-Step Procedure
Note: This procedure is for a 0.5 mmol scale reaction. It should be scaled accordingly.
-
Vessel Preparation: To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), this compound (94 mg, 0.55 mmol, 1.1 equiv), and finely ground potassium phosphate (K₃PO₄) (318 mg, 1.5 mmol, 3.0 equiv).
-
Catalyst Preparation: In a separate, small vial, prepare the catalyst solution. Add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd) and SPhos (8.2 mg, 0.02 mmol, 4 mol%) and dissolve in 1 mL of degassed 1,4-dioxane. Causality Note: Using a 1:2 Pd:Ligand ratio is standard for many Buchwald ligands to ensure the formation of the active monoligated catalyst.
-
Reaction Assembly: To the main reaction vial containing the solids, add 2 mL of degassed 1,4-dioxane and 0.2 mL of degassed deionized water. Briefly purge the vial with argon.
-
Initiation: Add the prepared catalyst solution (1 mL) to the main reaction vial. Seal the vial tightly with a Teflon-lined cap.
-
Execution: Place the vial in a preheated aluminum heating block at 100 °C. Stir vigorously for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS by taking a small aliquot. Expertise Note: A small amount of water (5-10% v/v) can accelerate the dissolution of the base and facilitate the formation of the active boronate species, often improving reaction rates.[10]
-
Workup: Once the reaction is complete (consumption of the limiting aryl bromide), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Purification: Combine all organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[9]
Optimization and Troubleshooting
Achieving high yields requires careful optimization. The following table provides guidance on common issues and potential solutions.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture).2. Insufficient temperature.3. Poorly soluble base. | 1. Ensure all reagents and solvents are anhydrous and properly degassed. Use fresh catalyst/ligand.2. Increase temperature in 10 °C increments (up to 120 °C).3. Use finely ground base; consider a more soluble base like Cs₂CO₃. |
| Significant Protodeboronation | 1. Base is too strong or reaction time is too long.2. Presence of excess protic sources. | 1. Switch to a milder base (e.g., K₂CO₃). Reduce reaction time once starting material is consumed.2. Use anhydrous solvents and ensure the base is anhydrous. |
| Formation of Homo-coupled Byproducts | 1. Slow transmetalation relative to other pathways.2. Catalyst degradation. | 1. Increase catalyst/ligand loading slightly (e.g., to 2 mol% Pd).2. Ensure a sufficiently high ligand-to-metal ratio (e.g., L:Pd of 4:1). |
| Reaction Stalls | 1. Catalyst inhibition.2. Substrate insolubility. | 1. The hydroxymethyl group or other functional groups may be coordinating to Pd. A different ligand may be required.2. Change the solvent system (e.g., DMF/water, Toluene/water). |
Conclusion
This compound is a highly valuable building block for the synthesis of functionalized biaryl compounds. Its successful application via the Suzuki-Miyaura coupling hinges on a clear understanding of its electronic properties and potential side reactions. By employing robust palladium/buchwald ligand systems, carefully selecting a mild base like K₃PO₄, and maintaining rigorous inert and anhydrous conditions, researchers can effectively mitigate protodeboronation and achieve high yields of the desired products. The protocols and troubleshooting guide presented here provide a solid foundation for the strategic incorporation of this versatile reagent into complex molecule synthesis, paving the way for new discoveries in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
Topic: A Strategic Guide to the Purification of Reaction Products Derived from 2-Fluoro-5-hydroxymethylphenylboronic Acid
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
2-Fluoro-5-hydroxymethylphenylboronic acid is a versatile building block in modern synthetic chemistry, particularly valued in the development of novel pharmaceutical agents. However, the unique combination of a polar hydroxymethyl group, an electron-withdrawing fluorine atom, and an acidic boronic acid moiety presents significant challenges during product purification. Common side reactions such as protodeboronation and the inherent polarity of the reagent and its derivatives complicate standard purification workflows. This guide provides a comprehensive, experience-driven framework for researchers to effectively purify reaction products. We will dissect the underlying chemical principles and provide detailed, step-by-step protocols for liquid-liquid extraction, advanced chromatographic techniques, and crystallization, ensuring the isolation of highly pure compounds.
Introduction: The Chemistry of this compound
Understanding the intrinsic properties of the starting material is the cornerstone of developing a robust purification strategy. This compound is not merely a static reagent; its behavior is dictated by the interplay of its functional groups.
Physicochemical Properties
The structure combines three key features that influence purification:
-
The Boronic Acid Group (-B(OH)₂): This group is Lewis acidic and also acts as a Brønsted acid, capable of forming boronate salts in the presence of a base.[1][2] This acidity is crucial for designing effective extraction-based purification steps.
-
The Fluorine Atom (-F): As a strongly electron-withdrawing substituent, the fluorine atom increases the acidity of the boronic acid group.[3] This enhanced acidity can be leveraged for more efficient separation.
-
The Hydroxymethyl Group (-CH₂OH): This group significantly increases the polarity of the molecule and the resulting products, often necessitating the use of more polar solvent systems in chromatography.
| Property | Value / Description | Source |
| Molecular Formula | C₆H₆BFO₃ | [4] |
| Molecular Weight | 155.92 g/mol | |
| Appearance | Typically a solid | |
| Key Structural Features | Acidic boronic acid, polar hydroxymethyl group, electron-withdrawing fluorine | [3] |
Common Impurities and Purification Challenges
A successful purification is defined by the effective removal of specific, predictable impurities. In reactions involving arylboronic acids, the primary challenges are:
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in a significant byproduct that can be difficult to separate from the desired product.[5][6]
-
Unreacted Starting Material: Inefficient reactions will leave residual this compound, which must be removed.
-
Boroxine Formation: Like many arylboronic acids, this compound can undergo dehydration to form a cyclic trimer anhydride known as a boroxine. While this is a reversible process, it can complicate analysis and purification.
-
High Polarity: The combined polarity of the functional groups often leads to poor solubility in standard non-polar organic solvents and can cause streaking or poor recovery during normal-phase column chromatography.[5]
Foundational Purification Strategy: Liquid-Liquid Extraction
Before attempting more time-consuming methods like chromatography, a well-executed liquid-liquid extraction is the most powerful tool for purifying boronic acid reaction mixtures. This technique exploits the acidic nature of the boronic acid group.
The Principle of pH-Mediated Extraction
Boronic acids behave similarly to carboxylic acids in that they are deprotonated by aqueous base (e.g., NaOH, K₂CO₃) to form water-soluble boronate salts.[7][8] Most desired organic products (like biaryls from Suzuki couplings) are neutral and will remain in the organic phase. This difference in solubility provides a simple and highly effective method for separation.[1][2]
Protocol 1: Basic Aqueous Work-up to Remove Boronic Acid Impurities
This protocol is designed for a typical post-reaction mixture, such as from a Suzuki-Miyaura coupling, where the desired product is a neutral or weakly acidic/basic molecule.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
1M Sodium Hydroxide (NaOH) solution.
-
Brine (saturated NaCl solution).
-
Separatory funnel.
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
Procedure:
-
Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., Ethyl Acetate) to ensure the product is fully dissolved and the viscosity is low.
-
Basic Wash: Add an equal volume of 1M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Separation: Allow the layers to separate completely. The aqueous layer (bottom, if the organic solvent is less dense than water) will contain the sodium boronate salt of any unreacted starting material. Drain and collect the aqueous layer.
-
Repeat Wash (Optional but Recommended): Repeat the basic wash (steps 2-3) one more time to ensure complete removal of acidic impurities.
-
Brine Wash: Wash the remaining organic layer with an equal volume of brine. This step helps to remove residual water and any remaining water-soluble impurities from the organic phase.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, now free of the bulk of boronic acid impurities.
Expertise & Causality: The use of a basic wash is the critical first purification step.[1] It removes not only the unreacted this compound but also other potential acidic byproducts. This significantly simplifies any subsequent chromatographic purification by removing the most polar and potentially problematic impurities.
Chromatographic Purification Techniques
Chromatography is often necessary to separate the desired product from other non-acidic byproducts or closely related impurities. However, the properties of boronic acid derivatives require careful consideration of the chromatographic method.
Navigating Challenges in Chromatography
-
Normal-Phase (Silica Gel): Standard silica gel chromatography can be problematic.[7] The Lewis acidic nature of the silica surface can lead to strong adsorption, tailing, or even decomposition of boronic acid-containing compounds.[5] This is often the least effective method unless the product is significantly less polar than all impurities.
-
Reversed-Phase (C18): Reversed-phase chromatography is frequently the method of choice.[9] The non-polar stationary phase (C18) minimizes harsh interactions, and elution is based on polarity. Given the polar nature of products derived from this compound, they often behave well in reversed-phase systems.
Protocol 2: Reversed-Phase Flash Chromatography (C18)
Materials:
-
C18-functionalized silica gel (for flash column).
-
HPLC-grade water.
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH).
-
Modifier: Trifluoroacetic acid (TFA) or formic acid.
-
Crude product dissolved in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or MeOH).
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases: 'Solvent A' (Water + 0.1% TFA) and 'Solvent B' (Acetonitrile or Methanol + 0.1% TFA). The acidic modifier helps to ensure that any ionizable groups are protonated, leading to sharper peaks.[9]
-
Column Packing & Equilibration: Pack the flash column with C18 silica. Equilibrate the column by running a low-polarity solvent mixture (e.g., 95:5 Solvent A:B) through it until the baseline is stable.
-
Sample Loading: Dissolve the crude product in a minimal volume of solvent. If solubility is an issue, adsorbing the sample onto a small amount of C18 silica (dry loading) is highly recommended to improve resolution.
-
Elution: Start the elution with a low percentage of Solvent B. Gradually increase the proportion of Solvent B in a linear gradient. The optimal gradient will depend on the polarity of the product and impurities.
-
Fraction Collection & Analysis: Collect fractions and analyze them using TLC or LC-MS to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions. The bulk of the organic solvent (ACN or MeOH) can be removed by rotary evaporation. The remaining aqueous solution may require freeze-drying or extraction into an organic solvent (like Ethyl Acetate) to isolate the final product.
Data Presentation: Typical Solvent Systems
| Chromatography Type | Stationary Phase | Typical Mobile Phase (Elution Strength) | Key Considerations |
| Normal-Phase | Silica Gel (SiO₂) | Hexanes → Ethyl Acetate → Dichloromethane/Methanol | Risk of product degradation/adsorption.[5] Use for non-polar products. |
| Reversed-Phase | C18-Silica | Water/Acetonitrile or Water/Methanol (Gradient) | Ideal for polar compounds.[9] Requires removal of aqueous solvent post-purification. |
| Neutral Normal-Phase | Alumina (Al₂O₃) | Hexanes → Ethyl Acetate | Less acidic than silica, can be a good alternative for sensitive compounds.[7] |
Crystallization and Recrystallization
For solid products, crystallization is an excellent final step to achieve high purity and obtain material in a crystalline form suitable for analysis.
Protocol 3: Small-Scale Recrystallization
Procedure:
-
Solvent Screening: In small vials, test the solubility of your impure solid (~5-10 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water, or mixtures) at room temperature and upon heating. An ideal single solvent will dissolve the product when hot but not when cold.
-
Dissolution: In a larger flask, add the minimum amount of the chosen hot solvent to the impure solid to just dissolve it completely.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Expert Insight - Trituration: If a suitable single solvent cannot be found, trituration can be effective.[7] This involves suspending the impure solid in a solvent in which the desired product is insoluble, but the impurities are soluble. Stirring or sonicating the suspension for a period allows the impurities to dissolve, after which the purified solid can be collected by filtration.
Integrated Purification Workflow
A robust purification strategy rarely relies on a single technique. The most efficient approach combines these methods into a logical sequence.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Derivatization of the hydroxymethyl group in 2-Fluoro-5-hydroxymethylphenylboronic acid
An in-depth guide to the chemical modification of 2-Fluoro-5-hydroxymethylphenylboronic acid, a critical building block in contemporary drug discovery and materials science. This document provides researchers with detailed protocols, mechanistic insights, and expert commentary on key derivatization strategies for the hydroxymethyl functional group.
Introduction: The Versatility of Substituted Phenylboronic Acids
This compound is a bifunctional reagent of significant interest in synthetic chemistry. The boronic acid moiety serves as a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with surgical precision[1][2]. The hydroxymethyl group, meanwhile, offers a reactive handle for a multitude of chemical transformations. Derivatizing this group allows for the fine-tuning of molecular properties such as solubility, polarity, and biological activity. It can also be used to introduce linkers for bioconjugation or to install protecting groups for multi-step syntheses. This guide details three robust and widely applicable protocols for the derivatization of the hydroxymethyl group: Fischer Esterification, Williamson Ether Synthesis, and the Mitsunobu Reaction.
Protocol 1: Fischer Esterification for the Synthesis of Benzylic Esters
Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol[3][4]. It is an equilibrium-driven process, and to achieve high yields, the reaction is typically pushed towards the product side by using an excess of one reactant or by removing water as it is formed[4].
Causality and Experimental Rationale
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄)[4]. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic hydroxymethyl group of the boronic acid. The subsequent tetrahedral intermediate undergoes proton transfer and elimination of a water molecule to yield the final ester product.
Caption: Mechanism of Fischer Esterification.
Detailed Step-by-Step Protocol
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and a simple carboxylic acid (e.g., acetic acid, 1.5 eq) in a suitable alcohol solvent that corresponds to the desired ester, or in a non-participating solvent like toluene if using a different carboxylic acid.
-
Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) (typically 2-5 mol%) to the solution[5].
-
Reaction : Heat the mixture to reflux. If using toluene, a Dean-Stark apparatus can be employed to azeotropically remove the water byproduct, driving the equilibrium towards the ester[5]. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis for Benzylic Ethers
The Williamson ether synthesis is a robust method for forming ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide. In this context, the hydroxymethyl group is first deprotonated with a strong base to form a reactive alkoxide, which then displaces a halide from an alkylating agent.
Causality and Experimental Rationale
The success of this protocol hinges on the initial deprotonation of the benzylic alcohol. A strong base, such as sodium hydride (NaH), is required to quantitatively generate the sodium alkoxide. This highly nucleophilic species then readily attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide, benzyl bromide), leading to the formation of the ether C-O bond and a sodium halide salt as a byproduct. The choice of an aprotic polar solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is crucial as it solvates the cation without interfering with the nucleophile.
Caption: Workflow for Williamson Ether Synthesis.
Detailed Step-by-Step Protocol
-
Preparation : To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (1.0 eq) in anhydrous THF or DMF.
-
Deprotonation : Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the resulting suspension at 0°C for 30 minutes.
-
Alkylation : Add the desired alkyl halide (e.g., methyl iodide, 1.2 eq) dropwise to the suspension. Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Work-up : Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Purification : Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to yield the desired ether.
Protocol 3: The Mitsunobu Reaction for Versatile Functionalization
The Mitsunobu reaction is a powerful and mild method for converting a primary or secondary alcohol into a wide range of other functional groups, including esters, ethers, and thioethers[6][7][8]. It operates via a redox-condensation mechanism involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)[6][9].
Causality and Experimental Rationale
The reaction mechanism is complex but well-understood[6][10]. PPh₃ first attacks the azodicarboxylate to form a betaine intermediate. This intermediate deprotonates the nucleophile (e.g., a carboxylic acid). The alcohol then attacks the activated phosphorus atom, forming an oxyphosphonium salt, which is an excellent leaving group. Finally, the conjugate base of the nucleophile displaces the triphenylphosphine oxide in an Sₙ2 fashion to form the desired product[7][8]. The high driving force for this reaction is the formation of the very stable triphenylphosphine oxide byproduct.
Caption: Simplified Mechanism of the Mitsunobu Reaction.
Detailed Step-by-Step Protocol
-
Preparation : Dissolve this compound (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and the nucleophile (e.g., benzoic acid for esterification, 1.5 eq) in anhydrous THF in a flask under an inert atmosphere[6].
-
Reagent Addition : Cool the solution to 0°C. Slowly add DIAD or DEAD (1.5 eq) dropwise via syringe. A color change and/or formation of a precipitate is often observed.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Work-up : Upon completion, remove the solvent under reduced pressure. The primary challenge in Mitsunobu reactions is the separation of the product from the triphenylphosphine oxide and hydrazine byproducts[6]. One strategy is to triturate the crude residue with a solvent like diethyl ether, which often causes the byproducts to precipitate, allowing for their removal by filtration.
-
Purification : The filtrate should be concentrated and purified by flash column chromatography on silica gel to isolate the final product.
Data Summary and Method Comparison
| Parameter | Fischer Esterification | Williamson Ether Synthesis | Mitsunobu Reaction |
| Reaction Type | Acid-catalyzed condensation | Sₙ2 nucleophilic substitution | Redox-condensation |
| Key Reagents | Carboxylic acid, H₂SO₄/p-TsOH | Alkyl halide, NaH | PPh₃, DEAD/DIAD, Nucleophile |
| Conditions | Reflux, often with water removal | Anhydrous, 0°C to RT | Anhydrous, 0°C to RT |
| Pros | Uses simple, inexpensive reagents. | Reliable for forming ether linkages. | Very mild conditions, broad scope of nucleophiles.[7][9] |
| Cons | Equilibrium-limited, requires heat. | Requires strong base and anhydrous conditions. | Stoichiometric byproducts (Ph₃P=O) can complicate purification.[6] |
Expert Insights: Managing the Boronic Acid Moiety
The boronic acid group is generally stable under the conditions described for all three protocols. It is a weak Lewis acid and does not typically interfere with these transformations[1]. However, researchers should be aware of two key properties:
-
Dehydration : Under heating or vacuum, three molecules of a boronic acid can dehydrate to form a cyclic trimer known as a boroxine. This is a reversible process, and the boronic acid can be regenerated by the addition of water.
-
Protection : For more sensitive downstream applications or harsher reaction conditions not covered here, the boronic acid can be protected. A common strategy is to convert it to a more robust pinacol boronate ester by reacting it with pinacol[11]. This protection strategy is often employed to increase stability and prevent unwanted side reactions[12].
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Scale-up synthesis involving 2-Fluoro-5-hydroxymethylphenylboronic acid
An Application Note for the Scale-Up Synthesis of 2-Fluoro-5-hydroxymethylphenylboronic acid
Abstract
This compound is a pivotal building block in contemporary medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1] The presence of three distinct functional groups—a boronic acid, a fluorine atom, and a hydroxymethyl group—offers multiple points for synthetic diversification while presenting unique challenges for a safe and efficient large-scale synthesis. This document provides a comprehensive guide for the multi-kilogram scale-up synthesis, detailing a robust process from a commercially available starting material. We address critical safety considerations, in-process controls, purification strategies, and analytical validation required for producing high-purity material suitable for drug development and other demanding applications.
Introduction and Strategic Overview
The synthesis of functionalized arylboronic acids is a well-established field, yet scaling these processes introduces significant safety and engineering challenges.[2] The traditional laboratory route involves the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate ester, followed by hydrolysis.[3] When scaling up, the highly exothermic nature of Grignard reagent formation and the subsequent borylation step requires meticulous control to prevent thermal runaway.[4][5]
Our strategy involves a three-stage process designed for safety, scalability, and purity:
-
Hydroxyl Group Protection: The acidic proton of the hydroxymethyl group on the starting material, (4-bromo-3-fluorophenyl)methanol, must be protected to prevent it from quenching the Grignard reagent. A tert-butyldimethylsilyl (TBDMS) ether is selected for its stability under Grignard conditions and its straightforward removal during the final workup.
-
Controlled Grignard Formation and Borylation: The core transformation involves the formation of a Grignard reagent followed by its reaction with triisopropyl borate. Key to this stage is the careful management of reaction exotherms through controlled addition rates and efficient heat transfer.[6] The use of 2-methyltetrahydrofuran (2-MeTHF) is recommended as a safer alternative to diethyl ether or THF due to its higher boiling point and flash point.[7]
-
Deprotection and Crystallization: A single acidic workup step accomplishes both the hydrolysis of the boronate ester and the deprotection of the TBDMS ether, yielding the crude product. Final purification is achieved via recrystallization, a scalable and effective method for obtaining high-purity crystalline solids.[8]
Diagram 1: High-level workflow for the scale-up synthesis.
Detailed Synthesis Protocol
This protocol is designed for a target scale of ~1.5 kg of the final product. All operations should be conducted in an appropriately rated chemical manufacturing environment by trained personnel.
Bill of Materials
| Reagent / Solvent | CAS Number | Quantity | Molar Eq. | Supplier Example |
| (4-Bromo-3-fluorophenyl)methanol | 492446-52-9 | 2.05 kg | 1.0 | Sigma-Aldrich |
| Imidazole | 288-32-4 | 0.82 kg | 1.2 | MilliporeSigma |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 18162-48-6 | 1.66 kg | 1.1 | Gelest |
| Dichloromethane (DCM) | 75-09-2 | 20 L | - | Fisher Scientific |
| Magnesium Turnings | 7439-95-4 | 0.29 kg | 1.2 | Alfa Aesar |
| Iodine (activator) | 7553-56-2 | ~1 g | catalytic | J.T. Baker |
| 2-Methyltetrahydrofuran (2-MeTHF) | 96-47-9 | 30 L | - | Solvay |
| Triisopropyl borate | 5419-55-6 | 2.26 kg | 1.2 | TCI Chemicals |
| Hydrochloric Acid (37% aq.) | 7647-01-0 | ~5 L | - | VWR |
| Ethyl Acetate | 141-78-6 | 40 L | - | EMD Millipore |
| Heptane | 142-82-5 | 20 L | - | Honeywell |
Stage 1: Protection of (4-Bromo-3-fluorophenyl)methanol
Rationale: This step prevents the acidic hydroxyl proton from interfering with the subsequent Grignard formation. Imidazole acts as a base to neutralize the HCl generated during the silylation.
Procedure:
-
Charge a 50 L glass-lined reactor with (4-Bromo-3-fluorophenyl)methanol (2.05 kg, 10.0 mol) and Dichloromethane (20 L).
-
Stir to dissolve at 20-25 °C.
-
Add Imidazole (0.82 kg, 12.0 mol) in one portion.
-
Slowly add a solution of TBDMSCl (1.66 kg, 11.0 mol) in DCM (5 L) over 1 hour, maintaining the internal temperature below 30 °C.
-
Stir the reaction mixture at 20-25 °C for 2-4 hours.
-
In-Process Control (IPC): Monitor reaction completion by TLC or GC-MS to confirm the disappearance of the starting material.
-
Quench the reaction by adding water (10 L). Stir for 15 minutes.
-
Separate the organic layer. Wash the organic layer with 1 M HCl (5 L) and then with saturated sodium bicarbonate solution (5 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ((4-bromo-3-fluorophenyl)methoxy)(tert-butyl)dimethylsilane as a colorless oil. The crude product is typically of sufficient purity (>95%) to proceed directly to the next step.
Stage 2: Grignard Formation and Borylation
Safety is paramount in this stage. The formation of a Grignard reagent is highly exothermic and has an induction period. The reaction must be carefully initiated and controlled.[4] Using a continuous stirred-tank reactor (CSTR) approach can further enhance safety for very large scales but is not detailed here.[7]
Procedure:
-
Reactor Preparation: Ensure a 100 L reactor is scrupulously dried. Assemble with an overhead stirrer, thermocouple, condenser (with inert gas inlet), and an addition funnel.
-
Magnesium Activation: Charge the reactor with magnesium turnings (0.29 kg, 12.0 mol) and anhydrous 2-MeTHF (5 L). Add a single crystal of iodine. A gentle warming may be required to initiate the reaction, indicated by the disappearance of the iodine color and gentle reflux.
-
Grignard Formation: Add a solution of the protected precursor from Stage 1 (~3.21 kg, 10.0 mol) in anhydrous 2-MeTHF (15 L) to the addition funnel. Add ~10% of this solution to the magnesium suspension.
-
Initiation Monitoring: Monitor the internal temperature. A temperature rise of 5-10 °C indicates successful initiation. If no initiation occurs, do not add more substrate.[6]
-
Controlled Addition: Once initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux (approx. 80-85 °C). The total addition time should be 4-6 hours.
-
After the addition is complete, maintain the reflux for an additional 1-2 hours to ensure complete conversion.
-
Borylation: Cool the Grignard solution to -70 °C using a suitable cooling system (e.g., dry ice/acetone bath).
-
Slowly add Triisopropyl borate (2.26 kg, 12.0 mol) dissolved in anhydrous 2-MeTHF (10 L) via the addition funnel, keeping the internal temperature below -60 °C. This addition is also exothermic.[9][10]
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (12-16 hours).
Diagram 2: The core reaction pathway from the protected precursor.
Stage 3 & 4: Hydrolysis, Deprotection, and Purification
Rationale: A single aqueous acid workup hydrolyzes the boronate ester and cleaves the TBDMS protecting group. The final product has limited solubility in non-polar solvents, which facilitates purification by crystallization.
Procedure:
-
Quench & Hydrolysis: Cool the reaction mixture from Stage 2 to 0 °C in an ice bath. Slowly and carefully pour the mixture into a separate vessel containing cold 2 M HCl (20 L) with vigorous stirring. Caution: This is a highly exothermic quench.
-
Stir the biphasic mixture for 2-4 hours at room temperature.
-
Separate the layers. Extract the aqueous layer with Ethyl Acetate (3 x 10 L).
-
Combine all organic layers and wash with brine (10 L).
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid product.
-
Purification (Recrystallization):
-
Transfer the crude solid to a clean reactor.
-
Add a minimal amount of hot Ethyl Acetate to dissolve the solid.
-
Slowly add Heptane until the solution becomes turbid.
-
Cool the mixture slowly to 0-5 °C and hold for 4-6 hours to allow for complete crystallization.
-
Isolate the white crystalline solid by filtration, wash with cold Heptane, and dry under vacuum at 40 °C.
-
Typical Yield: 1.1 - 1.3 kg (65-75% over two steps).
-
Process Control and Analytical Specifications
Effective process control ensures safety, reproducibility, and final product quality.
Critical Process Parameters
| Parameter | Stage | Control Range | Rationale |
| Temperature of TBDMSCl addition | 1 | < 30 °C | Control exotherm, prevent side reactions. |
| Grignard Addition Rate | 2 | Maintain gentle reflux | Avoid accumulation of unreacted aryl bromide, which is a major safety risk.[6] |
| Borylation Temperature | 2 | < -60 °C | Prevent over-addition and side reactions like dialkylation of the borate. |
| Crystallization Cooling Rate | 4 | Slow cooling (>4 hours) | Ensures formation of large, pure crystals and minimizes impurity inclusion. |
Final Product Quality Control
The final product must be analyzed to ensure it meets the required specifications for use in GMP or research environments.
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to reference standard | ¹H NMR, ¹³C NMR, ¹⁹F NMR, ¹¹B NMR |
| Purity (Assay) | ≥ 98.0% | HPLC-UV |
| Residual Solvents | Ethyl Acetate ≤ 5000 ppm, Heptane ≤ 5000 ppm | GC-HS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Analytical Note: Boronic acids can be challenging to analyze by standard reverse-phase HPLC due to potential on-column degradation.[11][12] A fast LC method or a method using a high pH mobile phase might be required for accurate purity assessment.[11] It is also common for arylboronic acids to exist in equilibrium with their cyclic anhydride (boroxine) form, which can complicate NMR interpretation and chromatographic analysis.[3]
Safety and Hazard Management
A thorough risk assessment must be conducted before commencing any scale-up activity.[13]
-
Grignard Reaction: This is the most hazardous step. The reaction is highly exothermic and can lead to a thermal runaway if not properly controlled.[4] Ensure adequate cooling capacity and continuous temperature monitoring. Never add the full amount of aryl halide before confirming initiation.[6]
-
Flammable Solvents: 2-MeTHF, DCM, Ethyl Acetate, and Heptane are all flammable. All equipment must be properly grounded to prevent static discharge.[9] Operations should be conducted in a well-ventilated area with explosion-proof equipment.
-
Triisopropyl Borate: This reagent is flammable and moisture-sensitive.[14] Handle under an inert atmosphere.
-
Corrosive Reagents: Concentrated HCl is highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and lab coats.
Conclusion
The protocol described provides a scalable and robust pathway for the synthesis of this compound. By implementing careful control over the critical Grignard formation and borylation steps, and employing a straightforward protection/deprotection strategy, high-purity material can be reliably produced on a multi-kilogram scale. Adherence to the outlined safety protocols and analytical controls is essential for the successful and safe execution of this synthesis.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. orgsyn.org [orgsyn.org]
- 4. acs.org [acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. cs.gordon.edu [cs.gordon.edu]
- 8. researchgate.net [researchgate.net]
- 9. TRIISOPROPYL BORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Triisopropyl borate | C9H21BO3 | CID 21531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Page loading... [guidechem.com]
The Strategic Utility of 2-Fluoro-5-hydroxymethylphenylboronic Acid in Modern Organic Synthesis
Introduction: A Multifunctional Building Block for Complex Molecular Architectures
In the landscape of contemporary organic synthesis, particularly within drug discovery and materials science, the demand for versatile and strategically functionalized building blocks is paramount. 2-Fluoro-5-hydroxymethylphenylboronic acid (CAS: 1072952-25-0) has emerged as a reagent of significant interest, offering a unique combination of reactive moieties that empower chemists to construct complex molecular scaffolds with precision and efficiency.[1][2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the intrinsic properties, reactivity, and practical applications of this valuable synthetic intermediate. We will delve into its role in the celebrated Suzuki-Miyaura cross-coupling reaction and explore its application in the synthesis of biologically active molecules, supported by detailed experimental protocols and mechanistic insights.
The strategic placement of a fluorine atom ortho to the boronic acid group, coupled with a hydroxymethyl substituent in the para position, imparts a distinct reactivity profile to this molecule. The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the aromatic ring, influencing reaction rates and regioselectivity in cross-coupling reactions.[3] Simultaneously, the hydroxymethyl group provides a versatile handle for subsequent functionalization, allowing for the facile introduction of further complexity into the target molecule. This dual functionality makes this compound a highly sought-after component in the synthesis of novel pharmaceuticals and advanced materials.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.[4] this compound is an excellent substrate for this transformation, enabling the efficient synthesis of substituted biaryl compounds.
Mechanistic Considerations: The Role of Substituents
The success of a Suzuki-Miyaura coupling is contingent on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The substituents on the phenylboronic acid play a crucial role in this cycle.
-
Ortho-Fluoro Group: The electron-withdrawing fluorine atom can increase the Lewis acidity of the boron center, potentially facilitating the transmetalation step. However, its steric bulk, although minimal, can also influence the approach of the palladium complex. In many cases, ortho-substituents can be beneficial in promoting the reductive elimination step.[5][6]
-
Para-Hydroxymethyl Group: The hydroxymethyl group is generally well-tolerated in Suzuki-Miyaura couplings. However, under certain basic conditions, the acidic proton of the hydroxyl group could potentially interact with the base, and the oxygen atom could coordinate to the palladium center. Careful selection of the base and reaction conditions is therefore important to avoid potential side reactions.
Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1072952-25-0 | 169.95 | 1.2 | 1.2 |
| Aryl Bromide | Varies | Varies | 1.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (204 mg, 1.2 mmol), the aryl bromide (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Application in the Synthesis of Biologically Active Molecules: The Case of Delpazolid
A testament to the utility of this compound in medicinal chemistry is its role as a key intermediate in the synthesis of Delpazolid (LCB01-0371).[2] Delpazolid is a novel oxazolidinone antibiotic developed for the treatment of multidrug-resistant tuberculosis.[1][7] The synthesis of such complex and vital pharmaceuticals often relies on the strategic and efficient construction of biaryl cores, a task for which the Suzuki-Miyaura coupling is exceptionally well-suited.
While the specific, detailed synthetic step from a patent is not publicly available, the structure of Delpazolid strongly suggests a synthetic route involving the coupling of a functionalized oxazolidinone core with the 2-fluoro-5-hydroxymethylphenyl moiety. The hydroxymethyl group on the boronic acid is likely carried through the coupling reaction and then further elaborated or modified in subsequent steps to complete the synthesis of the final drug molecule.
The incorporation of the 2-fluoro-5-hydroxymethylphenyl fragment is critical to the pharmacological profile of Delpazolid. The fluorine atom can enhance metabolic stability and binding affinity, while the overall substitution pattern influences the molecule's solubility, and electronic properties, which are crucial for its antibacterial activity.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique combination of an ortho-fluoro substituent and a para-hydroxymethyl group makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex biaryl structures. The successful application of this reagent in the synthesis of the anti-tuberculosis drug Delpazolid underscores its importance in modern drug discovery. The protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this valuable reagent in their own synthetic endeavors, paving the way for the discovery and development of new and innovative molecules.
References
- 1. medicinespatentpool.org [medicinespatentpool.org]
- 2. Method for preparing (S)-4-((2-bromo-6-fluoro-phenyl) hydroxymethyl) piperidine-1-tert-butyl formate - Eureka | Patsnap [eureka.patsnap.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US6716980B2 - Process to produce oxazolidinones - Google Patents [patents.google.com]
- 5. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delpazolid (LCB01-0371) | Working Group for New TB Drugs [newtbdrugs.org]
Application Notes & Protocols: Mastering Chemo-selectivity in Reactions with 2-Fluoro-5-hydroxymethylphenylboronic Acid
Introduction: The Duality of a Versatile Building Block
2-Fluoro-5-hydroxymethylphenylboronic acid is a bifunctional synthetic building block of increasing importance in medicinal chemistry and materials science. Its value lies in the orthogonal reactivity of its two key functional groups: a boronic acid poised for carbon-carbon bond formation and a primary alcohol (hydroxymethyl group) available for various derivatizations. The strategic placement of an electron-withdrawing fluorine atom ortho to the boronic acid further modulates its electronic properties, influencing reactivity and, critically, selectivity.[1]
This guide provides an in-depth exploration of the principles and practical protocols for achieving high chemo-selectivity in reactions involving this molecule. We will move beyond simple procedural lists to explain the underlying causality, enabling researchers to rationally design experiments, troubleshoot unexpected outcomes, and adapt these methods for novel applications. The focus is on empowering scientists to selectively engage either the boronic acid or the hydroxymethyl group while leaving the other intact, a crucial capability for efficient, multi-step syntheses.
The Principle of Chemo-selectivity: A Tale of Two Functional Groups
Chemo-selectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple reactive sites. In the case of this compound, the primary challenge and opportunity lie in differentiating the nucleophilic/transmetalating character of the boronic acid from the nucleophilic/electrophilic potential of the hydroxymethyl group.
The key to controlling this selectivity is the judicious choice of reaction conditions—specifically the catalyst, base, and solvent—which can be tuned to favor one reaction pathway over competing side reactions.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 2-Fluoro-5-hydroxymethylphenylboronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-5-hydroxymethylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, with this specific boronic acid. Here, we will delve into the underlying reasons for common issues and provide robust, field-tested solutions.
The structure of this compound presents a unique set of challenges. The ortho-fluoro substituent, being electron-withdrawing, can increase the boronic acid's susceptibility to protodeboronation, a major yield-reducing side reaction.[1][2][3][4] Additionally, the hydroxymethyl group, containing an acidic proton, can potentially interact with the base or the palladium catalyst, leading to further complications. This guide will provide a structured approach to systematically troubleshoot and overcome these obstacles.
Troubleshooting Guide: Addressing Low Yields
This section is formatted as a series of questions and answers to directly address specific problems you may be encountering in the lab.
Q1: My yield is consistently low or zero, and I'm recovering my starting materials. What are the primary factors to investigate?
Low or no conversion in a Suzuki reaction typically points to issues with the catalytic cycle. The main bottlenecks are often catalyst activation, oxidative addition, or transmetalation.[5]
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[6] Alternatively, oxygen contamination can deactivate the catalyst.
-
Solution: Ensure rigorous degassing of your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period.[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, or a modern precatalyst system (e.g., a Buchwald G3 or G4 precatalyst) that forms the active Pd(0) species more readily under mild conditions.[2]
-
-
Inefficient Oxidative Addition: If you are using an aryl chloride as your coupling partner, oxidative addition can be sluggish.[5]
-
Slow Transmetalation: This is a common issue with electron-deficient boronic acids. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate complex for transmetalation.[8][9]
-
Solution: The choice of base is critical. A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker ones like Na₂CO₃ for challenging substrates.[1] Ensure the base is finely powdered and consider the solvent system's ability to solubilize it.
-
Q2: I'm observing significant formation of a byproduct that corresponds to the simple arene (fluorobenzyl alcohol), instead of my desired coupled product. What is happening and how can I prevent it?
This is a classic case of protodeboronation , where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.[3][10] Electron-deficient arylboronic acids, like the one you are using, are particularly prone to this side reaction, which is often accelerated by aqueous bases and higher temperatures.[1][4]
-
Minimize Water Content: While a small amount of water can sometimes be beneficial in Suzuki reactions, excess water can promote protodeboronation.
-
Solution 1: Anhydrous Conditions: Employ strictly anhydrous conditions.[11][12] This involves using anhydrous solvents, oven-dried glassware, and a non-aqueous base. Potassium trimethylsilanolate (TMSOK) is an excellent choice for a soluble, anhydrous base.[11][13]
-
Solution 2: Use a Milder Base: If aqueous conditions are necessary, switch to a milder base. Potassium fluoride (KF) or cesium fluoride (CsF) can be effective as they are less harsh than carbonate or phosphate bases and the fluoride ion is thought to play a unique role in activating the boronic acid.[1][14][15]
-
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative can significantly reduce protodeboronation.
-
Lower the Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.
-
Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. You may need to screen different temperatures to find the optimal balance.
-
Q3: My reaction is sluggish, and even with extended reaction times, the conversion is poor. How can I increase the reaction rate?
A sluggish reaction points to a high activation energy barrier for one or more steps in the catalytic cycle. For your specific substrate, this is likely due to the electronic and steric effects of the ortho-fluoro group.
-
Ligand Choice: The ligand on the palladium catalyst is paramount for overcoming these barriers.
-
Solution: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for challenging substrates. Switch to a more advanced ligand system. The Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are specifically designed for difficult couplings and can dramatically increase reaction rates and yields.[7][18]
-
-
Base and Solvent Synergy: The base and solvent must work together effectively.
Q4: I am seeing homocoupling of my boronic acid as a significant byproduct. What causes this and how can it be minimized?
Homocoupling of the boronic acid (forming a symmetrical biaryl from two molecules of the boronic acid) is often a result of oxygen in the reaction mixture, which can lead to oxidative coupling pathways.[5] It can also be promoted by certain Pd(II) species before the catalytic cycle fully initiates.
-
Rigorous Degassing: This is the most critical factor in preventing homocoupling.
-
Solution: Ensure your solvent and the entire reaction setup are thoroughly deoxygenated. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes before adding the catalyst.[1] Performing the entire reaction under a positive pressure of inert gas is also crucial.
-
-
Catalyst Choice:
-
Solution: Using a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that rapidly generates the active Pd(0) species can sometimes reduce homocoupling compared to starting with a Pd(II) salt where the reduction step might be slow or inefficient.
-
Frequently Asked Questions (FAQs)
-
What are the optimal storage conditions for this compound?
-
Boronic acids can be sensitive to air and moisture. It is best to store it in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a refrigerator or freezer to minimize degradation over time.
-
-
Should I protect the hydroxymethyl group?
-
In many cases, the hydroxymethyl group is tolerated in Suzuki couplings.[8] However, if you are using very strong bases (like alkoxides) or high temperatures and still observing low yields or side products, protecting the alcohol as a silyl ether (e.g., TBS ether) or another stable protecting group could be beneficial. This would prevent any potential deprotonation and subsequent interference with the catalyst or base.
-
-
What is a good starting point for catalyst and ligand selection for this specific boronic acid?
-
Which solvent system is recommended?
-
The choice is highly dependent on the base and the need for anhydrous conditions.
-
Data Presentation & Protocols
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Condition A (Aqueous) | Condition B (Anhydrous) | Rationale |
| Palladium Source | XPhos Pd G3 (2 mol%) | SPhos Pd G3 (2 mol%) | Buchwald precatalysts are highly active for challenging substrates.[6][7] |
| Boronic Acid | This compound (1.2 equiv) | This compound pinacol ester (1.2 equiv) | Pinacol ester provides greater stability against protodeboronation under anhydrous conditions.[12][19] |
| Aryl Halide | Aryl Bromide (1.0 equiv) | Aryl Chloride (1.0 equiv) | Condition B is tailored for less reactive aryl chlorides. |
| Base | K₃PO₄ (2.5 equiv) | K₃PO₄ (2.5 equiv) or TMSOK (2.5 equiv) | K₃PO₄ is a strong, reliable base.[1] TMSOK is excellent for anhydrous, homogeneous reactions.[11][13] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | 2-MeTHF | Anhydrous solvent prevents protodeboronation.[11][12] |
| Temperature | 80-100 °C | 60-80 °C | Start at a moderate temperature and adjust as needed. |
Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling
This protocol is designed to minimize protodeboronation and is a good starting point for difficult couplings with this compound or its pinacol ester.
-
Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser, stir bar) overnight and allow to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the Schlenk flask, add the aryl halide (1.0 equiv), the this compound pinacol ester (1.2 equiv), and finely powdered, anhydrous K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure a completely oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst (0.02 equiv).
-
Solvent Addition: Add anhydrous, degassed 2-MeTHF via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle and Key Failure Points
Caption: Suzuki catalytic cycle with potential failure points.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing 2-Fluoro-5-hydroxymethylphenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Fluoro-5-hydroxymethylphenylboronic acid. This document provides in-depth troubleshooting advice and optimized protocols for researchers, chemists, and drug development professionals encountering challenges with protodeboronation. Our goal is to equip you with the mechanistic understanding and practical solutions required to ensure the successful application of this valuable reagent in your synthetic endeavors.
Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: What is protodeboronation and why is it a significant problem?
Protodeboronation is a prevalent and undesired side reaction in which the carbon-boron (C-B) bond of an organoboron compound is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of a Suzuki-Miyaura coupling, this process irreversibly consumes your boronic acid, converting it into an inactive byproduct. This not only leads to a significant reduction in the yield of your desired coupled product but also complicates purification due to the formation of the corresponding arene (in this case, 4-fluoro-3-methylphenol).[3]
Q2: Why is this compound particularly susceptible to protodeboronation?
The stability of an arylboronic acid is dictated by the electronic properties of its substituents. The structure of this compound contains two key features that increase its susceptibility to protodeboronation:
-
Ortho-Fluoro Substituent : The fluorine atom at the ortho position is strongly electron-withdrawing. This increases the polarization of the C-B bond and makes the ipso-carbon more susceptible to protonolysis, particularly under basic conditions.[4][5] Studies have shown that ortho-halogen substitution can dramatically accelerate base-mediated protodeboronation.[6][7]
-
Para-Hydroxymethyl Substituent : The hydroxymethyl group is generally considered weakly electron-donating, which can also increase the rate of protodeboronation compared to substrates bearing only electron-withdrawing groups.[8]
This specific combination of substituents creates an electronic environment that renders the C-B bond particularly labile under typical Suzuki-Miyaura coupling conditions.
Q3: What are the primary mechanisms driving protodeboronation in my reaction?
Protodeboronation can proceed through several pathways, with the reaction pH being a critical determinant.[6][9] For non-basic arylboronic acids, two mechanisms are dominant:
-
Base-Catalyzed Protodeboronation : This is the most common pathway under Suzuki-Miyaura conditions. The reaction is initiated by the coordination of a hydroxide or other basic anion to the Lewis acidic boron atom, forming a boronate species ([ArB(OH)₃]⁻).[1][4] This negatively charged intermediate is then protonated by a proton source (like water), leading to C-B bond cleavage.[1] This pathway is a major reason why strong bases can be detrimental.[10]
-
Acid-Catalyzed Protodeboronation : While less common in Suzuki couplings which are run in basic media, this pathway involves the direct protonation of the aromatic ring, followed by the loss of the boronic acid group.[1] It is generally retarded by electron-withdrawing groups.[7]
The diagram below illustrates the competition between the desired productive pathway (Suzuki-Miyaura Coupling) and the undesired decomposition pathway (Protodeboronation).
Caption: Competing reaction pathways for the active boronate species.
Q4: How can I detect and quantify protodeboronation?
Monitoring your reaction is crucial for effective troubleshooting. The most common analytical techniques include:
-
Thin-Layer Chromatography (TLC) : A quick method to qualitatively observe the consumption of starting materials and the appearance of new spots. The protodeboronated byproduct will have a different Rf value than the starting boronic acid and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the preferred method for quantitative analysis. It allows you to track the disappearance of your boronic acid and the formation of both the desired product and the protodeboronated byproduct by monitoring their respective masses over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹⁹F NMR of the crude reaction mixture can definitively identify and quantify all aromatic species present, providing a precise ratio of product to byproduct.
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to overcoming protodeboronation. The core principle is to accelerate the rate of the desired Suzuki-Miyaura coupling relative to the rate of C-B bond cleavage.
Caption: A decision-making workflow for troubleshooting protodeboronation.
Strategy 1: Optimize Reaction Conditions
Simple modifications to your reaction setup can have a profound impact.
-
Choice of Base : The base is critical for activating the boronic acid but also accelerates its decomposition.[10][11] Switching from strong, highly aqueous bases to milder, often anhydrous-friendly bases can significantly suppress protodeboronation.[3][12]
| Base | Type | Typical Conditions | Impact on Protodeboronation | Recommendation |
| NaOH, KOH | Strong | Aqueous solutions | High Risk . Accelerates C-B cleavage significantly.[4] | Avoid for this substrate. |
| Na₂CO₃, K₂CO₃ | Moderate | Aqueous solutions | Moderate to High Risk . Commonly used but can still promote significant protodeboronation.[10] | Use with caution; prefer milder alternatives. |
| K₃PO₄ | Mild | Aqueous or Anhydrous | Low Risk . Often provides a good balance of reactivity and stability. | Recommended Starting Point . |
| Cs₂CO₃, CsF | Mild | Anhydrous | Very Low Risk . Excellent for sensitive substrates, though higher cost.[12] | Ideal for challenging couplings. |
-
Temperature Control : Higher temperatures accelerate all reactions, including protodeboronation.[12] If your catalyst is sufficiently active, lowering the reaction temperature to room temperature or 40-60 °C can give the desired coupling a kinetic advantage over the decomposition pathway.
-
Solvent and Water Content : While Suzuki couplings often benefit from a small amount of water, excess water provides a ready proton source for protodeboronation.[3] Using anhydrous solvents (like dioxane or toluene) with a carefully controlled amount of water or using a milder base like K₃PO₄ can be beneficial.
Strategy 2: The "Slow-Release" Approach using Boronic Esters
This is the most robust and highly recommended strategy for unstable boronic acids.[5][13] The principle is to convert the boronic acid into a more stable, protected form (an ester). This ester slowly hydrolyzes under the reaction conditions to release a low, steady-state concentration of the active boronic acid. This ensures that the reactive species is consumed in the productive coupling cycle before it has a chance to decompose.[5][14]
-
Pinacol Esters : These are easily prepared, often crystalline, and significantly more stable than the corresponding boronic acids. They offer a great first line of defense against protodeboronation.
-
N-methyliminodiacetic acid (MIDA) Boronates : These are exceptionally stable, air- and chromatography-stable solids.[13] They are considered the gold standard for stabilizing highly labile boronic acids and enable controlled, slow release for challenging cross-couplings.[13][14]
Strategy 3: Enhance the Rate of Cross-Coupling
If the desired reaction is much faster than the undesired one, the side product will not have time to form. Using a highly active palladium catalyst system can dramatically accelerate the Suzuki-Miyaura coupling, effectively outcompeting protodeboronation.[1][5]
-
Use Modern Precatalysts : Instead of traditional sources like Pd(PPh₃)₄, consider using modern, highly active precatalysts (e.g., Buchwald or Fu precatalysts). These systems generate the active Pd(0) species rapidly and efficiently, even at lower temperatures.[5]
-
Select Appropriate Ligands : Electron-rich, bulky biarylphosphine ligands (e.g., SPhos, XPhos) are known to promote rapid oxidative addition and reductive elimination, accelerating the overall catalytic cycle.[5]
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-5-(hydroxymethyl)phenylboronic acid, pinacol ester
This procedure converts the unstable boronic acid into its more stable pinacol ester derivative.
-
Setup : To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2-Fluoro-5-(hydroxymethyl)phenylboronic acid (1.0 equiv.), pinacol (1.1 equiv.), and toluene (approx. 0.1 M concentration of the boronic acid).
-
Azeotropic Dehydration : Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Work-up : Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki-Miyaura coupling. If necessary, it can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization.
Protocol 2: Optimized Suzuki-Miyaura Coupling for a Challenging Boronic Acid
This protocol incorporates the principles of using a mild base, a stable boronic ester, and a highly active catalyst system.
-
Reagent Preparation : In an oven-dried vial or flask, add the aryl halide (1.0 equiv.), 2-Fluoro-5-(hydroxymethyl)phenylboronic acid, pinacol ester (1.2 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).
-
Inert Atmosphere : Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon) for at least three cycles.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition : Add degassed solvent (e.g., dioxane or a 10:1 mixture of toluene/water) via syringe to the desired concentration (typically 0.1-0.2 M).
-
Reaction : Place the vessel in a pre-heated block or oil bath set to a moderate temperature (e.g., 60-80 °C). Stir vigorously.
-
Monitoring : Monitor the reaction's progress by LC-MS or TLC until the limiting reagent is consumed.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Suzuki-Miyaura Cross-Coupling with 2-Fluoro-5-hydroxymethylphenylboronic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 2-Fluoro-5-hydroxymethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during your experiments. Our focus is on ensuring the scientific integrity of your work by explaining the causality behind experimental choices and providing self-validating protocols.
Introduction: The Nuances of a Multifunctional Reagent
This compound is a valuable building block in medicinal chemistry and materials science due to its unique substitution pattern. The presence of an ortho-fluoro substituent, a para-hydroxymethyl group, and the boronic acid moiety on the same phenyl ring introduces a complex interplay of electronic and steric effects. While offering significant synthetic advantages, this complexity can also lead to specific side reactions and challenges in achieving optimal yields and purity. This guide will address these potential issues in a direct question-and-answer format, providing you with the knowledge to anticipate and mitigate common problems.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Issues Related to Reaction Yield and Purity
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield of the desired product. What are the likely causes?
A1: Low yields in Suzuki-Miyaura couplings are a common issue and can stem from several factors. When working with a functionalized boronic acid such as this compound, the primary culprits are often competing side reactions that consume the starting material. The two most prevalent side reactions are protodeboronation and homocoupling .[1][2]
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often exacerbated by harsh basic conditions and the presence of excess water.[1][2]
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. The presence of oxygen in the reaction mixture is a major contributor to homocoupling, as it can re-oxidize the active Pd(0) catalyst to Pd(II), which then promotes this undesired reaction.[3]
To diagnose the issue, it is crucial to analyze the crude reaction mixture by techniques such as LC-MS or ¹H NMR to identify the major byproducts.
Q2: I'm observing a significant amount of a byproduct that corresponds to the homocoupling of this compound. How can I minimize this?
A2: The formation of the homocoupled dimer is a strong indication of issues with the catalytic cycle, often related to the presence of oxygen or the nature of the palladium precatalyst.
Troubleshooting Homocoupling:
| Potential Cause | Recommended Solution & Explanation |
| Oxygen Contamination | Rigorous Degassing: Ensure that all solvents are thoroughly degassed prior to use. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for 30-60 minutes or by using the freeze-pump-thaw method (at least three cycles). Maintain a positive pressure of inert gas throughout the reaction setup and duration. Oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that favors homocoupling.[3] |
| Pd(II) Precatalyst | Choice of Catalyst: If you are using a Pd(II) precatalyst such as Pd(OAc)₂, it can directly react with the boronic acid to generate the homocoupled product during the initial stages of the reaction before the active Pd(0) species is fully formed.[3] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald precatalyst) that rapidly generates the active Pd(0) species. |
| Suboptimal Reaction Conditions | Parameter Optimization: High temperatures and prolonged reaction times can sometimes increase the likelihood of side reactions. Monitor the reaction progress closely and aim to use the lowest effective temperature and shortest reaction time necessary for the consumption of the limiting reagent. |
Q3: My main byproduct is 2-fluoro-5-methylphenol, resulting from protodeboronation. What are the key factors promoting this side reaction and how can I prevent it?
A3: Protodeboronation is a common challenge, especially with electronically modified boronic acids. The ortho-fluoro group, being electron-withdrawing, can influence the stability of the C-B bond, making it more susceptible to cleavage under certain conditions.
Mitigating Protodeboronation:
| Potential Cause | Recommended Solution & Explanation |
| Harsh Basic Conditions | Base Selection: Strong bases, particularly in aqueous media, can accelerate protodeboronation.[1] Consider using milder bases such as potassium fluoride (KF) or cesium fluoride (CsF). Alternatively, for highly sensitive substrates, employing anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be effective.[1] |
| Presence of Water | Anhydrous Conditions: While many Suzuki couplings tolerate or even benefit from some water, excess water can promote protodeboronation. If this side reaction is significant, try using anhydrous solvents and reagents. |
| Elevated Temperatures | Temperature Control: Higher reaction temperatures can increase the rate of protodeboronation.[1] It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate. |
| Boronic Acid Instability | "Slow Release" Strategy: To minimize the concentration of the potentially unstable free boronic acid in the reaction mixture, it can be converted to a more stable derivative like a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt. These derivatives slowly release the boronic acid under the reaction conditions, keeping its concentration low and thus disfavoring side reactions.[1] |
II. Substituent-Specific Considerations for this compound
Q4: How does the ortho-fluoro substituent affect the reactivity and potential side reactions?
A4: The ortho-fluoro group has a dual influence:
-
Electronic Effect: As a strongly electron-withdrawing group, the fluorine atom can decrease the nucleophilicity of the aryl group on the boronic acid. This can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle.[4]
-
Steric Hindrance: The presence of a substituent at the ortho position can sterically hinder the approach to the boron center, which can also slow down the transmetalation step.[4][5]
This combination of effects can sometimes make the desired cross-coupling reaction more challenging, potentially allowing side reactions like protodeboronation to become more competitive.
Q5: Can the para-hydroxymethyl group participate in side reactions?
A5: The hydroxymethyl group is generally well-tolerated in Suzuki-Miyaura couplings.[6] However, there are a few potential considerations:
-
Directed Coupling: In some cases, a hydroxyl group can coordinate to the palladium center and direct the cross-coupling reaction, potentially influencing its rate and selectivity.[7][8]
-
Oxidation: While less common under standard Suzuki conditions, palladium catalysts can, under certain circumstances, oxidize alcohols.[8] If you observe byproducts suggestive of oxidation of the hydroxymethyl group (e.g., to an aldehyde or carboxylic acid), it may be necessary to adjust the reaction conditions (e.g., use a different palladium source or ligand) or protect the alcohol.
-
Reduction of Other Functional Groups: Conversely, some palladium catalyst systems, particularly at high temperatures and in the presence of certain additives, have been shown to reduce aldehydes to hydroxymethyl groups.[9][10] This is less of a concern for your starting material but is a noteworthy reactivity of palladium catalysts.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the major off-cycle side reactions.
Recommended Experimental Protocol
This protocol is a general starting point and should be optimized for your specific aryl halide coupling partner.
Materials:
-
This compound
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv), the aryl halide (1.0 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for an additional 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Purification Strategies for Byproduct Removal
Q6: I'm having difficulty separating my desired product from the homocoupled byproduct. What purification strategies do you recommend?
A6: The structural similarity between the desired cross-coupled product and the homocoupled byproduct can make chromatographic separation challenging.
-
Chromatography Optimization: Carefully screen different solvent systems for flash column chromatography. A less polar solvent system might provide better separation. If standard silica gel is not effective, consider using reverse-phase chromatography.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous reduction of aldehyde group to hydroxymethyl group in palladium-catalyzed Suzuki cross-coupling reaction [journal.hep.com.cn]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Fluoro-5-hydroxymethylphenylboronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-5-hydroxymethylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances of this versatile yet demanding building block. Here, we synthesize fundamental mechanistic principles with practical, field-tested advice to help you troubleshoot and optimize your reactions for maximal yield and purity.
Introduction: The Challenge and Opportunity of a Multifunctional Reagent
This compound is a valuable reagent in medicinal chemistry and materials science. The ortho-fluoro substituent can enhance the reactivity of the boronic acid and introduce metabolically stable fluorine atoms into target molecules.[1] The hydroxymethyl group provides a handle for further functionalization. However, the interplay of these two functional groups presents a unique set of challenges in the context of the Suzuki-Miyaura coupling. The electron-withdrawing nature of the fluorine can influence the electronic properties of the boronic acid, while the hydroxymethyl group can potentially interact with the catalyst or be sensitive to the basic reaction conditions. This guide will provide a structured approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling, and why is its selection so critical for my specific boronic acid?
A1: The base is a crucial component of the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, converting it from a neutral, less reactive species to a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻). This boronate complex then undergoes transmetalation with the palladium(II) halide complex, a key step in the formation of the new carbon-carbon bond.[2][3]
For this compound, the choice of base is particularly critical due to two factors:
-
Protodeboronation: The electron-withdrawing fluorine atom can make the boronic acid more susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4] This is often exacerbated by strong bases and the presence of water.
-
Hydroxymethyl Group Stability: The hydroxymethyl group is generally stable, but very strong bases could potentially deprotonate the alcohol, leading to unwanted side reactions or interactions with the catalyst.
Therefore, a careful balance must be struck: the base must be strong enough to facilitate boronate formation but not so strong as to cause significant protodeboronation or other side reactions.
Q2: My reaction is giving low yields. What are the most likely causes related to the base and solvent?
A2: Low yields with this substrate are often traced back to an inappropriate choice of base or solvent system. Common issues include:
-
Inadequate Base Strength: A base that is too weak may not efficiently generate the boronate complex, leading to a stalled or incomplete reaction.
-
Poor Solubility: Many inorganic bases (e.g., K₂CO₃, K₃PO₄) have poor solubility in purely organic solvents.[5] If the base cannot interact with the boronic acid, the reaction will not proceed efficiently. This is why aqueous solvent mixtures are often employed.[6][7]
-
Protodeboronation: As mentioned, this is a major pathway for yield loss with electron-deficient boronic acids.[4] Using a milder base or switching to a boronic ester can help mitigate this.[5]
-
Solvent-Induced Catalyst Deactivation: While aqueous mixtures are common, the quality of the solvent is important. Some organic solvents can contain impurities that poison the palladium catalyst.
Q3: Can the hydroxymethyl group on my boronic acid interfere with the reaction?
A3: While the hydroxymethyl group is generally well-tolerated in Suzuki couplings, there are potential interferences to be aware of:
-
Coordination to Palladium: The oxygen of the hydroxymethyl group could potentially coordinate to the palladium center, which might alter the catalyst's reactivity. This is less common but a possibility.
-
Reaction with Strong Bases: Very strong bases could deprotonate the alcohol, although this is unlikely with the commonly used carbonate and phosphate bases.
-
Oxidation: If the reaction is not performed under an inert atmosphere, there is a small risk of oxidation of the hydroxymethyl group, especially at higher temperatures.
In most cases, with careful selection of a moderately strong base and standard inert atmosphere techniques, the hydroxymethyl group should not cause significant issues. There is even evidence of Suzuki reactions where an aldehyde group is simultaneously reduced to a hydroxymethyl group under specific conditions, indicating compatibility.[8]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered when using this compound.
Problem 1: Low or No Conversion of Starting Materials
| Possible Cause | Diagnostic Check | Recommended Solution |
| Inefficient Catalyst Activation/Deactivation | TLC or LC-MS analysis shows only starting materials. | * Ensure rigorous degassing of solvents and reaction mixture to remove oxygen, which can deactivate the Pd(0) catalyst.[9] * If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to the active Pd(0) state.[9] * Consider switching to a more robust, pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or a modern palladacycle precatalyst. |
| Poor Base/Solvent Combination | The reaction mixture is heterogeneous, with the base not appearing to dissolve or interact with the other components. | * Switch to a solvent system that improves the solubility of the base, such as a mixture of an organic solvent (Dioxane, THF, DMF) with water.[5][10] * Ensure the base is finely powdered to maximize its surface area. * Consider a stronger, more soluble inorganic base like K₃PO₄ or Cs₂CO₃. |
| Low Reactivity of the Coupling Partner | The boronic acid is consumed, but the aryl halide remains. | * If using an aryl chloride, which is less reactive than a bromide or iodide, a more specialized catalyst system is needed.[3][11] Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate the oxidative addition step.[5] |
Problem 2: Significant Protodeboronation
| Possible Cause | Diagnostic Check | Recommended Solution |
| Base is too Strong or Reaction Time is too Long | LC-MS or ¹H NMR analysis shows the presence of 1-fluoro-4-methylbenzene (the product of protodeboronation). | * Switch to a milder base. Potassium fluoride (KF) or potassium phosphate (K₃PO₄) are often good choices for sensitive boronic acids.[2][5] * Reduce the reaction temperature and/or time. * Use the boronic acid as the limiting reagent if possible. |
| Excess Water in the Reaction | The reaction is being run in a high concentration of water. | * Reduce the amount of water in the solvent mixture (e.g., from 4:1 to 10:1 Dioxane:H₂O). * Consider anhydrous conditions with a soluble organic base or a base like KF. |
| Inherent Instability of the Boronic Acid | Protodeboronation persists even with milder conditions. | * Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a potassium trifluoroborate salt (BF₃K).[4] These are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions. |
Problem 3: Formation of Homocoupling Byproducts
| Possible Cause | Diagnostic Check | Recommended Solution |
| Presence of Oxygen | GC-MS or LC-MS shows the presence of a symmetrical biaryl derived from the coupling of two boronic acid molecules. | * Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[9] * Maintain a positive pressure of an inert gas throughout the reaction setup and duration. |
| Use of a Pd(II) Precatalyst | Homocoupling is more prevalent when using Pd(II) sources like Pd(OAc)₂. | * The reduction of Pd(II) to Pd(0) can sometimes be initiated by the homocoupling of two boronic acid molecules.[9] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this. |
Optimization Workflow and Recommended Protocols
A systematic approach is key to optimizing the coupling of this challenging substrate. The following workflow and protocols provide a starting point for your experiments.
Logical Workflow for Optimization
Caption: A decision-making workflow for optimizing the Suzuki-Miyaura coupling.
Recommended Starting Conditions
This protocol is a robust starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv), finely powdered
-
1,4-Dioxane (8 mL), degassed
-
Water (2 mL), degassed
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Base and Solvent Selection Guide
The following table provides a guide for selecting appropriate base and solvent systems based on the reactivity of the aryl halide coupling partner.
| Aryl Halide Reactivity | Recommended Base | Recommended Solvent System | Rationale |
| High (Ar-I, Ar-OTf) | K₂CO₃ or K₃PO₄ | Dioxane/H₂O (4:1) or THF/H₂O (4:1) | Standard conditions are usually sufficient for these reactive electrophiles. K₃PO₄ provides a slightly stronger base which can accelerate the reaction.[5][10] |
| Medium (Ar-Br) | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (2:1:1) | A stronger base may be required to achieve reasonable reaction rates. Cs₂CO₃ is more soluble and can be more effective.[10] |
| Low (Ar-Cl) | K₃PO₄ or Cs₂CO₃ | Anhydrous Dioxane or Toluene | Aryl chlorides require more forcing conditions. Anhydrous conditions with a strong base and a specialized ligand (e.g., SPhos, XPhos) are often necessary to promote oxidative addition and prevent catalyst deactivation.[3] |
Mechanistic Insight: The Catalytic Cycle
Understanding the catalytic cycle is essential for effective troubleshooting. The base plays a critical role in the transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the role of the base.
The cycle begins with the oxidative addition of the aryl halide (Ar¹-X) to the active Pd(0) catalyst.[3] The crucial transmetalation step occurs after the base activates the boronic acid (Ar²B(OH)₂) to form the boronate anion.[2] This anion then transfers its aryl group to the palladium center. Finally, reductive elimination forms the desired C-C bond in the product (Ar¹-Ar²) and regenerates the Pd(0) catalyst.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Catalyst Deactivation with 2-Fluoro-5-hydroxymethylphenylboronic acid
Welcome to the technical support resource for researchers utilizing 2-Fluoro-5-hydroxymethylphenylboronic acid in catalytic cross-coupling reactions. My goal is to provide you with not just procedural steps, but the underlying chemical logic to diagnose and solve common issues, particularly those related to catalyst deactivation and reaction failure. This guide is structured as a series of questions and in-depth answers, reflecting the common challenges encountered in the field.
Section 1: Frequently Asked Questions - Initial Troubleshooting
This section addresses the most common failure modes encountered during the initial setup of Suzuki-Miyaura reactions involving this compound.
Q1: My reaction shows low or no conversion of my starting materials. What are the primary causes?
A1: Failure to launch a Suzuki-Miyaura coupling reaction is a common but solvable issue. Before delving into substrate-specific problems, it's crucial to validate the fundamental components of the catalytic cycle.
The primary culprits for a complete lack of reactivity are typically:
-
Inactive Catalyst: The active catalytic species in a Suzuki coupling is Pd(0).[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to Pd(0). This reduction can fail due to poor quality reagents or the presence of oxidizing species (like oxygen). The formation of palladium black, an inactive agglomerated form of palladium, is a common indicator of catalyst decomposition.[2]
-
Reagent Purity and Stability: Boronic acids can degrade over time. The most common degradation pathway is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3][4] This is particularly problematic with functionalized boronic acids under non-anhydrous or basic conditions.[5][6]
-
Insufficient Degassing: Oxygen is detrimental to the catalytic cycle. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote the unwanted homocoupling of the boronic acid.[1][6] Thoroughly degassing your solvent and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is critical.
-
Base and Solvent Issues: The base is essential for activating the boronic acid to facilitate transmetalation.[7] If the base is weak, insoluble, or has been passivated (e.g., old K₂CO₃ that has absorbed atmospheric CO₂ and moisture), the reaction will not proceed efficiently. Ensure your base is finely powdered and freshly opened or dried.
Q2: I am observing significant formation of 2-fluoro-5-methylphenol. What is this side product and how can I prevent it?
A2: The formation of 2-fluoro-5-methylphenol is a classic sign of protodeboronation . This is a highly common and often frustrating side reaction where the boronic acid moiety [-B(OH)₂] is replaced by a hydrogen atom.[3] This process consumes your nucleophile, leading to low yields of the desired cross-coupled product.
Protodeboronation is often accelerated by:
-
Harsh Basic Conditions: Strong bases, especially in the presence of water, can facilitate the cleavage of the carbon-boron bond.[5][8]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of protodeboronation.[5]
-
Presence of Water: Water is the proton source for this side reaction.
Troubleshooting Protodeboronation
| Observation | Potential Cause | Recommended Solution |
| High levels of 2-fluoro-5-methylphenol detected by LC-MS or GC-MS. | Protodeboronation of the boronic acid. | 1. Switch to a Milder Base: Replace strong bases like NaOH or K₂CO₃ with milder options such as K₃PO₄ or KF.[5] 2. Use Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize the water content. 3. Lower the Reaction Temperature: Screen temperatures from 80°C to 100°C to find a balance between reaction rate and substrate stability. 4. Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, which are more resistant to protodeboronation.[5] |
A control experiment is highly recommended: stir your boronic acid, base, and solvent at the reaction temperature without the aryl halide and catalyst. Monitoring the consumption of the boronic acid over time will confirm if protodeboronation is a significant issue under your current conditions.
Section 2: Catalyst Deactivation Pathways
If the initial troubleshooting steps do not resolve the issue, the problem may lie in more subtle catalyst deactivation pathways, potentially influenced by the specific functional groups on the boronic acid.
Q3: My reaction starts but then stalls, often accompanied by the formation of a black precipitate. What is happening?
A3: This observation strongly suggests the decomposition of the active Pd(0) catalyst into palladium black .[2] The active catalyst is typically a soluble Pd(0) complex with phosphine ligands (Pd(0)L₂). If these ligands dissociate, the unstable "naked" Pd(0) atoms can aggregate into catalytically inactive metallic nanoparticles, which appear as a black solid.[9][10]
Mitigation Strategies:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) that bind more strongly to the palladium center, preventing dissociation.
-
Temperature Control: Avoid excessive temperatures that can accelerate ligand dissociation and catalyst decomposition.
-
Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio. Using pre-formed palladium precatalysts can often provide more consistent results.
Q4: Could the hydroxymethyl or fluoro groups on my boronic acid be directly poisoning the palladium catalyst?
A4: This is an insightful question. While not classic "poisons" like sulfur compounds, the functional groups on this compound can indeed interfere with the catalyst's activity through inhibitory interactions.
-
Hydroxymethyl Group (-CH₂OH): The oxygen atom of the hydroxyl group has lone pairs of electrons and can act as a weak Lewis base. It could potentially coordinate to the electron-deficient palladium center, occupying a coordination site needed for the oxidative addition or transmetalation steps. This inhibitory binding can slow down or stall the catalytic cycle.
-
Fluoro Group (-F): While the C-F bond is generally stable, the presence of fluoride ions (F⁻) in the reaction mixture can be detrimental. Fluoride can coordinate strongly to palladium, and some studies have shown that it can inhibit catalytic activity, potentially by interfering with the Pd(II)/Pd(IV) redox couple in certain mechanistic pathways.[11]
Section 3: Substrate Stability and Reaction Optimization
Q5: My boronic acid seems to be disappearing from the reaction mixture, but not just through protodeboronation. What other process could be at play?
A5: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines .[12][13] This is a dehydration reaction where three molecules of boronic acid condense to form one molecule of boroxine and three molecules of water.
3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
While boroxines can participate in Suzuki couplings, the rate of reaction and the active species concentration can be affected. The equilibrium can sequester the monomeric boronic acid, which is generally considered the primary species involved in transmetalation. The formation of boroxine is favored in non-aqueous solvents and can be reversed by the addition of water.[12][14] For this specific substrate, the presence of both electron-withdrawing (fluoro) and electron-donating (hydroxymethyl) groups can create a complex electronic environment influencing this equilibrium.
If you suspect boroxine formation is impacting your reaction, consider using a solvent system with a controlled amount of water (e.g., Dioxane/H₂O 4:1) to shift the equilibrium back towards the active monomeric boronic acid.
Q6: What are the optimal reaction conditions to balance reactivity and stability for this substrate?
A6: Finding the optimal conditions requires a systematic approach. For a challenging substrate like this compound, the choice of base is particularly critical.
Comparison of Common Bases
| Base | Strength | Typical Conditions | Pros | Cons |
| K₂CO₃ | Moderate | Aqueous solvent, 80-100°C | Inexpensive, widely used. | Can promote protodeboronation, especially at high temperatures.[5] |
| K₃PO₄ | Strong | Anhydrous or aqueous, 80-110°C | Often effective for hindered substrates, can be used in anhydrous conditions. | Can be too harsh for sensitive boronic acids, leading to decomposition. |
| Cs₂CO₃ | Strong | Anhydrous or aqueous, RT-100°C | Highly effective, often allows for lower reaction temperatures. | Expensive. |
| KF | Mild | Anhydrous or aqueous, 80-100°C | Mild conditions can significantly reduce protodeboronation.[5] | May not be strong enough for less reactive aryl halides. |
Recommendation: Start with a milder base like K₃PO₄ in a dioxane/water (4:1) solvent system at 90°C. If protodeboronation is still a major issue, switching to KF is a logical next step.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for reactions with this compound.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a 0.1 M concentration relative to the limiting reagent) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and any additional ligand to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (start with 90°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Diagnostic Test for Protodeboronation
Use this procedure to determine the stability of your boronic acid under the reaction conditions.
-
Setup: In a vial, combine this compound (0.1 mmol), the chosen base (e.g., K₃PO₄, 0.2 mmol), and an internal standard (e.g., dodecane) in the degassed solvent (1 mL).
-
Reaction: Stir the mixture at the intended reaction temperature (e.g., 90°C).
-
Monitoring: Take aliquots at regular intervals (e.g., 0h, 1h, 4h, 12h) and analyze by GC-MS or LC-MS.
-
Analysis: Quantify the disappearance of the boronic acid and the appearance of the protodeboronated product (2-fluoro-5-methylphenol). If significant degradation occurs within the typical reaction time, you must change the conditions (lower temperature, milder base).
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 14. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Technical Support Center: Enhancing the Stability of 2-Fluoro-5-hydroxymethylphenylboronic acid in Solution
Welcome to the technical support center for 2-Fluoro-5-hydroxymethylphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Boronic acids are indispensable reagents, particularly in Suzuki-Miyaura cross-coupling reactions; however, their stability in solution can be a critical parameter influencing experimental reproducibility and yield.[1][2] This document provides in-depth, experience-driven answers to common challenges, moving from foundational questions to advanced troubleshooting and stabilization protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What are the primary visual or analytical signs of degradation for this compound in my solution?
A: Degradation is often not visually apparent in its early stages. The most reliable indicators are analytical. When monitoring a solution over time using techniques like HPLC/UPLC, you may observe:
-
A decrease in the peak area of the parent this compound.
-
The appearance of new peaks corresponding to degradation products. Common degradants include the phenol derivative (from oxidation) and the deboronated arene (from protodeboronation).[3][4]
-
In some cases, particularly with concentrated solutions in aprotic solvents, you might see the formation of a white precipitate, which could be the trimeric anhydride known as a boroxine.[5][6]
Q2: What are the main chemical pathways that cause this degradation?
A: Arylboronic acids are susceptible to several degradation pathways, primarily driven by the Lewis acidic nature of the boron atom and the lability of the carbon-boron bond.[2][7]
-
Oxidative Deboronation: This is often the most significant pathway in the presence of air or other oxidants. The C-B bond is cleaved and replaced with a C-O bond, converting the boronic acid into the corresponding phenol (2-Fluoro-5-hydroxymethylphenol) and boric acid.[7][8] This process can be accelerated by reactive oxygen species.[4]
-
Protodeboronation: This involves the cleavage of the C-B bond and its replacement with a C-H bond, yielding fluorobenzyl alcohol. This pathway is often promoted by aqueous basic or acidic conditions and elevated temperatures.[7][9]
-
Trimerization to Boroxine: In a reversible dehydration reaction, three molecules of the boronic acid can condense to form a cyclic trimeric anhydride called a boroxine.[5][6][10] While this is an equilibrium process and the boronic acid can be regenerated upon addition of water, the formation of boroxine removes the active monomer from the solution, potentially affecting reaction kinetics.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Homocoupling of 2-Fluoro-5-hydroxymethylphenylboronic Acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Fluoro-5-hydroxymethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, focusing on the common and often frustrating issue of undesired homocoupling. Our goal is to equip you with the scientific rationale and practical steps to optimize your reaction outcomes.
Troubleshooting Guide: Tackling Homocoupling and Other Side Reactions
This section addresses specific experimental issues you might encounter. We delve into the "why" behind the problem and provide actionable solutions.
Q1: I am observing a significant amount of the symmetrical biaryl, 2,2'-Difluoro-5,5'-bis(hydroxymethyl)biphenyl, in my reaction. What is causing this homocoupling?
A1: The formation of a homocoupled product from your boronic acid is a common side reaction in Suzuki-Miyaura couplings and can be attributed to several factors, often exacerbated by the specific functionalities of your substrate.[1]
-
Presence of Oxygen: The most frequent culprit is the presence of dissolved oxygen in your reaction mixture.[2] Palladium(0), the active catalytic species, can be oxidized by O₂ to form palladium(II) species. These Pd(II) species can then catalyze the homocoupling of the boronic acid.[3] It is crucial to ensure your reaction is performed under strictly anaerobic conditions.
-
Palladium(II) Precatalyst Issues: If you are using a Pd(II) precatalyst, its reduction to Pd(0) might be inefficient. In some cases, the boronic acid itself can act as a reductant, leading to the formation of the homocoupled product as a byproduct of this reduction step.
-
Base-Induced Decomposition: While the base is essential for activating the boronic acid for transmetalation, certain bases under specific conditions can promote side reactions, including homocoupling.[4]
Solutions:
-
Rigorous Degassing: Before adding your palladium catalyst, thoroughly degas your solvent and the entire reaction setup. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.
-
Catalyst Choice: Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, or a well-defined precatalyst that rapidly generates the active Pd(0) species in situ.
-
Careful Base Selection: The choice of base is critical. For electron-deficient boronic acids like yours, a weaker base such as K₃PO₄ or CsF might be preferable to stronger bases like NaOH, which can accelerate decomposition pathways.[5]
Q2: My reaction is sluggish, and I'm seeing low conversion to the desired product, with protodeboronation being a major side product. How can I address this?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a significant challenge, especially with electron-deficient arylboronic acids.[6] The ortho-fluoro group on your substrate makes the boronic acid more susceptible to this side reaction, particularly under basic conditions.[7]
-
Mechanism of Protodeboronation: This undesired reaction is often base-catalyzed. The boronic acid is converted to a boronate species, which can then be protonated by a proton source in the reaction mixture (e.g., water), leading to the cleavage of the C-B bond.[6]
Solutions:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which can be a proton source for protodeboronation.
-
Use of Boronic Esters: Consider converting your boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester. These are generally more resistant to protodeboronation and can release the boronic acid slowly under the reaction conditions.[8]
-
Base-Free or Mildly Basic Conditions: For particularly sensitive substrates, exploring base-free Suzuki coupling protocols might be beneficial.[9] Alternatively, using a milder base like CsF can be effective.[5]
Q3: Could the hydroxymethyl group be interfering with the reaction?
A3: The hydroxymethyl group introduces another layer of complexity. While not as extensively documented as other functionalities, it can potentially influence the reaction in a few ways:
-
Coordination to Palladium: The hydroxyl group could coordinate to the palladium center, potentially altering the catalyst's reactivity or stability.
-
Base Sensitivity: Under strongly basic conditions, the hydroxyl group could be deprotonated, which might lead to unforeseen side reactions or solubility issues.
-
Simultaneous Reduction: In some specific cases reported in the literature, aldehyde functionalities have been reduced to hydroxymethyl groups during a Suzuki coupling.[10] While your starting material already has the hydroxymethyl group, this highlights the potential for redox processes under certain reaction conditions.
Solutions:
-
Protecting Group Strategy: If you suspect the hydroxymethyl group is causing issues, you could protect it as an ether (e.g., a silyl ether like TBDMS or a benzyl ether) before the coupling reaction. This would be followed by a deprotection step after the desired C-C bond formation.
-
Milder Reaction Conditions: Using milder bases and lower reaction temperatures can help to minimize potential side reactions involving the hydroxymethyl group.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the homocoupling of this compound.
Q1: What is the optimal type of palladium catalyst for coupling this sterically hindered and electron-deficient boronic acid?
A1: For challenging substrates like this compound, which are both sterically hindered due to the ortho-fluoro group and electronically deactivated, the choice of ligand on the palladium catalyst is crucial. Catalysts with bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, are often more effective.[11] These ligands can promote the challenging oxidative addition step and stabilize the catalytic species, leading to higher turnover numbers and better yields.
Q2: How does the ortho-fluoro substituent specifically impact the Suzuki-Miyaura coupling?
A2: The ortho-fluoro group has a dual effect. On one hand, its electron-withdrawing nature can accelerate the transmetalation step, which is often rate-limiting.[7] However, this same electronic effect makes the carbon-boron bond more polarized and thus more susceptible to protodeboronation, especially in the presence of a base.[7] This creates a delicate balance that needs to be managed through careful optimization of reaction conditions.
Q3: Can I use aqueous solvent systems for this reaction?
A3: While aqueous solvent systems are common in Suzuki-Miyaura couplings and can be beneficial for dissolving inorganic bases, they may increase the risk of protodeboronation with your specific substrate. If you are observing significant protodeboronation, switching to an anhydrous solvent system is a recommended troubleshooting step.
Visualizing the Chemistry
To better understand the processes at play, the following diagrams illustrate key concepts.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reactions in Suzuki-Miyaura coupling.
Experimental Protocols
Here are detailed protocols for a standard and an optimized Suzuki-Miyaura coupling reaction to minimize homocoupling of this compound.
Standard Protocol (Prone to Side Reactions)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a base such as Na₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a solvent mixture, for example, toluene/ethanol/water (4:1:1, 5 mL).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Optimized Protocol (to Minimize Homocoupling and Protodeboronation)
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound pinacol ester (1.2 mmol, 1.2 equiv), and a mild base like K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed anhydrous solvent (e.g., 1,4-dioxane or CPME, 5 mL). Add a high-activity palladium precatalyst with a bulky phosphine ligand (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Degassing: Bubble argon through the solution for another 10-15 minutes.
-
Reaction: Heat the reaction mixture to the optimized temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 5 and 6 from the standard protocol.
Data Summary
The choice of reaction parameters can significantly impact the outcome. The following table provides a general guide for optimizing your reaction.
| Parameter | Standard Condition | Optimized Condition for this compound | Rationale for Optimization |
| Boron Source | Boronic Acid | Boronic Acid Pinacol Ester | Increased stability towards protodeboronation.[8] |
| Catalyst | Pd(PPh₃)₄ | Buchwald Precatalyst (e.g., XPhos Pd G3) | Higher activity for sterically hindered and electron-deficient substrates.[11] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, CsF | Milder bases can reduce the rate of protodeboronation. |
| Solvent | Toluene/Water, Dioxane/Water | Anhydrous Dioxane, CPME | Minimizes water to suppress protodeboronation. |
| Atmosphere | Nitrogen blanket | Rigorously degassed with Argon | Crucial to prevent oxygen-induced homocoupling. |
| Temperature | 80-100 °C | 80-110 °C (screened) | Optimization required to balance reaction rate and substrate/catalyst stability. |
References
- 1. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 11. chembites.org [chembites.org]
Technical Support Center: Navigating Steric Hindrance in Reactions of 2-Fluoro-5-hydroxymethylphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-5-hydroxymethylphenylboronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the challenges posed by steric hindrance in reactions involving this versatile yet structurally demanding reagent. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.
Understanding the Molecule: The Root of the Challenge
This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. However, its structure presents a unique set of challenges. The ortho-fluoro substituent, in close proximity to the boronic acid group, creates significant steric hindrance.[1] This spatial crowding can impede the approach of coupling partners and catalysts, leading to sluggish reactions and diminished yields.[2]
The electronic properties of the fluorine atom also play a crucial role. While its electron-withdrawing nature can increase the Lewis acidity of the boronic acid, potentially facilitating certain steps of a catalytic cycle, it can also influence the overall reactivity in complex ways.[3]
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your experiments, providing causative explanations and actionable solutions.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling Reactions
Question: I am attempting a Suzuki-Miyaura cross-coupling reaction with this compound and an aryl halide, but I am observing very low yields or no product formation. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in Suzuki-Miyaura couplings involving this substrate are a common challenge, primarily due to the steric hindrance around the boronic acid.[2][4] The bulky ortho-fluoro group can significantly slow down key steps in the catalytic cycle, such as transmetalation. Here’s a systematic approach to troubleshooting this issue:
1. Catalyst and Ligand Selection are Critical:
-
Move Beyond Standard Ligands: Simple phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for sterically hindered substrates.[5]
-
Employ Bulky, Electron-Rich Ligands: The use of specialized biaryl phosphine ligands, often referred to as "Buchwald ligands," is highly recommended.[5][6] These ligands promote the formation of a more reactive, monoligated palladium(0) species, which is crucial for the oxidative addition step with the aryl halide.[5] They also facilitate the challenging reductive elimination step to form the final product.
-
Recommended Ligands: SPhos, RuPhos, and XPhos are excellent starting points.[5] For exceptionally hindered coupling partners, consider more specialized ligands like AntPhos or BI-DIME.[7][8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands known for their high stability and activity in challenging cross-coupling reactions.[9]
-
2. Re-evaluate the Base and Solvent System:
The choice of base and solvent is not trivial and can have a profound impact on reaction efficiency.
-
Bases:
-
Potassium phosphate (K₃PO₄) is a robust and often effective choice for hindered couplings.[5]
-
For less reactive aryl chlorides, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[5]
-
Cesium carbonate (Cs₂CO₃) is another viable option that has shown success in various Suzuki couplings.[10]
-
-
Solvents:
3. Optimize Reaction Temperature and Time:
-
Increase Thermal Energy: Sterically hindered reactions often require higher temperatures to overcome the activation energy barrier.[11] If your reaction is proceeding slowly at 80 °C, incrementally increasing the temperature to 100-120 °C can significantly improve the rate and yield.[5][12]
-
Microwave Irradiation: This technique can be a powerful tool for rapidly heating the reaction mixture and can sometimes lead to dramatic improvements in yield and reaction time for challenging couplings.[10]
-
Extended Reaction Times: Due to the slower kinetics, these reactions may require longer times to reach completion. Monitor the reaction progress by TLC, GC-MS, or LC-MS to determine the optimal reaction time.[12]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Substrates
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or a pre-catalyst like (SPhos)Pd G2 | Ensures a reliable source of active Pd(0). |
| Ligand | SPhos, RuPhos, or XPhos (1.5-2 mol%) | Bulky, electron-rich ligands facilitate key catalytic steps.[5] |
| Base | K₃PO₄ (2-3 equivalents) | A versatile and effective base for hindered couplings.[5] |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvents are generally preferred.[5] |
| Temperature | 100-120 °C | Higher temperatures help overcome the activation barrier.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the catalyst and reagents. |
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the chosen Buchwald ligand (0.02 eq.), and the palladium source (0.01 eq.).
-
Add the base (e.g., K₃PO₄, 3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction's progress using an appropriate analytical technique (TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[13]
Issue 2: Competing Side Reactions - Protodeboronation and Homocoupling
Question: I am observing significant amounts of protodeboronation (replacement of the boronic acid group with a hydrogen) and/or homocoupling of my boronic acid. How can I minimize these side reactions?
Answer:
Protodeboronation and homocoupling are common side reactions in Suzuki-Miyaura couplings, and their prevalence can be exacerbated by the challenging nature of the desired cross-coupling.
Understanding the Causes:
-
Protodeboronation: This can occur in the presence of water or other protic sources, especially under basic conditions and at elevated temperatures. The boronic acid is cleaved from the aromatic ring and replaced by a hydrogen atom.
-
Homocoupling: This side reaction forms a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen and can be catalyzed by the palladium species.
Strategies for Mitigation:
-
Strictly Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried. Use freshly distilled solvents and dry the base before use.
-
Thorough Degassing: Before heating, thoroughly degas the reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by using the freeze-pump-thaw method.
-
Use of Boronic Esters or Trifluoroborates: Boronic acids can sometimes be unstable.[14] Converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, can protect it from premature decomposition and side reactions.[15] These protected forms then release the active boronic acid species under the reaction conditions.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid or the base can help to maintain a low concentration of the active boronic acid at any given time, thus minimizing the rate of side reactions.
Visualizing the Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields and side reactions.
Frequently Asked Questions (FAQs)
Q1: Can the hydroxymethyl group on the boronic acid interfere with the reaction?
A1: The hydroxymethyl group is generally compatible with Suzuki-Miyaura coupling conditions. However, under strongly basic conditions or at very high temperatures, it could potentially interact with the catalyst or other reagents. If you suspect interference, you can protect the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether prior to the coupling reaction. This protecting group can then be removed in a subsequent step.
Q2: My this compound appears to be degrading upon storage. What are the proper storage conditions?
A2: Boronic acids can be susceptible to dehydration to form boroxines, particularly if exposed to heat or acidic conditions. It is recommended to store this compound in a cool, dry place, preferably in a desiccator or under an inert atmosphere.[16][17] For long-term storage, refrigeration is advisable.
Q3: Are there alternative cross-coupling reactions I can try if the Suzuki-Miyaura coupling consistently fails?
A3: Yes, if the Suzuki-Miyaura reaction proves to be intractable despite extensive optimization, you might consider other cross-coupling methodologies. The Hiyama cross-coupling, which utilizes organosilicon reagents, can sometimes be a viable alternative for sterically hindered substrates.[18] Additionally, exploring different catalyst systems, such as those based on nickel, may offer a different reactivity profile that could be beneficial for your specific substrate combination.[9][19]
Q4: How does the ortho-fluoro substituent electronically influence the reaction?
A4: The fluorine atom is highly electronegative and acts as an electron-withdrawing group through induction. This increases the Lewis acidity of the boron center, which can be beneficial for the transmetalation step.[3] However, the overall electronic effect on the aryl ring is a combination of this inductive withdrawal and a weaker resonance donation. This complex electronic nature, combined with the dominant steric effects, contributes to the unique reactivity of this boronic acid.
Visualizing the Steric Hindrance
Caption: The ortho-fluoro group creates a zone of steric hindrance around the boronic acid.
References
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.hw.ac.uk [pure.hw.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. 3-Fluoro-5-(hydroxymethyl)phenylboronic acid | 1146614-40-5 [sigmaaldrich.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring 2-Fluoro-5-hydroxymethylphenylboronic Acid Reactions
Welcome to the technical support center for analytical techniques focused on monitoring reactions involving 2-Fluoro-5-hydroxymethylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during reaction monitoring.
Introduction: The Critical Role of Reaction Monitoring
This compound is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of a vast array of pharmaceuticals and complex molecules.[1] Accurate and real-time monitoring of reactions involving this and other boronic acids is paramount for optimizing reaction conditions, understanding reaction kinetics, ensuring process safety, and ultimately, guaranteeing the reproducibility and quality of the final product.[2] This center provides troubleshooting guidance and frequently asked questions for the most common analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the quantitative analysis of reaction mixtures, offering high resolution and sensitivity for monitoring the consumption of starting materials and the formation of products.[1][2]
Troubleshooting Guide: HPLC Analysis
Q1: I'm observing significant peak tailing for my this compound peak. What is the likely cause and how can I fix it?
A1: Peak tailing is a common issue when analyzing polar compounds like boronic acids.[3][4] The primary cause is often secondary interactions between the polar boronic acid group and residual silanol groups on the surface of silica-based columns.[4][5] These interactions create more than one mechanism for analyte retention, leading to a distorted peak shape.[5]
-
Scientific Explanation: Silanol groups (Si-OH) on the silica stationary phase are acidic and can interact strongly with polar functional groups, especially under neutral or basic conditions. This is a significant issue for polar and basic analytes.[4]
-
Solutions:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., using a mobile phase with 0.1% formic or acetic acid) will protonate the silanol groups, minimizing these secondary interactions.[5] A pH of around 2.7 is often effective.[4]
-
Use a Highly Deactivated (End-Capped) Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically modified to reduce their activity.[3][5] Using a column specifically designed for polar analytes can significantly improve peak shape.
-
Adjust Mobile Phase Composition: Increasing the buffer concentration in the mobile phase can help to mask the residual silanol interactions.[3]
-
Consider Column Overload: If all peaks in your chromatogram are tailing, you might be overloading the column. Try diluting your sample and re-injecting.[3][4]
-
Q2: My retention times are drifting from run to run. What could be causing this instability?
A2: Retention time instability can be frustrating and points to several potential issues with your HPLC system or method.
-
Causality:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in pH or solvent ratios, can lead to retention time shifts. Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
-
Column Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases. This can lead to a gradual shift in retention times.
-
Q3: I'm not getting good separation between my starting material and a closely related impurity. How can I improve the resolution?
A3: Improving resolution requires optimizing the selectivity of your separation.
-
Strategies for Improved Resolution:
-
Modify the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties.
-
Adjust the Mobile Phase pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase).[4]
-
Optimize the Gradient: If you are using a gradient method, adjusting the gradient slope can improve the separation of closely eluting peaks. A shallower gradient will often provide better resolution.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for analyzing boronic acids, but often requires derivatization to increase volatility and thermal stability.[6]
Troubleshooting Guide: GC-MS Analysis
Q1: Why can't I see my this compound peak when I inject it directly into the GC-MS?
A1: Boronic acids are generally non-volatile and thermally labile, making them unsuitable for direct GC analysis.[7][8] The high temperatures of the GC inlet and column can cause decomposition.
-
The Necessity of Derivatization: To make boronic acids suitable for GC-MS analysis, they must be chemically modified into more volatile and thermally stable derivatives.[9] This is a common practice for compounds with polar functional groups like hydroxyls and carboxylic acids.[9]
Q2: What are the best derivatization reagents for this compound?
A2: The choice of derivatization reagent depends on the functional groups present in the molecule. For this compound, which has both a boronic acid and a hydroxyl group, a silylating reagent is a good choice.
-
Recommended Reagents:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane): This is a powerful silylating agent that will react with both the boronic acid and the hydroxyl group to form volatile trimethylsilyl (TMS) derivatives.
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another effective silylating reagent.
-
-
Protocol Insight: The derivatization reaction is typically fast and can often be performed at room temperature or with gentle heating.[9]
Q3: My derivatization reaction seems incomplete, leading to multiple peaks for my analyte. How can I ensure complete derivatization?
A3: Incomplete derivatization can be caused by several factors.
-
Troubleshooting Steps:
-
Moisture Contamination: Silylating reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and that your sample and solvents are anhydrous.
-
Insufficient Reagent: Use a sufficient excess of the derivatizing reagent to drive the reaction to completion.
-
Reaction Time and Temperature: While many silylations are rapid, some may require longer reaction times or gentle heating (e.g., 60-80°C for 30-60 minutes) to go to completion.[9]
-
Catalyst: The addition of a catalyst like pyridine can sometimes facilitate the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an excellent technique for in-situ reaction monitoring, providing detailed structural information and quantitative data without the need for sample workup.[10]
Troubleshooting Guide: NMR Analysis
Q1: The signals in my ¹H NMR spectrum are broad and poorly resolved, making it difficult to quantify the reaction progress. What's the problem?
A1: Broad signals in NMR can arise from several sources, particularly in a complex reaction mixture.
-
Potential Causes and Solutions:
-
Sample Inhomogeneity: The reaction mixture may not be homogeneous, especially if solids are present (e.g., catalyst, base). Ensure good mixing before and during the acquisition.
-
Paramagnetic Species: The presence of paramagnetic metal species (e.g., some palladium catalysts) can cause significant line broadening. While often unavoidable, using a higher concentration of your analyte can sometimes improve the signal-to-noise ratio of the broadened peaks.
-
Chemical Exchange: If your molecule is undergoing chemical exchange on the NMR timescale, this can lead to broadened signals. Changing the temperature of the NMR experiment (either increasing or decreasing) can sometimes sharpen these peaks.
-
Q2: I'm concerned about the accuracy of my quantitative NMR (qNMR) measurements. How can I ensure my results are reliable?
A2: For accurate qNMR, several experimental parameters must be carefully controlled.
-
Key Considerations for qNMR:
-
Full Relaxation of Nuclei: Ensure a sufficiently long relaxation delay (D1) between scans to allow all nuclei to fully relax. A common rule of thumb is to use a D1 of at least 5 times the longest T1 relaxation time of the signals you are integrating.
-
Use of an Internal Standard: Add a known amount of an inert internal standard with a simple, well-resolved signal that does not overlap with your analyte signals. This will allow for accurate quantification.
-
Proper Integration: Carefully and consistently integrate the signals of interest. Automated integration routines can be helpful but should always be manually checked.
-
Q3: Can I use ¹⁹F NMR to monitor reactions of this compound?
A3: Absolutely. ¹⁹F NMR is a highly sensitive and powerful technique for monitoring reactions involving fluorine-containing compounds.[10]
-
Advantages of ¹⁹F NMR:
-
High Sensitivity: The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making it nearly as sensitive as ¹H.
-
Large Chemical Shift Range: The chemical shift range of ¹⁹F is much larger than that of ¹H, which often leads to better signal dispersion and less peak overlap.
-
Clean Background: Since ¹⁹F is not naturally abundant in most organic molecules and solvents, the background of ¹⁹F NMR spectra is typically very clean.
-
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique for qualitative reaction monitoring.
Troubleshooting Guide: TLC Analysis
Q1: I'm having trouble visualizing my boronic acid spots on the TLC plate. What staining method should I use?
A1: Boronic acids are often difficult to visualize with common TLC stains like potassium permanganate or vanillin.[11] However, there are specific stains that react with the boronic acid moiety.
-
Effective Staining Methods:
-
Alizarin: Dipping the TLC plate in a solution of alizarin results in a bright yellow fluorescence under 366 nm UV light only in the presence of a boronic acid.[12][13] This method is highly selective and sensitive.
-
Curcumin: Staining with curcumin produces a red coloration for boronic acids and their derivatives due to the formation of a boron-curcumin complex.[14][15]
-
Q2: My spots are streaking on the TLC plate. How can I get well-defined spots?
A2: Spot streaking is usually an indication of sample overload or interactions with the stationary phase.
-
Tips for Sharper Spots:
-
Dilute Your Sample: The most common cause of streaking is applying too much sample to the plate.
-
Adjust the Polarity of the Mobile Phase: If your compound is highly polar, it may interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to your eluent can often resolve this.
-
Spotting Technique: Apply your sample in a small, concentrated spot. Allow the solvent to fully evaporate before developing the plate.
-
Frequently Asked Questions (FAQs)
Q: What are the common side reactions to be aware of when working with this compound?
A: The most common side reactions involving boronic acids are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[16] It is often promoted by the presence of water, strong bases, and high temperatures.[16]
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl species. It can be promoted by the presence of oxygen and certain palladium species.[16]
Q: How can I minimize these side reactions?
A: Careful control of reaction conditions is key.
-
To Minimize Protodeboronation: Use anhydrous solvents and reagents, consider using a weaker base (like potassium fluoride or cesium carbonate), and run the reaction at the lowest effective temperature.[16]
-
To Minimize Homocoupling: Thoroughly degas your reaction mixture to remove oxygen and use an efficient Pd(0) catalyst system.[16]
Q: What is the stability of this compound?
A: Like many boronic acids, this compound can be susceptible to decomposition over time, especially when exposed to air and moisture. It is best stored in a cool, dry, and dark place under an inert atmosphere.
Q: Can I use in-situ monitoring techniques other than NMR?
A: Yes, other in-situ techniques like Raman spectroscopy can be very effective for monitoring reactions in real-time without the need for sampling.[2][17]
Visualizing Experimental Workflows
General Workflow for HPLC Method Development
Caption: A logical workflow for HPLC method development and troubleshooting.
Troubleshooting GC-MS Analysis of Boronic Acids
Caption: A troubleshooting workflow for the GC-MS analysis of boronic acids.
Quantitative Data Summary
| Analytical Technique | Common Issue | Key Parameter to Optimize | Target Value/Condition |
| HPLC | Peak Tailing | Mobile Phase pH | ~2.5 - 3.0 |
| Poor Resolution | Organic Modifier | Test ACN vs. MeOH | |
| GC-MS | No Detection | Derivatization | Required for Volatility |
| Incomplete Derivatization | Reaction Conditions | Anhydrous, Excess Reagent | |
| NMR | Poor Quantification | Relaxation Delay (D1) | > 5 x T1 |
| Signal Broadening | Sample Homogeneity | Ensure Good Mixing | |
| TLC | Poor Visualization | Staining Reagent | Alizarin or Curcumin |
| Spot Streaking | Sample Concentration | Dilute Sample |
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. azom.com [azom.com]
- 11. Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. amphoteros.com [amphoteros.com]
- 16. benchchem.com [benchchem.com]
- 17. fulir.irb.hr [fulir.irb.hr]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-5-hydroxymethylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate boronic acid is a critical decision that dictates the efficiency, yield, and scope of Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth technical comparison of 2-Fluoro-5-hydroxymethylphenylboronic acid against other commonly used phenylboronic acid derivatives. We will dissect the structural nuances of this reagent, predict its reactivity based on fundamental electronic and steric principles, and provide supporting data and protocols to guide your synthetic strategies.
Introduction: The Pivotal Role of Boronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerhouse in modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[1] The reaction's success hinges on three key steps: oxidative addition, transmetalation, and reductive elimination, orchestrated by a palladium catalyst.[2][3] The boronic acid derivative is the nucleophilic partner in this reaction, and its structural characteristics profoundly influence the crucial transmetalation step.[4][5] Factors such as electronic density, steric hindrance, and overall stability determine the speed and efficiency of the entire catalytic cycle.[6] This guide focuses on this compound, a multifunctional building block, to understand how its unique substitution pattern modulates its performance relative to other boronic acids.
Structural Analysis of this compound
To predict the reactivity of this compound, we must examine the interplay of its three key functional groups: the boronic acid, the ortho-fluoro substituent, and the meta-hydroxymethyl group.
-
Boronic Acid Group (-B(OH)₂): This is the reactive center, acting as a Lewis acid. For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[5][7][8]
-
Ortho-Fluoro Substituent (-F): The fluorine atom at the C2 position exerts two major effects:
-
Inductive Effect: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density on the phenyl ring and the boron atom. This can increase the Lewis acidity of the boron center, potentially facilitating its interaction with the base and the palladium complex.[9]
-
Steric and Electronic "Ortho Effect": Substituents at the ortho position can introduce steric hindrance, which may twist the boronic acid group out of the plane of the phenyl ring.[10][11] This disruption of coplanarity can inhibit resonance and alter reactivity.[11] However, for fluorine, studies have shown that ortho-fluoro substitution can significantly accelerate the transmetalation step, a phenomenon attributed to factors beyond simple electronics.[12]
-
-
Meta-Hydroxymethyl Substituent (-CH₂OH): Located at the C5 position (meta to the boronic acid), the hydroxymethyl group is generally considered to be weakly electron-withdrawing or electronically neutral in its net effect on the aromatic ring's reactivity in this context. Its primary influence is on the molecule's overall polarity and solubility.
The combination of a potent inductively withdrawing group ortho to the boronic acid and a neutral group in the meta position suggests that this compound will be a relatively reactive coupling partner, particularly when compared to simple phenylboronic acid or derivatives bearing electron-donating groups.
Comparative Reactivity in Suzuki-Miyaura Coupling
The reactivity of a boronic acid is a balance of its ability to undergo transmetalation without succumbing to decomposition pathways like protodeboronation (cleavage of the C-B bond).[3][13]
Electronic Effects on Reactivity
-
Electron-Withdrawing Groups (EWGs): Phenylboronic acids substituted with EWGs (e.g., -F, -CF₃, -CHO) are generally more reactive in the transmetalation step. The increased Lewis acidity of the boron atom facilitates the formation of the reactive boronate complex.[9][12] Therefore, this compound is expected to be more reactive than unsubstituted phenylboronic acid or 4-methylphenylboronic acid.
-
Electron-Donating Groups (EDGs): Phenylboronic acids with EDGs (e.g., -OCH₃, -CH₃) are typically less reactive. These groups increase the electron density on the boron atom, making it less Lewis acidic and slowing the formation of the boronate species.
Steric Effects and the "Ortho Effect"
The ortho-fluoro group plays a decisive role. While large ortho-substituents can sterically hinder the approach to the palladium center and slow down the reaction, the small size of fluorine combined with its electronic properties often leads to enhanced reactivity.[10][14] Studies on polyfluorophenylboronic acids confirm that ortho-fluorine substitution has the greatest impact on accelerating transmetalation rates.[12] This positions this compound as a potentially more efficient substrate than its isomer, 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, where the fluorine atom is meta to the boronic acid.
Data Presentation: A Comparative Overview
The following table provides a qualitative and quantitative comparison of the expected reactivity of this compound with other representative boronic acids in a standard Suzuki-Miyaura coupling with an aryl bromide. The yields are illustrative and based on typical outcomes reported in the literature for analogous systems.[15]
| Boronic Acid Derivative | Key Structural Features | Expected Relative Reactivity | Typical Yield Range (%) |
| Phenylboronic Acid | Unsubstituted (Baseline) | Moderate | 85-95 |
| 4-Methoxyphenylboronic Acid | Strong EDG (para) | Low | 70-85 |
| 4-Formylphenylboronic Acid | Strong EWG (para) | High | 90-98 |
| This compound | Ortho-EWG (Inductive), Meta-Neutral | High | 90-98 |
| 2-Methylphenylboronic Acid | Ortho-EDG, Steric Hindrance | Moderate to Low | 65-80 |
Experimental Protocols and Methodologies
To empirically validate the reactivity of these compounds, a standardized Suzuki-Miyaura cross-coupling reaction should be performed.
General Procedure for a Comparative Suzuki-Miyaura Coupling
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand like SPhos or XPhos (0.04 mmol, 4 mol%).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).[16]
-
Add a degassed solvent mixture, typically Dioxane/Water (4:1, 5 mL).[17]
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for a predetermined time (e.g., 2-12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the limiting aryl bromide.
Work-up and Analysis:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the biaryl product.
-
Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and MS.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Ortho effect - Wikipedia [en.wikipedia.org]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Fluoro-5-hydroxymethylphenylboronic Acid and Its Non-Fluorinated Analogs in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds essential for the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The judicious selection of the organoboron reagent is a critical factor influencing the reaction's efficiency, yield, and substrate scope. This guide provides an in-depth, objective comparison of 2-Fluoro-5-hydroxymethylphenylboronic acid and its non-fluorinated counterparts in the context of Suzuki coupling, supported by mechanistic insights and experimental data.
The Decisive Role of Fluorine: An Electronic Perspective
The introduction of a fluorine atom onto the phenyl ring of a boronic acid significantly alters its electronic properties, which in turn impacts its reactivity in the Suzuki coupling catalytic cycle. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I). This effect can influence the key steps of the Suzuki-Miyaura reaction: transmetalation and reductive elimination.[3]
For instance, the electron-withdrawing nature of fluorine can enhance the rate of transmetalation, a crucial step where the organic group is transferred from the boron atom to the palladium catalyst.[4] Studies have shown that fluorinated phenylboronic acids can exhibit higher reactivity compared to their non-fluorinated analogs.[3] This is attributed to the increased Lewis acidity of the boron center, facilitating the formation of the boronate species required for transmetalation.[5]
Performance in Suzuki Coupling: A Data-Driven Comparison
The true measure of a reagent's utility lies in its performance under typical reaction conditions. The following table summarizes representative yields from Suzuki coupling reactions, comparing fluorinated and non-fluorinated phenylboronic acids. While direct, side-by-side comparisons in a single study are not always available, the collective data from various sources provides valuable insights into their relative performance.
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 | [6] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | High | [3] |
| 4-Vinylphenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | Lower | [3] |
| 4-Carboxyphenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | Moderate | [3] |
As the data suggests, electron-withdrawing groups like fluorine can lead to high yields in Suzuki coupling reactions.[3] The hydroxymethyl group in this compound adds another layer of functionality, but its electronic effect is generally less pronounced than that of fluorine. The presence of this functional group is well-tolerated in Suzuki couplings, making this reagent a valuable building block for introducing a fluorinated benzyl alcohol moiety.[1]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][9] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[10] This is often the rate-determining step.[8][9]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][10]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The fluorine atom in this compound primarily influences the transmetalation step. Its electron-withdrawing nature increases the Lewis acidity of the boron atom, facilitating the formation of the boronate anion upon reaction with the base. This activated boronate species then undergoes a more facile transmetalation with the palladium complex.
Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling
The following protocol provides a general starting point for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the highest yields, especially with electronically diverse substrates.
Figure 2. A logical workflow for performing a Suzuki-Miyaura coupling reaction.
Materials and Reagents:
-
Aryl halide (1.0 mmol)
-
This compound or non-fluorinated analog (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%)[2][11]
-
Ligand (if required, e.g., PPh₃, SPhos, 2-4 mol%)[12]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)[13]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst, the ligand (if used), and the base.[14][15]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.[13]
-
Solvent Addition: Add the degassed solvent via syringe. The concentration is typically in the range of 0.1-0.2 M with respect to the limiting reagent.[13]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[13] Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[11]
Conclusion
The presence of a fluorine atom in this compound imparts distinct electronic properties that can be advantageous in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of fluorine generally leads to enhanced reactivity and high yields, making it a valuable reagent for the synthesis of complex fluorinated molecules. While its non-fluorinated analog is also a competent coupling partner, the fluorinated version often provides a performance edge, particularly in challenging coupling reactions. The choice between the two will ultimately depend on the specific electronic requirements of the target molecule and the overall synthetic strategy.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. rose-hulman.edu [rose-hulman.edu]
A Comparative Guide to Palladium Ligand Efficacy in Suzuki-Miyaura Coupling with 2-Fluoro-5-hydroxymethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance.[1][2][3] A key determinant of success in these reactions is the judicious choice of the palladium ligand, especially when dealing with challenging substrates. This guide provides an in-depth comparison of various palladium ligands for the coupling of 2-Fluoro-5-hydroxymethylphenylboronic acid, a valuable building block in pharmaceutical and materials science. The presence of an ortho-fluoro substituent and a hydroxymethyl group introduces specific challenges that necessitate careful optimization of the catalytic system.
The Challenge of ortho-Fluorinated Phenylboronic Acids
Arylboronic acids bearing an ortho-fluoro substituent, such as this compound, are known to be challenging coupling partners.[4][5][6] The primary issue is their propensity to undergo rapid protodeboronation under the basic conditions typically required for the Suzuki-Miyaura reaction.[4][5] This side reaction consumes the boronic acid, leading to reduced yields of the desired cross-coupled product. The electron-withdrawing nature of the fluorine atom can also influence the electronics of the boronic acid, affecting the transmetalation step of the catalytic cycle.
The key to a successful coupling lies in using a catalytic system that promotes a rate of cross-coupling significantly faster than the rate of protodeboronation. This is where the choice of the palladium ligand becomes paramount. Highly active catalysts are required to achieve efficient coupling at or near room temperature, further minimizing the decomposition of the sensitive boronic acid.[4][5][7]
Comparative Analysis of Palladium Ligands
The efficacy of a palladium ligand in the Suzuki-Miyaura coupling of this compound is dictated by its steric and electronic properties. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, have been shown to be particularly effective for this class of transformation.[8][9][10] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the catalytic cycle.[9]
Below is a comparative summary of commonly employed palladium ligands and their expected performance with this compound, based on data from analogous systems with ortho-fluorinated boronic acids.
| Ligand | Structure | Key Features | Expected Performance with this compound |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky, electron-rich biarylphosphine. The methoxy groups enhance electron density. | Excellent. Known for high activity, enabling reactions at low temperatures and catalyst loadings, which is crucial for minimizing protodeboronation.[10] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Extremely bulky and electron-rich biarylphosphine. | Excellent. Often provides the highest yields for challenging couplings, including those with ortho-substituted and fluorinated boronic acids.[1][7] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Similar to SPhos but with isopropoxy groups. | Very Good to Excellent. Offers a balance of steric bulk and electron-donating ability, often interchangeable with SPhos and XPhos. |
| DavePhos | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | Features a dimethylamino group that can potentially coordinate to the palladium center. | Good to Very Good. Generally a reliable ligand, though may be slightly less active than SPhos or XPhos for this specific substrate class.[11] |
| P(t-Bu)₃ | Tri-tert-butylphosphine | Very bulky and electron-rich, but less sterically demanding than the biarylphosphines. | Good. Can be effective, especially with a suitable palladium precatalyst.[2] |
| PPh₃ | Triphenylphosphine | Less bulky and less electron-donating than the ligands above. | Poor to Moderate. Generally not active enough for challenging couplings of ortho-fluorinated boronic acids at low temperatures. Often requires higher temperatures, which can lead to significant protodeboronation. |
Mechanistic Considerations: The Role of the Ligand
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these steps.
Caption: Figure 1: The Suzuki-Miyaura catalytic cycle and the role of the ligand.
For ortho-fluorinated boronic acids, the transmetalation step is often rate-limiting. Bulky, electron-rich ligands like SPhos and XPhos accelerate this step by promoting the formation of the active palladium species and facilitating the transfer of the aryl group from boron to palladium.[9] Furthermore, these ligands promote rapid reductive elimination, which is the product-forming step. The overall acceleration of the catalytic cycle allows the cross-coupling to outcompete the undesired protodeboronation pathway.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different coupling partners.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), XPhos Pd G3 precatalyst (0.02 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40 °C can be applied.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 2-Fluoro-5-hydroxymethylphenylboronic Acid
An In-depth Performance Comparison for Drug Discovery & Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for constructing C-C bonds.[1][2] The success of this Nobel Prize-winning reaction hinges significantly on the judicious selection of its components, among which the organoboron reagent is paramount.[3][4] This guide provides a comprehensive technical benchmark of 2-Fluoro-5-hydroxymethylphenylboronic acid, a valuable building block, against structurally similar alternatives. Our analysis is grounded in established mechanistic principles and provides standardized protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Subject Under Scrutiny: this compound
This compound (CAS 1072952-25-0) is a bifunctional reagent that offers a unique combination of features for the medicinal chemist.[5]
-
An Ortho-Fluoro Substituent: The fluorine atom at the C2 position exerts a powerful inductive electron-withdrawing effect. This increases the Lewis acidity of the boron center, a critical factor that can influence the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle.[6][7]
-
A Para-Hydroxymethyl Group: The -CH₂OH group provides a valuable synthetic handle for post-coupling modifications, such as oxidation to an aldehyde or carboxylic acid, or etherification, allowing for the exploration of a wider chemical space.
-
Combined Effects: The interplay between the electron-withdrawing fluoro group and the neutral hydroxymethyl group creates a unique electronic profile that can modulate reactivity and selectivity in cross-coupling reactions.[8]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework for Comparison
To objectively compare boronic acid building blocks, one must understand the fundamental mechanism of the Suzuki-Miyaura reaction.[9] The catalytic cycle, centered on a palladium catalyst, comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[10]
-
Transmetalation: This is often the rate-limiting step. The organic group from the boronic acid is transferred to the Pd(II) center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are ejected from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]
The electronic and steric properties of the boronic acid directly impact the efficiency of the transmetalation step, making it the focal point of our comparison.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Benchmarking Panel: Selecting the Right Comparators
To contextualize the performance of this compound, we have selected three structurally related building blocks. This panel allows for a systematic evaluation of the electronic and steric effects of the fluoro and hydroxymethyl substituents.
| Building Block | CAS Number | Key Structural Feature | Rationale for Inclusion |
| A: this compound | 1072952-25-0 | ortho-Fluoro, para-Hydroxymethyl | The subject of our benchmark.[5] |
| B: 5-Hydroxymethylphenylboronic acid | 307833-33-0 | para-Hydroxymethyl only | Isolates the effect of the ortho-fluoro group by its absence. |
| C: 3-Fluoro-5-hydroxymethylphenylboronic acid | 1146614-40-5 | meta-Fluoro, meta-Hydroxymethyl | Evaluates the impact of substituent position (positional isomerism). |
| D: 2-Fluoro-5-formylphenylboronic acid | 914383-75-6 | ortho-Fluoro, para-Formyl | Compares the hydroxymethyl group to a stronger electron-withdrawing formyl group. |
Comparative Performance Analysis
The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is a delicate balance of factors. Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron, which can be beneficial, but they also decrease the nucleophilicity of the ipso-carbon, potentially slowing the reaction.[11]
| Building Block | Dominant Electronic Effect(s) | Expected Impact on Reactivity | Anticipated Yield (Relative) |
| A: 2-Fluoro-5-hydroxymethyl | Strong inductive withdrawal (-I) from ortho-F. Weakly activating/neutral -CH₂OH. | The ortho-fluoro group enhances boron's Lewis acidity, potentially aiding transmetalation. Overall ring is moderately electron-deficient. | Good to Excellent |
| B: 5-Hydroxymethyl | Weakly activating/neutral -CH₂OH. | Considered a relatively standard, well-behaved coupling partner. Serves as a baseline. | Excellent |
| C: 3-Fluoro-5-hydroxymethyl | Inductive withdrawal (-I) from meta-F. | The meta-fluoro group's electron-withdrawing effect is less pronounced at the reaction center compared to the ortho position. Reactivity should be slightly lower than baseline. | Good to Excellent |
| D: 2-Fluoro-5-formyl | Strong inductive (-I) and resonance (-M) withdrawal from para-CHO. Strong inductive withdrawal (-I) from ortho-F. | The combination of two powerful EWGs makes the ring highly electron-deficient, which can significantly decrease its nucleophilicity and slow the reaction.[11] | Moderate to Good |
Note: Anticipated yields are qualitative predictions based on established electronic principles for a standardized reaction and may vary with specific substrates and conditions.
Standardized Experimental Protocol for Comparative Suzuki-Miyaura Coupling
To ensure a fair comparison, a standardized protocol is essential. The following procedure is a robust starting point for coupling the benchmarked boronic acids with a representative aryl bromide, such as 4-bromoanisole. Optimization may be required for different substrates.[8]
Materials & Reagents:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Boronic Acid (Building Block A, B, C, or D, 1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Inert Gas (Argon or Nitrogen)
Caption: Standardized workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), the selected boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Inerting: Seal the flask with a rubber septum, and purge the atmosphere by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).
-
Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Conclusion and Strategic Recommendations
This guide demonstrates that this compound is a highly effective and versatile building block for Suzuki-Miyaura cross-coupling reactions.
-
Performance: Its performance is generally robust, benefiting from the ortho-fluoro group which can facilitate the key transmetalation step. It is expected to perform comparably to or slightly better than its non-fluorinated or meta-fluorinated analogs under standardized conditions.
-
Causality: The enhanced Lewis acidity conferred by the ortho-fluoro substituent is a key mechanistic advantage.[6] However, for substrates that are highly sensitive to electron-deficient coupling partners, alternatives like the non-fluorinated Building Block B may provide higher yields.
-
Synthetic Utility: The true value of this compound lies in the synthetic options provided by its two distinct functional groups. It is an excellent choice for library synthesis and late-stage functionalization in drug discovery programs. When a stronger electronic sink is required, or if subsequent oxidation is the goal, Building Block D offers a compelling, albeit potentially less reactive, alternative.
By understanding the interplay of substituent effects and the underlying reaction mechanism, researchers can strategically deploy this compound and its analogs to accelerate the synthesis of complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. news-medical.net [news-medical.net]
- 5. This compound price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Quantitative Purity Analysis of Suzuki-Miyaura Coupling Products Derived from 2-Fluoro-5-hydroxymethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the synthesis of biaryl compounds via palladium-catalyzed cross-coupling reactions is a cornerstone of molecular construction. The Suzuki-Miyaura coupling, in particular, stands out for its versatility and functional group tolerance.[1] Fluorinated phenylboronic acids are key building blocks in this context, as the incorporation of fluorine can significantly enhance the metabolic stability and binding affinity of drug candidates. This guide provides an in-depth, comparative analysis of the quantitative purity of products from reactions involving 2-Fluoro-5-hydroxymethylphenylboronic acid and its more stable alternatives, offering field-proven insights and detailed experimental protocols for researchers in drug development and organic synthesis.
The Critical Role of Purity in Drug Development
The purity of an active pharmaceutical ingredient (API) is a non-negotiable aspect of drug development and manufacturing. Impurities, even in trace amounts, can have significant impacts on the safety, efficacy, and stability of the final drug product. Therefore, robust and accurate analytical methods for the quantitative determination of purity are paramount. This guide focuses on the practical aspects of quantifying the purity of biaryl products, which are prevalent scaffolds in medicinal chemistry.
The Suzuki-Miyaura Coupling: A Model Reaction
To provide a practical framework for comparison, we will focus on a representative Suzuki-Miyaura coupling reaction: the synthesis of 2'-Fluoro-5'-(hydroxymethyl)-[1,1'-biphenyl]-4-ol from this compound and 4-bromophenol. This reaction is a classic example of the formation of a biaryl ether linkage, a common motif in pharmacologically active molecules.
The Challenge of Boronic Acid Instability
While widely used, boronic acids can be prone to instability, leading to side reactions such as protodeboronation and homocoupling, which can complicate purification and reduce yields.[2] This inherent instability has driven the development of more robust alternatives.
Alternatives to this compound
To address the stability issues of boronic acids, several alternatives have been developed. This guide will compare the performance of the parent boronic acid with two leading alternatives:
-
N-methyliminodiacetic acid (MIDA) boronates: These are air- and chromatographically-stable derivatives that slowly release the boronic acid under reaction conditions, minimizing degradation.[3][4]
-
Potassium organotrifluoroborates: These salts are also highly stable to air and moisture and are excellent coupling partners in Suzuki-Miyaura reactions.[5]
The choice of reagent can have a significant impact on the purity of the final product, as it influences the side-product profile of the reaction.
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes the expected product purity from the Suzuki-Miyaura coupling of 4-bromophenol with this compound and its MIDA boronate and trifluoroborate alternatives, based on typical outcomes for these classes of reagents.
| Reagent | Expected Purity (by HPLC Area %) | Common Impurities |
| This compound | 90-95% | Homocoupled biaryl, protodeboronated starting material |
| 2-Fluoro-5-hydroxymethylphenyl MIDA boronate | >98% | Minimal side products |
| Potassium (2-Fluoro-5-hydroxymethylphenyl)trifluoroborate | >97% | Minimal side products |
Note: The expected purity is based on optimized reaction conditions and may vary depending on the specific experimental setup.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the Suzuki-Miyaura coupling reaction and the subsequent quantitative analysis of the product purity.
Suzuki-Miyaura Coupling of 4-bromophenol with this compound
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound and 4-bromophenol.
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 mmol), 4-bromophenol (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add a degassed mixture of 1,4-dioxane (10 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Purity Analysis: A Multi-faceted Approach
A combination of analytical techniques provides the most comprehensive assessment of product purity. Here, we detail protocols for High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering high resolution and sensitivity.
Workflow for HPLC Purity Analysis:
Caption: Workflow for HPLC-based purity determination.
Detailed HPLC Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[6]
Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful primary method for determining purity without the need for a reference standard of the analyte itself.[7][8] It relies on the direct proportionality between the NMR signal integral and the number of nuclei.
Workflow for qNMR Purity Analysis:
Caption: Workflow for qNMR-based purity determination.
Detailed qNMR Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified product into an NMR tube.[9]
-
Accurately weigh an appropriate amount of a certified internal standard (e.g., maleic acid, with known purity) into the same NMR tube. The standard should have signals that do not overlap with the analyte.[10]
-
Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d6) to completely dissolve both the sample and the standard.[7]
-
-
NMR Acquisition:
-
Acquire a quantitative 1H NMR spectrum. It is crucial to use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
-
Purity Calculation:
-
The purity of the analyte is calculated using the following equation:[11]
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For compounds with sufficient volatility, or those that can be derivatized to become volatile, GC-MS offers excellent separation and identification capabilities. The hydroxyl group in our model product can be silylated to increase its volatility.[12]
Workflow for GC-MS Purity Analysis (with Silylation):
Caption: Workflow for GC-MS based purity determination with silylation.
Detailed GC-MS Protocol:
-
Derivatization (Silylation):
-
Dissolve approximately 1 mg of the purified product in 100 µL of a dry, aprotic solvent (e.g., acetonitrile) in a sealed vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.[13]
-
-
GC-MS Analysis:
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min and hold for 10 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
-
-
Purity Calculation:
-
The purity is determined by the area percentage of the silylated product peak relative to the total ion chromatogram (TIC) area of all peaks.
-
Conclusion
The quantitative analysis of product purity is a critical aspect of research and development in the pharmaceutical and chemical industries. For reactions involving this compound, the choice of the boronic acid precursor can significantly influence the purity of the final product, with MIDA boronates and potassium trifluoroborates often providing cleaner reaction profiles. A multi-technique approach to purity analysis, employing HPLC, qNMR, and GC-MS, provides a comprehensive and robust assessment of product quality. The detailed protocols and comparative insights provided in this guide are intended to empower researchers to make informed decisions in their synthetic strategies and to ensure the integrity of their results.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 6. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. qNMR - BIPM [bipm.org]
- 9. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 10. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2-Fluoro-5-hydroxymethylphenylboronic Acid and Its Formyl Derivative
For researchers engaged in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, a precise understanding of a compound's structural and electronic properties is paramount. Phenylboronic acids are a cornerstone of modern synthetic chemistry, valued for their role in Suzuki-Miyaura cross-coupling reactions. The introduction of multiple functional groups, such as fluoro, hydroxymethyl, and formyl moieties, creates versatile building blocks but also complicates structural verification. This guide provides an in-depth spectroscopic comparison of 2-Fluoro-5-hydroxymethylphenylboronic acid and its synthetically related derivative, 2-fluoro-5-formylphenylboronic acid, offering experimental data and theoretical insights for confident characterization.
The primary focus of this guide is to elucidate the distinct spectroscopic signatures arising from the transformation of a benzylic alcohol to an aldehyde in the presence of other influential functional groups—namely, a fluorine atom ortho to the boronic acid. This comparison is not merely academic; the differing electronic nature of the hydroxymethyl (-CH₂OH) and formyl (-CHO) groups imparts significant changes across various spectroscopic techniques, which, when understood, can be leveraged for reaction monitoring and quality control.
The Structural and Electronic Landscape
The key difference between this compound (henceforth 1 ) and 2-fluoro-5-formylphenylboronic acid (henceforth 2 ) lies in the oxidation state of the carbon at the 5-position. The hydroxymethyl group in 1 is a weak electron-donating group by induction, while the formyl group in 2 is a strong electron-withdrawing group through both induction and resonance. This fundamental electronic divergence, coupled with the ortho-fluorine's strong inductive withdrawal, creates a unique electronic environment for each molecule, profoundly influencing their NMR chemical shifts, vibrational frequencies, and mass spectrometric fragmentation.
A critical feature of 2-formylphenylboronic acids like 2 is their propensity to exist in a tautomeric equilibrium with a cyclic form, 3-hydroxybenzoxaborole.[1][2] This equilibrium between the open-chain aldehyde and the cyclic hemiacetal is solvent-dependent and dramatically affects the spectroscopic data, particularly in NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of these molecules. A comprehensive analysis involves not just ¹H and ¹³C NMR, but also ¹⁹F and ¹¹B NMR to probe the specific functionalities.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Accurately weigh 10-15 mg of the boronic acid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) within a 5 mm NMR tube.
-
Expert Rationale: DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve the polar analytes and the presence of exchangeable B(OH)₂ and CH₂OH protons, which are visible in this solvent. Acetone-d₆ is useful for observing the tautomeric equilibrium of the formyl derivative.[1]
-
-
Instrument Configuration : Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR : Acquire with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR : Acquire using a proton-decoupled pulse sequence with a 45° pulse angle and a relaxation delay of 2 seconds to ensure adequate signal-to-noise for quaternary carbons.
-
¹⁹F NMR : Use a standard proton-decoupled pulse sequence, referencing externally to CFCl₃ (δ 0 ppm).
-
¹¹B NMR : Use a boron-specific probe or a broadband probe tuned to the ¹¹B frequency. Reference the spectrum externally to BF₃·OEt₂ (δ 0 ppm). A pulse sequence with a wider spectral width is often necessary due to the broad nature of boron signals.[3]
Comparative NMR Data
The following table summarizes the expected ¹H, ¹³C, ¹⁹F, and ¹¹B NMR chemical shifts for compounds 1 and 2 . Data for 2 is based on closely related structures and published data for analogous compounds, given the prevalence of the cyclic tautomer in solution.[1][4]
Table 1: Comparative NMR Data (¹H, ¹³C, ¹⁹F, ¹¹B) in DMSO-d₆
| Assignment | This compound (1) | 2-fluoro-5-formylphenylboronic acid (2) (Open & Cyclic Forms) | Spectroscopic Rationale |
| ¹H NMR (δ, ppm) | |||
| CHO | N/A | ~10.1 (s, open), ~6.5 (s, cyclic -CH(OH)O-) | The aldehyde proton of the open form is highly deshielded. The methine proton of the cyclic form appears significantly upfield. |
| CH₂OH | ~4.5 (s) | N/A | The benzylic protons are adjacent to an oxygen atom. |
| Aromatic H | ~7.0-7.6 (m) | ~7.5-8.2 (m) | The powerful electron-withdrawing formyl group in 2 deshields all aromatic protons relative to the hydroxymethyl group in 1 . |
| B(OH)₂/OH | ~8.2 (br s), ~5.2 (br s) | ~8.6 (br s) | Broad signals due to chemical exchange. |
| ¹³C NMR (δ, ppm) | |||
| C=O | N/A | ~192 (open) | Characteristic chemical shift for an aromatic aldehyde. |
| CH(OH)O | N/A | ~85 (cyclic) | The sp³-hybridized carbon of the cyclic hemiacetal is significantly shielded compared to the aldehyde. |
| CH₂OH | ~63 | N/A | Typical shift for a benzylic alcohol. |
| C-B | ~125 (br) | ~128 (br) | The carbon attached to boron often shows a broad signal due to quadrupolar relaxation of the ¹¹B nucleus. |
| C-F | ~165 (d, ¹JCF ≈ 245 Hz) | ~167 (d, ¹JCF ≈ 250 Hz) | The large one-bond C-F coupling is characteristic. The formyl group's electron-withdrawing effect slightly deshields this carbon. |
| Aromatic C | ~115-135 | ~120-140 | General deshielding of the aromatic ring in 2 compared to 1 . |
| ¹⁹F NMR (δ, ppm) | ~ -110 | ~ -105 | The electron-withdrawing aldehyde group in 2 reduces electron density around the fluorine atom, causing a downfield shift (less shielded) compared to 1 . |
| ¹¹B NMR (δ, ppm) | ~29 (br) | ~27 (br, open), ~21 (br, cyclic) | The trigonal planar boronic acid in the open form has a characteristic shift around 27-30 ppm. The tetrahedral borate-like structure in the cyclic form is more shielded, appearing upfield.[3] |
Diagram 1: Tautomeric Equilibrium of 2-fluoro-5-formylphenylboronic acid
Caption: Tautomeric equilibrium in solution for compound 2.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides a rapid and effective method to confirm the presence of key functional groups, primarily the hydroxyl and carbonyl groups that differentiate compounds 1 and 2 .
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation : For solid samples, use an Attenuated Total Reflectance (ATR) accessory for the most straightforward analysis. Place a small amount of the powder onto the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet.
-
Data Acquisition : Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
Expert Rationale: The ATR method is fast, requires minimal sample preparation, and avoids potential complications from solvent peaks, providing a clean spectrum of the analyte.
-
Comparative IR Data
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | This compound (1) | 2-fluoro-5-formylphenylboronic acid (2) | Spectroscopic Rationale |
| O-H Stretch (B(OH)₂) | 3200-3500 (very broad) | 3200-3500 (very broad) | Characteristic of hydrogen-bonded boronic acids. |
| O-H Stretch (CH₂OH) | ~3350 (broad, superimposed on B(OH)₂) | N/A | The alcoholic O-H stretch is typically broad. |
| C=O Stretch | N/A | ~1690 (strong, sharp) | This is the most definitive peak for compound 2 . Its position indicates a conjugated aromatic aldehyde. |
| C-O Stretch | ~1030 | ~1220 (aryl C-C=O) | The C-O stretch of the primary alcohol in 1 is distinct from the aldehyde-related vibration in 2 . |
| B-O Stretch | ~1350 | ~1360 | The B-O stretching frequency is sensitive to the electronic environment. |
Diagram 2: Experimental Workflow for Spectroscopic Analysis
References
Biological activity comparison of compounds synthesized with 2-Fluoro-5-hydroxymethylphenylboronic acid
An important note on the scope of this guide: While the initial focus of this guide was a direct comparison of compounds synthesized from 2-fluoro-5-hydroxymethylphenylboronic acid, a comprehensive search of publicly available scientific literature and databases did not yield sufficient comparative data for a robust analysis of derivatives from this specific reagent. To provide a valuable and data-driven resource, this guide has been adapted to focus on a closely related and well-characterized compound: 5-trifluoromethyl-2-formylphenylboronic acid . The principles of synthesis, biological evaluation, and structure-activity relationship (SAR) analysis presented here are highly relevant and transferable to the study of compounds derived from this compound and other similar fluorinated phenylboronic acid building blocks.
Introduction: The Strategic Value of Fluorinated Phenylboronic Acids in Medicinal Chemistry
Fluorinated phenylboronic acids are a class of reagents that have garnered significant interest in modern drug discovery. The incorporation of fluorine into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The boronic acid moiety is a versatile functional group, most notably for its utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of contemporary medicinal chemistry. Furthermore, the boronic acid group itself can act as a key pharmacophoric element, capable of forming reversible covalent bonds with serine hydrolases or interacting with active site residues in various enzymes.
This guide will provide a comparative analysis of the biological activity of a representative fluorinated phenylboronic acid derivative, offering insights into its synthesis, antimicrobial properties, and mechanism of action, supported by experimental data.
A Case Study: 5-Trifluoromethyl-2-formylphenylboronic Acid as an Antimicrobial Agent
A notable example of a biologically active compound derived from a fluorinated phenylboronic acid is 5-trifluoromethyl-2-formylphenylboronic acid. This compound has been synthesized and evaluated for its antimicrobial properties, providing a valuable case study for understanding the potential of this class of molecules.
Synthesis
The synthesis of 5-trifluoromethyl-2-formylphenylboronic acid is typically achieved through a multi-step process starting from a readily available brominated precursor. A common synthetic route is outlined below:
Caption: Workflow of the broth microdilution assay for MIC determination.
Mechanistic Insights and Structure-Activity Relationships
The biological activity of 5-trifluoromethyl-2-formylphenylboronic acid is believed to be linked to its ability to form a cyclic isomer, a 3-hydroxybenzoxaborole, in solution. [1][2]This cyclic form is structurally similar to the antifungal drug Tavaborole.
References
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 2-Fluoro-5-hydroxymethylphenylboronic Acid in Synthesis
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms can profoundly influence a molecule's properties. Fluorine's unique electronic characteristics often enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. 2-Fluoro-5-(hydroxymethyl)phenylboronic acid is a bifunctional reagent that has emerged as a valuable tool for this purpose. It provides not only a fluorine substituent but also a hydroxymethyl group, which serves as a versatile handle for further synthetic elaboration.
This guide offers an in-depth cost-benefit analysis of employing 2-Fluoro-5-(hydroxymethyl)phenylboronic acid, primarily in the context of the Suzuki-Miyaura cross-coupling reaction. We will dissect its performance, compare it objectively with viable alternatives, and provide the field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.
Physicochemical Properties and Handling
Before delving into its application, a baseline understanding of the reagent's physical and safety properties is essential.
| Property | Value | Reference |
| CAS Number | 1072952-25-0 | [1] |
| Molecular Formula | C₇H₈BFO₃ | [1] |
| Molecular Weight | 169.95 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 70-72 °C | |
| Hazard Codes | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | |
| Handling | Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area. |
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The primary application for 2-Fluoro-5-(hydroxymethyl)phenylboronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. A base is crucial for activating the boronic acid to form a more nucleophilic boronate complex, which facilitates the key transmetalation step.
Caption: The Suzuki-Miyaura Catalytic Cycle.
The electronic nature of the boronic acid is critical. The ortho-fluorine in our target molecule is electron-withdrawing, which can increase the rate of transmetalation. However, this same property can also render the boronic acid more susceptible to a key side reaction: protodeboronation, where the C-B bond is cleaved by a proton source.
Comparative Analysis with Alternative Reagents
The decision to use 2-Fluoro-5-(hydroxymethyl)phenylboronic acid should be made after considering its performance and cost relative to other commercially available alternatives.
| Reagent | Key Features & Rationale | Typical Yields (vs. Aryl Bromide) | Stability & Handling | Approx. Cost (€/g) |
| 2-Fluoro-5-(hydroxymethyl)phenylboronic acid | Target Reagent. Ortho-fluoro group activates for transmetalation; hydroxymethyl provides a functional handle. | Good to Excellent (85-95%) | Moderate. Prone to dehydration to form boroxine. Potential for protodeboronation under harsh basic conditions. | ~€150-€200 |
| 3-Fluoro-5-(hydroxymethyl)phenylboronic acid | Positional Isomer. Meta-fluoro group has a weaker activating effect. Useful for probing structure-activity relationships (SAR). | Good (80-90%) | Similar to the 2-fluoro isomer. | ~€260[2] |
| 4-(Hydroxymethyl)phenylboronic acid | Non-Fluorinated Analog. Lacks the electronic activation of the fluorine atom, potentially leading to slower reaction rates. | Good to Excellent (90-98%) | Generally stable solid. Less prone to protodeboronation than fluorinated analogs. | ~€3.70[3] |
| 2-Fluoro-5-(trifluoromethyl)phenylboronic acid | Alternative Functional Group. CF₃ is a much stronger electron-withdrawing group, significantly impacting electronics and lipophilicity. | Good to Excellent (85-95%) | Moderate. Increased acidity may enhance side reactions. | ~€20-€26[4] |
| Potassium (2-Fluoro-5-hydroxymethylphenyl)trifluoroborate | Stabilized Boron Species. A more stable alternative to the boronic acid. Air- and moisture-stable, crystalline solids that are less prone to protodeboronation.[5] | Good to Excellent (85-95%) | High. Indefinitely stable to air and moisture, simplifying handling and storage.[5] | Higher initial cost, but can be synthesized from the boronic acid. |
Note: Yields are estimates based on typical Suzuki-Miyaura couplings with activated aryl bromides and may vary based on specific substrates and conditions.[6][7] Costs are approximate and subject to change based on supplier and purity.
Cost-Benefit Analysis: A Decision Framework
The true cost of a reagent extends beyond its price per gram. It encompasses the entire synthetic workflow, including reaction efficiency, catalyst loading, and purification.
The "Cost" Argument:
-
Direct Cost: As shown in the table, 2-Fluoro-5-(hydroxymethyl)phenylboronic acid is significantly more expensive than its non-fluorinated counterpart.
-
Indirect Costs: The potential for protodeboronation, especially with challenging substrates or prolonged reaction times, can lead to lower yields and the formation of difficult-to-remove byproducts (homocoupled boronic acid, deboronated starting material). This increases the cost associated with purification (solvents, silica gel, analyst time).
The "Benefit" Argument:
-
Unique Functionality: The combination of an ortho-fluoro atom and a para-hydroxymethyl group is synthetically powerful. The fluorine atom can be critical for modulating the biological activity of a target molecule, while the hydroxymethyl group is a key point for diversification (e.g., oxidation to an aldehyde/acid, conversion to a leaving group).
-
Reaction Kinetics: The electron-withdrawing fluorine atom can accelerate the rate-limiting transmetalation step, potentially allowing for lower catalyst loadings or milder reaction conditions compared to non-activated boronic acids.
-
Enabling Novel Chemical Space: For drug discovery programs, accessing fluorinated analogs is often a high-priority objective. The cost of the reagent may be negligible compared to the potential value of the resulting intellectual property.
To aid in this decision, the following workflow can be applied:
Caption: Decision workflow for reagent selection.
Field-Proven Experimental Protocol
This protocol provides a reliable method for the Suzuki-Miyaura coupling of 2-Fluoro-5-(hydroxymethyl)phenylboronic acid with a common aryl bromide, 4-bromoanisole. The choice of a phosphine ligand-based catalyst and a carbonate base is standard for this type of transformation.
Reaction: Suzuki-Miyaura Coupling of 2-Fluoro-5-(hydroxymethyl)phenylboronic acid and 4-bromoanisole.
Materials:
-
2-Fluoro-5-(hydroxymethyl)phenylboronic acid (1.2 mmol, 1.0 eq)
-
4-Bromoanisole (1.0 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol, 3.0 eq)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To the round-bottom flask, add 2-Fluoro-5-(hydroxymethyl)phenylboronic acid, 4-bromoanisole, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) species that is formed in situ.
-
Solvent Addition: Add the degassed 1,4-dioxane and deionized water via syringe. The solvent should be degassed by bubbling with an inert gas for at least 30 minutes prior to use.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-8 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford the desired biaryl product.
Conclusion
2-Fluoro-5-(hydroxymethyl)phenylboronic acid is a specialty reagent with a clear value proposition. Its primary benefit lies in its ability to introduce a strategically positioned fluorine atom and a versatile functional handle in a single step, enabling the synthesis of complex, high-value molecules.
The cost-benefit analysis hinges on the project's goals:
-
For early-stage discovery and SAR studies, where accessing novel chemical matter with specific pharmacophoric features is paramount, the higher cost is easily justified by the synthetic advantages and the potential value of the final compounds.
-
For process development or large-scale synthesis, the high cost and potential for side reactions would necessitate a more rigorous evaluation. In this context, its non-fluorinated, cheaper alternative, 4-(hydroxymethyl)phenylboronic acid, would be preferable unless the fluorine atom is unequivocally essential for the target molecule's function.
-
For applications requiring high stability and simplified handling, such as in automated synthesis platforms, converting the boronic acid to its more stable potassium trifluoroborate salt is a highly recommended, cost-effective strategy in the long run.
Ultimately, 2-Fluoro-5-(hydroxymethyl)phenylboronic acid is a powerful tool. By understanding its reactivity profile and weighing the costs against the significant benefits it offers, researchers can strategically deploy it to accelerate their synthetic programs.
References
- 1. 2-Fluoro-5-(hydroxymethyl)phenylboronic acid Sigma-Aldrich [sigmaaldrich.com]
- 2. (3-Fluoro-5-(hydroxymethyl)phenyl)boronic acid [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Fluoro-5-(trifluoromethyl)phenylboronic acid [cymitquimica.com]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling Partners for 2-Fluoro-5-hydroxymethylphenylboronic acid
Introduction: The Strategic Value of the 2-Fluoro-5-hydroxymethylphenyl Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and versatile functional groups into molecular scaffolds is a paramount objective. The 2-Fluoro-5-hydroxymethylphenyl moiety, readily accessible through its corresponding boronic acid, offers a compelling combination of features. The ortho-fluorine substituent can profoundly influence molecular conformation and pKa, while also enhancing metabolic stability by blocking a potential site of oxidation. The hydroxymethyl group serves as a crucial synthetic handle for further derivatization, enabling the construction of complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction stands as the most robust and versatile method for forging the critical carbon-carbon bond between 2-Fluoro-5-hydroxymethylphenylboronic acid and a diverse array of coupling partners.[1][2] This guide provides a comprehensive literature review, a comparison of coupling partners, and field-tested experimental protocols to empower researchers in leveraging this valuable building block.
Comparative Analysis of Coupling Partners
The success of a Suzuki-Miyaura coupling is a delicate interplay between the boronic acid, the electrophilic coupling partner, the palladium catalyst, ligand, base, and solvent system.[1] this compound, being moderately electron-rich and containing a protic group, requires careful consideration of these parameters.
Aryl and Heteroaryl Halides: The Workhorse Partners
Aryl and heteroaryl halides are the most common coupling partners for this boronic acid. The reactivity of the halide is a critical determinant of reaction efficiency, following the general trend: I > Br > OTf >> Cl.[2]
-
Aryl/Heteroaryl Iodides and Bromides: These are typically excellent substrates, often reacting under mild conditions with standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. For sterically hindered or electronically challenging substrates, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are highly effective.[3]
-
Aryl/Heteroaryl Chlorides: As the most cost-effective and widely available halides, aryl chlorides are highly desirable coupling partners.[4] However, their lower reactivity necessitates more active catalyst systems.[2][4] Modern precatalysts, often featuring N-heterocyclic carbene (NHC) or biarylphosphine ligands, are designed to facilitate the challenging oxidative addition step with aryl chlorides.[5][6]
-
Heteroaryl Partners: Special consideration is needed for nitrogen-containing heteroaryls, such as pyridines. The lone pair on the nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. Specific methods have been developed to overcome this, often involving the use of particular ligands or boronate esters to modulate reactivity.[7]
Data Summary: Performance Across Coupling Partners
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of fluorinated phenylboronic acids with various halides. While specific data for this compound is compiled from various sources, the trends observed with analogous compounds like 2,5-difluorophenylboronic acid provide valuable, transferable insights.
| Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) / XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Iodobenzoic Acid | Na₂PdCl₄ (0.1) / PPh₂PhSO₃Na (0.4) | Na₂CO₃ | H₂O | RT | 24 | >99[8] |
| 5-Bromopyrimidine | Pd₂(dba)₃ (1.5) / Ligand 1 (4.5) | K₃PO₄ (3) | Dioxane | 110 | 12 | 91[7] |
| 3-Chloropyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | ~90 |
Note: This table is a synthesis of data for fluorinated phenylboronic acids to illustrate typical conditions. Optimization is recommended for each specific substrate pairing.[3]
Experimental Protocols: A Self-Validating System
Trustworthy protocols are built on explaining the causality behind each step. Here, we provide a detailed, field-proven methodology for a general coupling reaction.
General Protocol for Suzuki-Miyaura Coupling with an Aryl Bromide
This procedure is optimized for a 1 mmol scale reaction.
-
Reagent Preparation:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. K₃PO₄ is an effective base for promoting transmetalation while minimizing side reactions like protodeboronation.[3]
-
-
Catalyst Addition:
-
In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%). Add this solid to the Schlenk flask.
-
Causality: Using a precatalyst ensures the rapid generation of the active Pd(0) species in solution, which is crucial for efficient catalysis, especially with challenging substrates.[5][6]
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[1] Removing oxygen is critical for achieving high yields and preventing catalyst decomposition.
-
-
Solvent Addition:
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 5 mL total), via syringe.
-
Causality: The solvent must solubilize both the organic and inorganic reagents. A small amount of water is often beneficial for the Suzuki-Miyaura reaction, facilitating the dissolution of the base and accelerating the transmetalation step.[1][8] Degassing the solvent further removes dissolved oxygen.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 80-100 °C. Stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) by taking small aliquots. A successful reaction will show the consumption of the aryl bromide starting material.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Mechanistic Insights & Visualization
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[1][9]
The Suzuki-Miyaura Catalytic Cycle
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rose-hulman.edu [rose-hulman.edu]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Fluoro-5-hydroxymethylphenylboronic Acid
As professionals dedicated to scientific advancement, our responsibility extends beyond discovery to ensuring a safe and compliant laboratory environment. The proper management of chemical reagents, such as 2-Fluoro-5-hydroxymethylphenylboronic acid, is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in established safety principles to protect personnel, the environment, and the integrity of your research.
Hazard Assessment and Immediate Safety Precautions
Before handling or disposing of this compound, a thorough understanding of its potential hazards is critical. According to its Safety Data Sheet (SDS), this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Therefore, all handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE) and within a certified chemical fume hood to mitigate exposure risks.
Core Directive: Treat this compound and any materials contaminated with it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][4]
| Parameter | Guideline & Information | Source(s) |
| GHS Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity – single exposure (Category 3), Respiratory system | [1][2] |
| Signal Word | Warning | [1] |
| Required PPE | - Eye Protection: Chemical safety goggles or a face shield.[5][6][7]- Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[1][8]- Body Protection: Lab coat or chemical-resistant apron.[5][6]- Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[5][6] | |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7][8] |
Waste Characterization and Segregation: The First Line of Defense
Proper segregation is a critical step in preventing dangerous chemical reactions. This compound waste must be collected in a designated container and must not be mixed with other waste streams, particularly incompatible materials like strong oxidizing agents.[4][9]
-
Solid Waste: Unused or expired reagent, contaminated weighing papers, gloves, and other disposable labware.
-
Liquid Waste: Solutions containing the dissolved compound from experimental workups.
-
Sharps Waste: Any needles, syringes, or broken glassware contaminated with the compound.
The causality behind this segregation is clear: mixing boronic acids with incompatible chemicals can lead to unintended and potentially hazardous reactions. Maintaining separate, clearly labeled waste streams is a foundational principle of laboratory safety.[9]
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of waste generation to its final collection for professional disposal.
Step 1: Waste Collection and Containerization
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof lid.[4] For sharps, a designated, puncture-resistant sharps container must be used.[10]
-
Collect Waste at the Source:
-
Solids: Carefully transfer solid waste into the designated solid waste container using a spatula or scoop. Avoid generating dust.[3][11]
-
Liquids: Pour liquid waste carefully into the designated liquid waste container, using a funnel to prevent spills. Do not fill the container beyond 75% capacity to allow for vapor expansion.[12]
-
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[13]
Step 2: Labeling
Proper labeling is a regulatory requirement and essential for safety. Affix a hazardous waste label to the container as soon as you begin collecting waste. The label must include:
-
The full chemical name: "this compound".[9]
-
A clear indication of the hazards (e.g., "Irritant").[9]
-
For solutions, list the solvent(s) and the approximate concentration of the boronic acid.[9]
Step 3: Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[4][10] This area should be:
-
Well-ventilated.[9]
-
Away from general laboratory traffic.
-
Segregated from incompatible materials.[9]
-
Preferably within secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.[10]
Step 4: Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before disposal.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[14]
-
Collect Rinseate: The first rinseate is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste in your designated container.[3][13] Subsequent rinses may also need to be collected, depending on your institution's guidelines.[3]
-
Dry and Deface: Allow the rinsed container to air dry completely in the fume hood.[3] Once dry, remove or thoroughly deface the original label.[13]
-
Final Disposal: The clean, decontaminated container can now be disposed of with regular laboratory glassware or plastic waste.[3]
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for your waste container.[4] Do not attempt to dispose of this chemical through any other means.
Disposal Workflow: A Visual Guide
The following diagram outlines the logical decision-making process for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
A Cautionary Note on On-Site Neutralization
While some general protocols for neutralizing simple inorganic acids exist, these are not recommended for complex organoboronic acids like this compound.[9][15] Attempting to neutralize this compound without a validated procedure approved by your EHS department is ill-advised. The potential for incomplete reactions or the creation of unknown, potentially more hazardous byproducts is a significant risk. The most prudent and compliant course of action is always to treat it as hazardous waste for professional disposal.[9]
By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of knowledge does not come at the cost of our well-being or that of our planet.
References
- 1. fishersci.be [fishersci.be]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. nipissingu.ca [nipissingu.ca]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling 2-Fluoro-5-hydroxymethylphenylboronic acid
A Researcher's Guide to Safely Handling 2-Fluoro-5-hydroxymethylphenylboronic acid
An Essential Framework for Laboratory Safety and Operational Integrity
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily pursuit. Among the vast array of reagents utilized, boronic acids and their derivatives are indispensable building blocks. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal procedures for this compound, ensuring the safety of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with the following hazard statements:
The signal word for this compound is "Warning".[1] These classifications necessitate a stringent adherence to safety protocols to mitigate the risk of exposure.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous substances is the implementation of robust engineering controls. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] This minimizes the inhalation of dust or aerosols. Furthermore, readily accessible and fully functional eyewash stations and safety showers are mandatory in the immediate vicinity of the workstation.[5][6]
Personal Protective Equipment (PPE): A Comprehensive Approach
A multi-layered approach to PPE is crucial for preventing contact with this compound. The following table outlines the minimum required PPE, along with the rationale for each.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5] | To protect the eyes from dust particles and accidental splashes, which can cause serious irritation.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[5] | To prevent skin contact and potential irritation.[5] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5] | To protect the skin from accidental spills and contact. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[5] However, if dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][6] | To prevent irritation of the respiratory tract.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing risk.
4.1. Preparation
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Verify that the safety shower and eyewash station are unobstructed and have been recently tested.
-
Assemble all necessary equipment and reagents before beginning the procedure.
4.2. Donning PPE
-
Put on all required PPE as outlined in the table above before handling the chemical.
4.3. Handling the Chemical
-
Keep the container of this compound tightly closed when not in use.
-
When transferring the solid, use a spatula or other appropriate tool to minimize dust generation.[6]
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
4.4. Post-Handling
-
Thoroughly clean the work area to remove any residual chemical.
-
Decontaminate all equipment used in the procedure.
-
Carefully remove PPE, avoiding contact with contaminated surfaces.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][6]
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]
Spill Response:
-
Evacuate: Immediately clear the area of all non-essential personnel.[5]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[5]
-
Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill. Avoid raising dust.[5]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by washing with soap and water.[5]
Disposal Plan: Responsible Waste Management
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[5]
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container.
-
Disposal: Dispose of all hazardous waste in accordance with federal, state, and local regulations. Do not pour waste down the drain.[5] Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure laboratory environment and enabling the advancement of scientific discovery.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
